Sinapoyl malate

Catalog No.
S3466703
CAS No.
92344-58-6
M.F
C15H16O9
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapoyl malate

CAS Number

92344-58-6

Product Name

Sinapoyl malate

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+

InChI Key

DUDGAPSRYCQPBG-UFFNRZRYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O

Synonyms

2-O-sinapoyl-L-malate, 2-O-sinapoylmalate, sinapoyl malate

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O

The exact mass of the compound Sinapoyl malate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malates - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide to Sinapoyl Malate: Structure, Function, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the p-hydroxycinnamic acid derivatives prominently found in Brassicaceae species like Arabidopsis thaliana and garden cress (Lepidium sativum). This compound serves as a natural UV filter and molecular heater, protecting plants from photodamage by efficiently dissipating absorbed ultraviolet radiation as heat. Its unique molecular structure enables remarkable photostability and antioxidant properties, making it a compelling target for developing sustainable alternatives to synthetic sunscreens. Recent research has focused on modifying its hydrophilic-lipophilic balance through synthetic analogues to enhance compatibility with cosmetic formulations and improve adhesion to plant surfaces for agricultural applications. This whitepaper provides a comprehensive technical analysis of this compound's structural characteristics, biological functions, biosynthesis, experimental characterization methodologies, and potential commercial applications for researchers and drug development professionals.

Structural Characteristics and Molecular Properties

Chemical Architecture

This compound is a sinapate ester resulting from the conjugation of sinapic acid with malic acid through an ester linkage. The fundamental molecular characteristics are detailed below:

  • Chemical Name: Sinapoyl-L-malate
  • Molecular Formula: C~15~H~16~O~9~ [1] [2]
  • Core Structure: Comprises a phenylpropanoid skeleton with characteristic substitution patterns
  • Backbone Conjugation: Extended π-system between the aromatic ring and carboxylic acid functionality
  • Stereochemistry: Naturally occurs in the trans-isomeric configuration regarding the alkene bond in the sinapoyl moiety, as confirmed by coupling constants (H-3/H-4 = 16 Hz) in ^1^H NMR analyses [2]

The compound exhibits planar molecular geometry in its trans-configuration, facilitating efficient electronic delocalization across the conjugated system, which is crucial for its UV-absorption capabilities.

Structural Features and Substituent Effects

Table 1: Key Structural Features of this compound and Their Functional Significance

Structural Element Chemical Description Functional Role
Aromatic Ring 1,4-disubstituted benzene with methoxy groups at positions 3 and 5 Electron donation enhancing UV absorption; steric protection against radical attack
Propenoic Acid Chain α,β-unsaturated carboxylic acid in trans-configuration Extended conjugation for UV absorption; isomerization site for energy dissipation
Ester Linkage Connects sinapic acid to malate moiety Provides metabolic lability; influences molecular geometry
Malate Unit Hydroxy diacid functionality Enhances water solubility; provides hydrogen bonding capacity
Phenolic Hydroxyl para-position to propenoic chain Electron donation; radical scavenging site; antioxidant activity

The methoxy groups at the meta-positions relative to the phenolic hydroxyl provide substantial electron donation to the aromatic system, lowering the energy required for π→π* transitions and thus shifting absorption toward longer UV wavelengths. The malate moiety significantly enhances the compound's hydrophilicity, which although beneficial for its biological compartmentalization in plant vacuoles, limits its persistence on hydrophobic surfaces like plant cuticles or compatibility with oil-based cosmetic formulations [3].

Biological Functions and Mechanism of Action

Photoprotective Properties

This compound serves as a natural sunscreen in plants, accumulating primarily in the upper epidermal layers where it provides a protective barrier against harmful ultraviolet radiation [2] [4]. The compound demonstrates broad UV absorption spanning the UV-B (280-315 nm) and UV-A (315-400 nm) regions, with maximum absorption (λ~max~) at approximately 324 nm [2]. This absorption profile complements the plant's inherent photosynthetic machinery by filtering damaging radiation before it can reach sensitive cellular components.

The photoprotection mechanism involves ultrafast energy dissipation through trans-cis photoisomerization, effectively converting potentially damaging UV energy into harmless heat [3] [2]. This process occurs on the picosecond timescale, preventing the formation of reactive oxygen species and minimizing photodegradation. The exceptional photostability of this compound is evidenced by only an 18% reduction in absorbance at λ~max~ after 120 minutes of continuous irradiation, with the decrease attributed primarily to the formation of the cis-isomer which has a lower extinction coefficient rather than photodegradation [2].

Antioxidant and ROS Scavenging Activities

Beyond direct UV filtration, this compound exhibits significant free radical scavenging capacity due to its phenolic structure. The compound effectively neutralizes various reactive oxygen species (ROS) including O~2~˙−, H~2~O~2~, HO˙, and ^1^O~2~ [3] [4]. The mechanism involves hydrogen atom transfer from the phenolic hydroxyl group to free radicals, forming stabilized resonance structures that prevent oxidative chain reactions in cellular components.

This dual functionality as both UV filter and antioxidant makes this compound particularly valuable for photoprotection applications, as it addresses both the initial UV insult and subsequent oxidative damage that would otherwise disrupt cellular homeostasis through lipid peroxidation, protein denaturation, and DNA mutation [3].

Biosynthetic Pathways

The biosynthesis of this compound occurs through the phenylpropanoid pathway, which converts primary metabolic precursors into specialized phenolic compounds. The complete pathway involves multiple enzymatic steps as illustrated below:

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esters Ester Formation PEP PEP DAHP DAHP PEP->DAHP DAHP synthase E4P E4P E4P->DAHP Phe Phe Cinnamate Cinnamate Phe->Cinnamate PAL pCoumarate pCoumarate Cinnamate->pCoumarate C4H Ferulate Ferulate pCoumarate->Ferulate F5H/COMT Sinapate Sinapate Ferulate->Sinapate F5H/COMT SinapoylGlucose SinapoylGlucose Sinapate->SinapoylGlucose SGT SinapoylMalate SinapoylMalate SinapoylGlucose->SinapoylMalate SMT DHQ DHQ DAHP->DHQ DHQ synthase Shikimate Shikimate DHQ->Shikimate Shikimate dehydrogenase Shikimate->Phe Multiple enzymes

Figure 1: Biosynthetic pathway of this compound from primary metabolites through phenylpropanoid metabolism. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), F5H (ferulate 5-hydroxylase), COMT (caffeic acid O-methyltransferase), SGT (sinapate UDP-glucose glucosyltransferase), SMT (sinapoyl glucose:malate sinapoyltransferase).

The biosynthesis initiates with the shikimate pathway that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into phenylalanine. Phenylalanine then undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by a series of hydroxylation and methylation reactions to produce sinapic acid. The final step involves transesterification from sinapoyl glucose to malate, catalyzed by specific acyltransferases [4]. This pathway is upregulated under UV stress, leading to increased this compound accumulation as a protective response [3] [4].

Experimental Characterization and Protocols

Analytical Methods for Identification and Quantification

Table 2: Standard Experimental Protocols for this compound Characterization

Method Experimental Conditions Key Parameters Applications
UHPLC-HRMS Column: C18; Mobile phase: Water/methanol gradient; Flow: 0.3-0.5 mL/min; Detection: ESI+ Retention time: ~15.9 min; m/z: 341.0867 [M+H]+, 358.1133 [M+NH4]+, 363.0687 [M+Na]+ [2] Identification and quantification in plant extracts; purity assessment
NMR Spectroscopy Solvent: DMSO-d~6~, acetone-d~6~, or CDCl~3~; Frequency: 300 MHz (^1^H), 75 MHz (^13^C) Trans-isomer: H-3/H-4 J=16 Hz; Cis-isomer: H-3/H-4 J=12 Hz [2] Structural elucidation; isomeric composition; quantification
Steady-State UV-Vis Solvent: Water or buffer; Concentration: 10-100 μM λ~max~: 324 nm; ε~324~: ~20,000 M^-1^cm^-1^ [2] UV absorption profile; photostability assessment
Transient Absorption Spectroscopy Excitation: 330 nm; Time resolution: femtosecond; Solvent: Various Lifetime components: <1 ps, ~10 ps, >100 ps [3] [2] Photodynamics; energy dissipation mechanisms
Chemo-Enzymatic Synthesis Protocol

Recent advances have established sustainable synthetic routes to this compound and its analogues. The following workflow details a regioselective chemo-enzymatic synthesis:

G Syringaldehyde Syringaldehyde SinapicAcid SinapicAcid Syringaldehyde->SinapicAcid Knoevenagel-Doebner Condensation ActivatedEster ActivatedEster SinapicAcid->ActivatedEster Enzymatic Activation Lipase B MalicAcid MalicAcid MalateEsters MalateEsters MalicAcid->MalateEsters Esterification With Alcohols SMAnalogues SMAnalogues ActivatedEster->SMAnalogues Transesterification With Malate Esters

Figure 2: Chemo-enzymatic synthesis workflow for this compound analogues using green chemistry principles and lipase catalysis.

Step 1: Knoevenagel-Doebner Condensation

  • Reagents: Syringaldehyde, malonic acid, piperidine catalyst
  • Solvent: Ethanol (green alternative to pyridine)
  • Conditions: Stirring at room temperature for 12-24 hours
  • Workup: Acidification and precipitation
  • Yield: >80% sinapic acid [3]

Step 2: Enzymatic Esterification

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)
  • Substrates: Sinapic acid derivatives and malate esters
  • Solvent: Tert-butanol or solvent-free system
  • Conditions: 45-60°C, 24-48 hours
  • Yield: 60-95% depending on chain length [3]

This synthetic approach allows incorporation of fatty aliphatic chains of variable length to modulate lipophilicity, enhancing compatibility with cosmetic formulations and adhesion to plant cuticles [3].

Computational and Toxicity Assessments

In Silico Toxicity and Environmental Impact

Comprehensive computational assessments have been performed on this compound analogues to evaluate their potential environmental and health impacts:

Table 3: In Silico Toxicity and Environmental Impact Assessment of this compound Analogues

Assessment Parameter Methodology Key Findings Implications
Mutagenicity OSIRIS Property Explorer; Toxtree No structural alerts for mutagenicity Favorable safety profile
Carcinogenicity Toxtree; TEST No significant carcinogenic concerns Suitable for topical applications
Endocrine Disruption Endocrine Disruptome; OECD QSAR Toolbox No estrogenic or androgenic activity Reduced environmental impact
Acute Toxicity TEST; ProTox LD~50~ > 2000 mg/kg (low toxicity) High therapeutic index
Bioaccumulation BCFBAF; EPI Suite BCF < 100 (low bioaccumulation potential) Environmentally favorable
Biodegradability BIOWIN; CATABOL Readily biodegradable Reduced environmental persistence

These computational analyses indicate that this compound and its lipophilic analogues exhibit favorable toxicity profiles with minimal environmental persistence, supporting their potential application in cosmetics and agricultural products [3].

Applications and Commercial Potential

Cosmetic and Pharmaceutical Applications

This compound represents a sustainable, biosourced alternative to petrochemical UV filters such as avobenzone, octocrylene, and oxybenzone, which have faced regulatory restrictions due to environmental concerns (e.g., coral reef bleaching) and potential health impacts [3] [2]. The compound's natural origin and favorable safety profile align with growing consumer demand for green cosmetic ingredients.

Commercial validation exists in products like Detoxophane nc (Mibelle Group), which incorporates garden cress sprout extract containing this compound as an active anti-aging ingredient. Research has confirmed that the photoprotective properties of this compound remain effective within this formulated product, demonstrating compatibility with commercial delivery systems [2].

Agricultural Applications

The photothermal properties of this compound derivatives offer innovative applications in crop protection. When applied as foliar sprays, these compounds can:

  • Supplement natural UV protection during periods of excessive solar exposure
  • Provide thermal energy to plants, potentially extending growing seasons in cooler climates
  • Offer protection against frost damage through localized heating effects
  • Enhance crop resilience to environmental stressors

Frost damage currently costs European agriculture approximately €3.3 billion annually in reduced harvests, indicating significant potential economic impact for technologies addressing this issue [3].

Conclusion and Future Perspectives

This compound represents a structurally unique phytochemical with demonstrated efficacy as a natural UV filter and molecular heater. Its multifunctional characteristics encompassing direct UV absorption, antioxidant activity, and efficient energy dissipation make it a valuable lead compound for developing sustainable alternatives to synthetic sunscreens. The compound's biosynthetic accessibility from renewable resources and favorable toxicological profile further enhance its commercial potential.

Current research focuses on structural modifications to optimize hydrophobicity for improved formulation compatibility and environmental persistence. The successful development of lipophilic analogues via chemo-enzymatic synthesis represents a significant advancement in this field. Future directions include:

  • Large-scale efficacy trials for agricultural applications
  • Long-term environmental impact assessments
  • Development of hybrid formulations combining this compound with other natural UV filters
  • Exploration of additional biological activities beyond photoprotection

References

Comprehensive Technical Guide: Sinapoyl Malate in Arabidopsis thaliana - Biosynthesis, Function, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Sinapoyl malate is a specialized phenylpropanoid metabolite predominantly found in the leaves of Arabidopsis thaliana and other Brassicaceae species, where it serves crucial ecological and physiological functions. As a sinapate ester derivative, this compound represents a major sink for phenylpropanoid pathway intermediates and plays essential roles in UV-B protection and plant defense mechanisms. The compound's significance extends beyond basic plant physiology to potential applications in human health, as its biochemical properties may inform the development of novel UV-protective materials and anti-inflammatory therapies. Research over the past two decades has revealed intricate details about its biosynthesis, regulation, and function, establishing this compound as a model system for understanding the evolution and engineering of specialized metabolism in plants.

The biological importance of this compound is underscored by its abundance in aerial tissues, where it can accumulate to substantial levels, particularly under high-light conditions. As a hydroxycinnamic acid ester, it exhibits characteristic UV absorption maxima around 330-350 nm, making it ideally suited for protecting photosynthetic tissues from damaging ultraviolet radiation. Recent research has also illuminated its role in plant-insect interactions, where it contributes to induced defense responses against phloem-feeding herbivores. The compound's multifunctionality exemplifies the evolutionary innovation of plant specialized metabolism, where core biochemical pathways give rise to diverse compounds with overlapping protective functions.

Biosynthesis and Genetics

Biochemical Pathway and Enzymology

The biosynthesis of this compound occurs through the phenylpropanoid pathway, a major branch point from primary metabolism that generates a diverse array of phenolic compounds in plants. The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid as the first committed intermediate. Through a series of hydroxylation, methylation, and conjugation reactions, the pathway yields sinapic acid, which serves as the immediate precursor to this compound. The final step in this compound biosynthesis is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT), a specialized enzyme that transfers the sinapoyl moiety from sinapoylglucose to malate.

  • Enzyme Classification: SMT belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family, which utilizes energy-rich 1-O-β-glucose esters rather than CoA thioesters as acyl donors, a distinctive mechanistic feature that sets this enzyme class apart from most other acyltransferases in plants [1].

  • Gene Localization: In Arabidopsis thaliana, the SNG1 gene (At2g22990) encodes SMT and is located within a cluster of five SCPL genes on chromosome II, suggesting this gene family arose through recent duplication events and may still be undergoing functional diversification [2] [1].

  • Catalytic Mechanism: Biochemical characterization of recombinant SMT has revealed that the enzyme exhibits remarkable catalytic versatility. In addition to its primary sinapoyltransferase activity, SMT demonstrates minor hydrolytic activity toward sinapoylglucose, producing free sinapic acid, and disproportionation activity that yields 1,2-di-O-sinapoyl-β-glucose when malate is not available as an acceptor molecule [1]. This mechanistic flexibility suggests that SMT may represent an evolutionary intermediate between ancestral hydrolases and specialized transferases.

Genetic Regulation and Pathway Integration

The synthesis and accumulation of this compound is developmentally regulated and exhibits tissue specificity, being most abundant in leaves and cotyledons. This patterning reflects the complex transcriptional regulation of the phenylpropanoid pathway, which involves numerous transcription factors that coordinate metabolic flux in response to developmental cues and environmental signals. Research has identified several regulatory proteins that influence this compound accumulation, including:

  • WRKY70: This transcription factor appears to function as a negative regulator of this compound accumulation, potentially through its role in mediating cross-talk between jasmonate and salicylic acid signaling pathways [3].

  • MYB and NAC transcription factors: These regulatory proteins control various steps in the phenylpropanoid pathway, potentially influencing this compound accumulation through coordinated regulation of multiple biosynthetic genes.

  • HY5: A key regulator of light responses that mediates the biosynthesis of various specialized metabolites, including this compound, through its influence on phenylpropanoid pathway genes [4].

The integration of this compound biosynthesis within the broader metabolic network is evidenced by competition for shared precursors with other phenylpropanoid end products, including lignin, flavonoids, and other sinapate esters. This metabolic interrelationship creates potential trade-offs between growth and defense when resources are allocated to this compound accumulation versus other metabolic sinks.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Locus Reaction Catalyzed Protein Family
Phenylalanine ammonia-lyase (PAL) Multiple genes Phenylalanine → Cinnamic acid Aromatic ammonia-lyase
Cinnamate 4-hydroxylase (C4H) AT2G30490 Cinnamic acid → p-Coumaric acid Cytochrome P450
Ferulate-5-hydroxylase (F5H) AT4G36220 Ferulic acid → 5-Hydroxyferulic acid Cytochrome P450
Caffeic acid O-methyltransferase (COMT) AT5G54160 5-Hydroxyferulic acid → Sinapic acid O-Methyltransferase
UDP-Glc:sinapate glucosyltransferase (SGT) Not specified Sinapic acid + UDP-Glc → Sinapoylglucose Glycosyltransferase
Sinapoylglucose:malate sinapoyltransferase (SMT) AT2G22990 (SNG1) Sinapoylglucose + Malate → this compound Serine carboxypeptidase-like

G PAL Phenylalanine Ammonia-Lyase (PAL) CinnamicAcid CinnamicAcid PAL->CinnamicAcid C4H Cinnamate 4-Hydroxylase (C4H) pCoumaricAcid pCoumaricAcid C4H->pCoumaricAcid F5H Ferulate-5-Hydroxylase (F5H) FerulicAcid FerulicAcid F5H->FerulicAcid COMT Caffeic Acid O-Methyltransferase (COMT) SinapicAcid SinapicAcid COMT->SinapicAcid SGT UDP-Glc:Sinapate Glucosyltransferase (SGT) SinapoylGlucose SinapoylGlucose SGT->SinapoylGlucose SMT Sinapoylglucose:Malate Sinapoyltransferase (SMT) SinapoylMalate SinapoylMalate SMT->SinapoylMalate Phe Phe Phe->PAL CinnamicAcid->C4H pCoumaricAcid->F5H FerulicAcid->COMT SinapicAcid->SGT SinapoylGlucose->SMT

Figure 1: this compound biosynthetic pathway in Arabidopsis thaliana showing key enzymes and intermediates.

Biological Functions

UV Protection and Photodynamics

This compound serves as a natural sunscreen in Arabidopsis thaliana, protecting photosynthetic tissues from damaging UV-B radiation (280-315 nm). Its effectiveness stems from its strong absorption in the UV region, with a maximum around 330-350 nm, which overlaps significantly with the solar spectrum reaching the Earth's surface. Recent photophysical studies using photoelectron velocity map imaging have revealed that cinnamate-based UV filters like this compound efficiently dissipate absorbed UV energy as heat through well-defined non-radiative decay pathways involving the triplet manifold [5]. This efficient energy dissipation prevents the formation of reactive oxygen species and protects cellular components from photodamage.

The molecular basis for this compound's photoprotective efficacy lies in its cinnamate backbone structure, which allows rapid excited-state relaxation through specific bond rotations and electronic rearrangements. Comparative studies of substituted cinnamates have demonstrated that methoxy substitutions at the 3,5-positions (characteristic of sinapate esters) optimize both UV absorption and photostability by facilitating efficient internal conversion from excited states to the ground state. These structure-function relationships explain why this compound is particularly well-suited as a UV filter compared to other phenylpropanoids and provide insights for designing novel synthetic UV filters inspired by natural photoprotective compounds.

Defense Responses Against Herbivores

Beyond its role in UV protection, this compound functions in induced resistance against insect herbivores. Research has demonstrated that specialist aphids (phloem-feeding insects) trigger the accumulation of this compound through a novel mechanism that enhances plant resistance against subsequent herbivory [3]. This aphid-induced resistance is distinct from the response elicited by biting-chewing herbivores like caterpillars, which primarily activate the jasmonate signaling pathway and induce different defensive metabolites, including kaempferol 3,7-dirhamnoside.

The defense function of this compound illustrates the ecological trade-offs that shape plant-insect interactions. While this compound provides effective resistance against some herbivores, its production comes at a cost to plant growth and fitness. Studies comparing different resistance mechanisms have shown that caterpillar-induced resistance (mediated by the jasmonate pathway) is associated with lower costs in terms of plant growth reduction than aphid-induced resistance involving this compound [3]. This cost difference suggests that this compound accumulation requires significant resource allocation that diverts energy from primary metabolic processes, representing a potential trade-off between defense and growth.

Antioxidant Properties and Stress Protection

This compound contributes to the broader antioxidant system in Arabidopsis thaliana, working in concert with other specialized metabolites to mitigate oxidative stress. While its primary role is UV protection, this compound can also function as a radical scavenger, helping to neutralize reactive oxygen species generated under various stress conditions. This antioxidant capacity is shared with other phenylpropanoids and flavonoids, creating a synergistic network of non-enzymatic antioxidants that protect cellular components from oxidative damage.

The integration of this compound within the plant's antioxidant system is evidenced by studies of the rcd1 mutant, which exhibits altered accumulation of this compound along with other antioxidants, including flavonoids, glutathione, β-carotene, and tocopherols [4]. These coordinated changes in multiple antioxidant systems suggest that this compound is part of a broader metabolic network that maintains redox homeostasis under stress conditions. The rcd1 mutant, which shows enhanced resistance to paraquat-induced oxidative stress, demonstrates how modifications to this antioxidant network can have profound effects on plant stress tolerance.

Natural Variation and Mutant Phenotypes

Genetic Diversity in Natural Accessions

Natural variation in this compound accumulation has been documented across different Arabidopsis thaliana accessions, providing insights into the evolutionary forces shaping this metabolic trait. The Pna-10 accession represents a particularly informative natural variant that accumulates sinapoylglucose instead of this compound due to a 13-kb genomic deletion that eliminates both the SNG1 gene (At2g22990) and the adjacent SAT gene (At2g23000) encoding sinapoylglucose:anthocyanin sinapoyltransferase [2]. This deletion removes a critical segment of the SCPL gene cluster on chromosome II, resulting in a biochemical block in this compound biosynthesis.

Analysis of accessions from the same geographical location as Pna-10 and Pna-17 revealed that several lines contained the same deletion found in Pna-10, while others maintained an intact SNG1 locus [2]. This distribution pattern suggests that either the deletion event occurred relatively recently and has not yet been eliminated through natural selection, or that this compound is dispensable for growth and reproduction under certain environmental conditions. The persistence of this compound-deficient accessions in natural populations indicates possible local adaptation to specific environmental conditions where UV protection may be less critical or can be provided by alternative mechanisms.

Engineered Mutants and Their Characteristics

Targeted genetic approaches have generated a series of mutants with defined lesions in the this compound pathway, enabling detailed functional analysis of this metabolic system:

  • sng1 (sinapoylglucose accumulator1): These mutants lack functional SMT activity due to lesions in the SNG1 gene, resulting in the accumulation of sinapoylglucose instead of this compound [6] [1]. The sng1 mutant phenotype includes a characteristic reduction in epidermal fluorescence under UV light due to the absence of this compound, which normally produces a blue-green fluorescence.

  • ref (reduced epidermal fluorescence): Mutations at four REF loci cause reductions in leaf this compound content, with some alleles also affecting other aspects of phenylpropanoid metabolism and normal plant development [6]. These loci likely encode regulatory factors or enzymes involved in earlier steps of the phenylpropanoid pathway that supply precursors for this compound biosynthesis.

  • brt1 (bright trichomes1): This mutant class shows modest reductions in sinapate ester content throughout the leaf epidermis but develops hyperfluorescent trichomes that appear to contain elevated levels of sinapate esters compared to wild-type plants [6]. The BRT1 locus may function in the cell-specific distribution of sinapate esters.

  • atr2 (cytochrome P450 reductase2): While not directly involved in this compound biosynthesis, mutations in ATR2 affect electron transport to cytochrome P450 enzymes in the phenylpropanoid pathway, resulting in shifts in phenolic profiling, including alterations in lignin composition and the accumulation of pathway intermediates [7].

Table 2: Mutants and Natural Variants Affecting this compound Accumulation

Genotype/Accession Genetic Lesion This compound Content Major Accumulating Metabolite(s) Visible Phenotype
Wild-type (Col-0) None Normal This compound Blue-green UV fluorescence
sng1 mutants SNG1 (SMT) disruption Severely reduced Sinapoylglucose Reduced UV fluorescence
Pna-10 accession 13-kb deletion including SNG1 Absent Sinapoylglucose Reduced UV fluorescence
ref mutants Various REF loci Reduced Altered phenylpropanoids Reduced UV fluorescence
brt1 mutants BRT1 locus Modestly reduced (except trichomes) Similar to wild-type Hyperfluorescent trichomes
atr2 mutants ATR2 cytochrome P450 reductase Altered phenylpropanoid profile Various pathway intermediates Altered lignin composition

Experimental Methods and Research Techniques

Metabolite Profiling and Quantification

Comprehensive analysis of this compound and related phenylpropanoids typically employs multi-platform metabolomic approaches to maximize coverage of chemically diverse metabolites. The following protocols represent state-of-the-art methodologies for this compound research:

  • Extraction Protocol: Plant tissues (100 mg lyophilized material) are ground to a fine powder using a ball mill or similar homogenization device. Lipophilic metabolites are extracted with organic solvents (e.g., 95% ethanol, methanol, or acetone) through sonication (20 mL solvent per gram plant material) for 1-2 hours, followed by filtration and solvent evaporation under reduced vacuum [4] [8]. The residue is typically freeze-dried and resuspended in appropriate solvents for subsequent analysis.

  • Chromatographic Separation: For comprehensive metabolite profiling, orthogonal separation techniques provide enhanced coverage:

    • Reversed-phase (RP) chromatography effectively separates this compound from other phenylpropanoids based on hydrophobicity.
    • Hydrophilic interaction chromatography (HILIC) complements RP methods by improving separation of polar metabolites.
    • Both separation modes are typically coupled with positive and negative ionization in mass spectrometry to maximize detection of different metabolite classes [9].
  • Mass Spectrometric Analysis: High-resolution mass spectrometry (e.g., LC-MS, GC-MS) enables precise identification and quantification of this compound. Characteristic fragmentation patterns and exact mass measurements (m/z 339.0722 for [M-H]⁻ of this compound) facilitate unambiguous identification compared to database references [9]. Advanced techniques like LC-ESI-MS/MS provide structural information through controlled fragmentation of target ions.

Genetic Screening and Mutant Identification

Forward genetic screens based on altered UV fluorescence have been particularly effective in identifying mutants with defects in this compound accumulation. The following screening approach has proven successful:

  • UV Phenotyping Screen: Arabidopsis seedlings are examined under ultraviolet light (typically 365 nm), where this compound produces characteristic blue-green fluorescence in epidermal tissues [6]. Mutants with reduced or altered fluorescence are selected for further characterization.

  • Metabolic Validation: Putative mutants identified by fluorescence screening are subjected to metabolite profiling to confirm changes in this compound content and identify accumulating intermediates (e.g., sinapoylglucose in sng1 mutants).

  • Genetic Mapping and Gene Identification: Traditional map-based cloning or whole-genome sequencing approaches identify causal mutations, complemented by complementation tests with known mutants.

  • Natural Variation Analysis: Screening of diverse Arabidopsis accessions for this compound content has identified natural variants like Pna-10, which are characterized through PCR analysis of the SNG1 locus and metabolic profiling [2].

Enzyme Activity Assays

Biochemical characterization of SMT and related enzymes employs specific activity assays:

  • SMT Enzyme Assay: Standard reaction mixtures contain 1 mM 1-O-sinapoyl-β-glucose as acyl donor and 10 mM L-malate as acyl acceptor in 100 mM MES buffer (pH 6.0) or Tris-HCl (pH 8.0), typically with 5% (v/v) DMSO to enhance substrate solubility [1]. Reactions are incubated at 30°C and terminated at various time intervals by heat inactivation or acidification.

  • Product Analysis: Reaction products are quantified by HPLC with diode array detection (HPLC-DAD) or LC-MS, monitoring characteristic absorption spectra (λmax ~330 nm for sinapate esters) and mass transitions.

  • Kinetic Analysis: Determination of Km and kcat values for SMT substrates provides insights into enzyme specificity and catalytic efficiency, while pH profiles and inhibitor studies elucidate mechanistic features.

Applications and Future Directions

Bioinspiration for UV Filter Development

The photophysical properties of this compound and related cinnamate esters make them attractive starting points for developing novel bioinspired UV filters. Recent research employing photoelectron velocity map imaging has revealed key aspects of cinnamate excited-state dynamics that contribute to efficient UV energy dissipation [5]. These insights can guide the rational design of synthetic analogs with improved photostability and safety profiles compared to current commercial UV filters.

Structure-activity relationship studies of cinnamate derivatives have identified specific molecular features that optimize UV protection while minimizing phototoxic potential. For instance, the methoxy substitution pattern of this compound appears to facilitate efficient non-radiative decay from excited states, preventing the formation of long-lived triplet states that can generate reactive oxygen species. These design principles can be applied to develop new generations of UV filters for sunscreen formulations that offer enhanced protection against both UV-A and UV-B radiation while addressing current concerns about the environmental impact of certain synthetic UV filters on marine ecosystems.

Therapeutic Applications

The anti-inflammatory properties of phenylpropanoid-rich plant extracts containing sinapate esters suggest potential therapeutic applications for this compound and related compounds. Preclinical studies have demonstrated that broccoli seedling extracts enriched in phenylpropanoids, including this compound analogs, can reduce inflammatory markers and pain behavior in animal models [8]. These extracts appear to modulate inflammatory pathways, potentially through synergistic interactions among multiple phenolic compounds.

Future research directions should focus on:

  • Mechanistic Studies: Elucidating the molecular targets and signaling pathways modulated by this compound and related phenylpropanoids in mammalian systems.

  • Bioavailability Optimization: Developing formulation strategies to enhance the stability and bioavailability of this compound for potential therapeutic applications.

  • Structure-Activity Relationships: Systematic modification of the this compound structure to optimize desired biological activities while minimizing potential side effects.

  • Combination Therapies: Exploring potential synergistic effects between this compound derivatives and existing anti-inflammatory or analgesic agents.

The multifunctionality of this compound in plant protection—spanning UV screening, antioxidant activity, and defense signaling—suggests that this natural product and its synthetic analogs may offer unique opportunities for developing novel multi-target therapeutic agents that address both oxidative stress and inflammation, which are implicated in numerous chronic diseases.

Conclusion

This compound represents a fascinating case study in the evolution and engineering of plant specialized metabolism. Research over the past decades has elucidated its biosynthetic pathway, regulatory mechanisms, and ecological functions, establishing this compound as a key player in Arabidopsis thaliana's adaptive responses to environmental challenges. The integrated approaches of genetics, biochemistry, and metabolomics have been particularly powerful in unraveling the complexity of this system, from the molecular details of SMT catalysis to the ecological consequences of this compound accumulation in plant-herbivore interactions.

References

Sinapoyl Malate in the Phenylpropanoid Pathway: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Biological Significance

The phenylpropanoid pathway represents one of the most versatile secondary metabolic pathways in plants, generating an enormous array of compounds based on the phenylpropane skeleton derived from the shikimate pathway. [1] Within this extensive network, sinapoyl malate stands out as a specialized metabolite that serves crucial physiological functions in specific plant species, particularly within the Brassicaceae family. This hydroxycinnamic acid ester accumulates predominantly in the leaves and cotyledons of Arabidopsis thaliana, where it plays an essential role in UV-B protection by acting as a potent sunscreen. [2] The significance of this compound extends beyond its immediate protective function, as it has become an invaluable genetic marker for identifying mutants defective in phenylpropanoid metabolism, thereby enabling researchers to dissect the complex regulatory and biosynthetic networks that govern the production of plant secondary metabolites.

The biological importance of this compound is particularly evident when examining Arabidopsis mutants deficient in its biosynthesis. These mutants exhibit a characteristic red fluorescence when exposed to ultraviolet light, in stark contrast to the blue-green fluorescence of wild-type plants. [3] [4] This dramatic phenotypic difference arises because this compound normally accumulates in the upper epidermis of leaves, where it effectively filters harmful UV radiation and prevents damage to the underlying photosynthetic apparatus. [2] When this UV-protective compound is absent, chlorophyll fluorescence becomes visibly apparent, creating the distinctive red glow that has facilitated the identification of numerous phenylpropanoid pathway mutants. This readily scorable phenotype has made this compound an exceptionally useful tool for genetic screening, leading to the discovery of many key enzymes and regulatory factors in the phenylpropanoid pathway.

Biosynthetic Pathway of this compound

Pathway Integration and Enzymatic Steps

The biosynthesis of this compound is an integral branch of the general phenylpropanoid pathway, which begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. [2] [5] This initial reaction represents the committed step in phenylpropanoid metabolism, bridging primary metabolism mediated by the shikimate pathway with the diverse world of plant secondary metabolites. Through a series of enzymatic modifications including hydroxylations, methylations, and activation steps, cinnamic acid is progressively converted to ferulic acid and subsequently to sinapic acid, which serves as the direct precursor for this compound biosynthesis. [2]

The specific branch pathway dedicated to this compound biosynthesis involves a carefully orchestrated sequence of reactions. First, sinapic acid is activated through conjugation with glucose to form 1-O-sinapoyl-β-glucose, a reaction catalyzed by a serine carboxypeptidase-like acyltransferase. [6] This glucose ester then serves as the activated acyl donor for the final transacylation step, in which the sinapoyl moiety is transferred to malate by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), yielding this compound. [6] The critical importance of SMT in this pathway has been definitively established through the characterization of Arabidopsis sng1 (sinapoylglucose accumulator) mutants, which lack detectable SMT activity and consequently accumulate sinapoylglucose instead of this compound in their leaves. [6]

Visual Overview of the this compound Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway of this compound within the context of general phenylpropanoid metabolism, highlighting key enzymatic steps and major branch points:

G cluster_primary Primary Phenylpropanoid Pathway cluster_sinapate Sinapate Ester Branch Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid deamination Phenylalanine->CinnamicAcid pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid hydroxylation CinnamicAcid->pCoumaricAcid FerulicAcid FerulicAcid pCoumaricAcid->FerulicAcid methylation Lignin Lignin (polymer) pCoumaricAcid->Lignin multiple steps Flavonoids Flavonoids pCoumaricAcid->Flavonoids multiple steps Coumarins Coumarins pCoumaricAcid->Coumarins multiple steps SinapicAcid SinapicAcid FerulicAcid->SinapicAcid hydroxylation & methylation FerulicAcid->SinapicAcid SinapoylGlucose SinapoylGlucose SinapicAcid->SinapoylGlucose glucose conjugation SinapicAcid->SinapoylGlucose SinapoylMalate SinapoylMalate SinapoylGlucose->SinapoylMalate malate transacylation SinapoylGlucose->SinapoylMalate PAL PAL PAL->Phenylalanine C4H C4H C4H->CinnamicAcid F5H F5H F5H->FerulicAcid SGT SGT SGT->SinapicAcid SMT SMT SMT->SinapoylGlucose

Figure 1: The biosynthetic pathway of this compound within the general phenylpropanoid metabolic network. Key enzymes are shown in red, with PAL: phenylalanine ammonia-lyase; C4H: cinnamate 4-hydroxylase; F5H: ferulate 5-hydroxylase; SGT: sinapoylglucose synthase; SMT: sinapoylglucose:malate sinapoyltransferase. The diagram highlights the position of this compound biosynthesis as a specialized branch from the core phenylpropanoid pathway.

Pathway Regulation and Metabolic Relationships

The biosynthesis of this compound is subject to sophisticated developmental regulation, with its accumulation patterns changing throughout the plant life cycle. [6] In Arabidopsis, sinapate ester biosynthesis is particularly active in younger tissues, with this compound reaching its highest concentrations in expanding leaves and cotyledons. This temporal regulation suggests that the UV-protective function of this compound is most critical during stages of active growth and development when photosynthetic tissues are most vulnerable to environmental stressors. The expression of genes encoding enzymes in the sinapate ester pathway, including SMT, is coordinated with these developmental patterns, ensuring that this compound accumulation occurs when and where it is most needed for optimal plant fitness.

The this compound branch pathway exhibits remarkable metabolic plasticity, maintaining connections with other segments of phenylpropanoid metabolism. This interconnectedness is particularly evident in mutants defective in core phenylpropanoid enzymes, where flux through the sinapate ester pathway can be dramatically altered. For example, in ccr1 mutants deficient in cinnamoyl-CoA reductase (a key enzyme in monolignol biosynthesis), significant redirection of phenylpropanoid flux occurs, resulting in the accumulation of not only this compound but also feruloyl malate, a normally minor metabolite. [7] This metabolic flexibility demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their usual precursors accumulate abnormally, highlighting the inherent robustness and adaptability of plant secondary metabolic networks.

Genetic Mutants and Metabolic Consequences

Key Mutants Affecting this compound Accumulation

The identification and characterization of Arabidopsis mutants with altered this compound accumulation have been instrumental in elucidating the biosynthetic pathway and its regulation. These mutants can be broadly categorized based on the specific step of the pathway that is disrupted and the resulting metabolic consequences. The pioneering work in this area identified the sin1 mutant (later shown to be defective in the F5H gene encoding ferulate 5-hydroxylase), which blocks the conversion of ferulate to 5-hydroxyferulate, thereby preventing the synthesis of sinapic acid and its derivatives including this compound. [3] [4] This mutation not only eliminates sinapate ester accumulation but also alters lignin composition, as the lignin in sin1 mutants lacks the sinapic acid-derived components typical of wild-type plants. [3]

Another critically important mutant is sng1 (sinapoylglucose accumulator), which lacks sinapoylglucose:malate sinapoyltransferase activity. [6] Unlike sin1 mutants that are blocked earlier in the pathway, sng1 mutants accumulate sinapoylglucose but cannot convert it to this compound. The existence of this mutant provided definitive evidence for the two-step process of this compound biosynthesis involving a glucose ester intermediate. More recent mutant screens have identified additional loci affecting this compound accumulation, including several REF (Reduced Epidermal Fluorescence) genes and BRT1 (Bright Trichomes 1), which influence both sinapate ester content and the cell-type specificity of their distribution. [8]

Quantitative Metabolic Profiles of Key Mutants

Table 1: Comparative metabolic profiles of Arabidopsis mutants defective in this compound biosynthesis

Mutant/Genotype Gene Affected This compound Level Accumulated Intermediate(s) Lignin Impact UV Fluorescence Phenotype
sin1/f5h Ferulate 5-hydroxylase Undetectable [3] Ferulate derivatives [3] Lacks sinapyl lignin [3] Strong red fluorescence [3] [4]
sng1 Sinapoylglucose:malate sinapoyltransferase Undetectable [6] Sinapoylglucose [6] Not reported Red fluorescence [6]
ref series (ref1-ref4) Various phenylpropanoid enzymes 15-40% of wild-type [8] Varies by locus Not characterized Reduced blue-green fluorescence [8]
ccr1 Cinnamoyl-CoA reductase 25-33% of wild-type [7] Feruloyl malate, wall-bound ferulate [7] 25-35% reduction, altered structure [7] Moderate red fluorescence
brt1 Unknown Moderate reduction [8] Hyperfluorescent trichomes [8] Not characterized Bright trichomes on reduced fluorescence background [8]

The quantitative differences in this compound accumulation across these mutants reflect their positions in the metabolic network and the specific biochemical functions of the affected genes. The most severe reductions occur in mutants blocked early in the dedicated sinapate ester pathway (sin1/f5h) or in the final step of this compound synthesis (sng1), while more moderate reductions are observed in mutants affecting general phenylpropanoid flux (ccr1, ref mutants). These metabolic profiles provide valuable insights into the flow of carbon through the phenylpropanoid network and the points at which metabolic channeling or branch-specific regulation may occur.

Regulatory Interactions and Homeostatic Control

Beyond the core biosynthetic enzymes, this compound accumulation is influenced by various regulatory mechanisms that maintain phenylpropanoid homeostasis. Glycosylation represents a particularly important modification that affects the solubility, stability, and subcellular compartmentalization of phenylpropanoid pathway intermediates. [9] UDP-glycosyltransferases (UGTs) convert various hydroxycinnamic acids and related compounds to their corresponding glycosides, potentially creating storage forms that can be mobilized as needed. This glycosylation capacity contributes to the remarkable plasticity of phenylpropanoid metabolism observed in various mutants, where alternative metabolites are produced when the primary pathway is disrupted.

The regulation of this compound biosynthesis is also integrated with broader physiological programs through transcription factors that coordinate the expression of phenylpropanoid pathway genes. MYB and NAC transcription factors have been identified as key regulators that modulate pathway flux in response to developmental cues and environmental signals. [9] This regulatory integration ensures that this compound accumulation is appropriately timed with leaf expansion and coordinated with the production of other phenylpropanoids that may serve complementary protective functions, such as flavonoids and other UV-absorbing compounds. The existence of this sophisticated control network highlights the physiological importance of this compound and related phenylpropanoids in plant environmental adaptation.

Experimental Methodologies and Protocols

Mutant Screening Approaches

The identification of Arabidopsis mutants with altered this compound accumulation has relied heavily on UV fluorescence-based screening, a powerful non-destructive method that takes advantage of the natural fluorescent properties of this compound and chlorophyll. [3] [8] [4] Under ultraviolet illumination (typically in the range of 365 nm), wild-type Arabidopsis plants exhibit a characteristic blue-green fluorescence due to the presence of this compound in the epidermal layers. In contrast, mutants deficient in this compound accumulation display a distinctive red fluorescence resulting from unmasked chlorophyll fluorescence. This straightforward visual assay has enabled the rapid screening of thousands of mutagenized plants and the identification of numerous loci involved in phenylpropanoid metabolism.

The standard protocol for UV fluorescence screening involves growing Arabidopsis plants under standard conditions until the cotyledons are fully expanded (approximately 7-10 days after germination). Seedlings are then examined under long-wave UV light in a dark room or using a handheld UV lamp. Putative mutants showing red fluorescence are transferred to soil for further characterization. Secondary screening typically involves thin-layer chromatography (TLC) of methanolic leaf extracts to confirm the altered sinapate ester profile. [3] [6] For TLC analysis, leaf tissue is homogenized in methanol, centrifuged to remove debris, and the extracts are spotted onto silica gel TLC plates. Chromatograms are developed using appropriate solvent systems (e.g., chloroform:acetic acid:water, 50:45:5) and visualized under UV light to detect the characteristic fluorescent patterns of this compound and potential accumulated intermediates.

Metabolic Analysis Techniques

Comprehensive analysis of this compound and related phenylpropanoids requires more sophisticated analytical approaches. High-performance liquid chromatography (HPLC) coupled with UV or photodiode array detection provides reliable quantification of sinapate esters and potential pathway intermediates. [6] [7] Reverse-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing acid modifiers (e.g., 0.1% formic acid) typically yield excellent separation of phenylpropanoid compounds. This compound can be identified by its characteristic retention time and UV spectrum, with quantification based on comparison with authentic standards when available.

For more comprehensive metabolic profiling, liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and compound identification capability. [7] Electrospray ionization in negative mode is particularly well-suited for the detection of this compound and related phenolic compounds. The combination of retention time, exact mass measurement, and fragmentation pattern allows for definitive identification of this compound and discrimination from structurally similar compounds. When coupled with stable isotope labeling, LC-MS can also be used to track metabolic flux through the phenylpropanoid pathway, providing insights into pathway dynamics under different genetic or environmental conditions.

Enzyme Activity Assays

Determining the enzymatic activities associated with this compound biosynthesis is essential for characterizing the biochemical functions of genes identified through mutant analysis. The key enzyme in the dedicated sinapate ester pathway, sinapoylglucose:malate sinapoyltransferase (SMT), can be assayed using a radiometric method or by HPLC-based detection of the reaction product. [6] For the standard assay, enzyme extracts are incubated with sinapoylglucose and malate in an appropriate buffer, and the formation of this compound is quantified. The radiometric version of this assay uses [^14C]-malate as a substrate, followed by separation of the reaction products using TLC or HPLC and detection of radiolabeled this compound.

The earlier enzymes in the general phenylpropanoid pathway that provide precursors for this compound biosynthesis, including ferulate 5-hydroxylase (F5H), can be assayed using microsomal preparations and radiolabeled or unlabeled substrates. [3] F5H activity is typically measured by incubating microsomal fractions with ferulic acid and NADPH, followed by extraction and analysis of the reaction products (5-hydroxyferulic acid and subsequent derivatives) using HPLC or GC-MS. These enzyme assays have been crucial for pinpointing the biochemical defects in identified mutants and for verifying the functions of candidate genes through heterologous expression and in vitro characterization of the encoded proteins.

Pathway Plasticity and Engineering Applications

Metabolic Flexibility in Response to Genetic Perturbation

The phenylpropanoid pathway exhibits remarkable metabolic plasticity, with this compound biosynthesis representing an excellent example of how plants can maintain metabolic homeostasis despite genetic perturbations. This flexibility is particularly evident in mutants defective in core phenylpropanoid enzymes, where unexpected metabolic rerouting often occurs. In ccr1 mutants, which are deficient in a key enzyme of monolignol biosynthesis, the substantial reduction in lignin synthesis is accompanied by a dramatic redirection of carbon flux toward soluble phenylpropanoids, including not only this compound but also normally minor metabolites such as feruloyl malate. [7] This metabolic shift demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their preferred precursors become limiting, highlighting the inherent promiscuity of many plant secondary metabolic enzymes.

The concept of metabolic channeling further contributes to pathway plasticity, with evidence suggesting that different isoforms of phenylpropanoid enzymes may be organized into distinct metabolic complexes dedicated to specific end products. [2] This organization could explain how the pathway efficiently directs carbon flux toward this compound in photosynthetic tissues while simultaneously supporting lignin biosynthesis in developing vascular elements. When specific pathway steps are disrupted, these channeling arrangements may break down, allowing normally sequestered intermediates to become accessible to enzymes from which they are typically separated. This breakdown of normal compartmentalization provides another mechanism for the metabolic flexibility observed in phenylpropanoid pathway mutants.

Biotechnological Applications and Metabolic Engineering

The knowledge gained from studying this compound biosynthesis and regulation has significant implications for metabolic engineering efforts aimed at modifying plant composition for improved agronomic performance or enhanced industrial utility. One promising approach involves redirecting phenylpropanoid flux away from antinutritive compounds and toward valuable products. For example, expression of a bacterial phenolic acid decarboxylase in Camelina sativa seeds successfully diverted carbon from sinapine (an antinutritive compound in animal feed) to 4-vinyl phenol derivatives, reducing sinapine content by approximately 95% without affecting seed yield. [10] This dramatic metabolic reprogramming demonstrates the potential for engineering phenylpropanoid flux in commercially important species.

Similar strategies could be applied to enhance the production of this compound or related compounds in plants where improved UV tolerance is desirable. Alternatively, reducing this compound accumulation might be beneficial in certain contexts, such as increasing the transparency of leaf tissues for more efficient light capture in dense canopies. The mutants and genes identified in Arabidopsis provide valuable tools and targets for these engineering efforts across a range of species. Additionally, understanding the regulation of this compound biosynthesis may inform strategies for optimizing the production of other valuable phenylpropanoids, including medicinally important compounds, flavor and fragrance molecules, and renewable chemical feedstocks.

Table 2: Experimental approaches for studying this compound biosynthesis and function

Method Category Specific Techniques Key Applications Technical Considerations
Genetic Screening UV fluorescence visualization [3] [8], TLC profiling [3] [6] Identification of mutants with altered sinapate ester accumulation Requires standardized growth conditions and appropriate controls for comparative analysis
Metabolic Analysis HPLC-UV/PDA [6] [7], LC-MS [7], GC-MS [7] Quantification of this compound and related metabolites, identification of novel intermediates Method validation with authentic standards essential for accurate quantification
Enzyme Characterization Radiometric assays [6], spectrophotometric methods, heterologous expression Determination of kinetic parameters, substrate specificity, and biochemical function Enzyme stability and appropriate cofactors must be considered in assay design
Pathway Tracing Stable isotope labeling [3], radiotracer feeding [3] Analysis of metabolic flux, identification of in vivo substrates Careful timing and precursor pool size important for accurate interpretation
Genetic Engineering Gene overexpression, RNAi knockdown, CRISPR-Cas9 mutagenesis Functional validation of candidate genes, metabolic engineering applications Consideration of genetic redundancy and potential compensatory mechanisms

Conclusion and Future Perspectives

The study of this compound biosynthesis within the broader context of phenylpropanoid metabolism has provided profound insights into the organization, regulation, and plasticity of plant secondary metabolic pathways. From a fundamental perspective, research on this compound has illuminated the sophisticated mechanisms that plants employ to allocate carbon among competing metabolic branches, ensuring the production of defense compounds like this compound without compromising the synthesis of essential structural polymers such as lignin. The genetic and biochemical tools developed through this research continue to empower scientists to dissect the complex networks that control plant metabolism and their integration with developmental programs and environmental responses.

References

Sinapoyl Malate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Fundamental Properties

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid class, specifically a hydroxycinnamic acid ester. Its systematic IUPAC name is (2S)-2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]oxy}succinic acid, reflecting its precise stereochemical configuration [1]. The molecule features a sinapic acid moiety esterified with malic acid, creating a conjugated system responsible for its ultraviolet (UV) absorption characteristics.

The compound's molecular formula is C₁₅H₁₆O₉, with an average molecular mass of 340.284 g/mol and a monoisotopic mass of 340.079432 g/mol [1]. SM contains one defined stereocenter and exhibits double-bond stereochemistry, naturally occurring predominantly in the trans-isomeric form [2]. This configuration is crucial for its biological function and photophysical behavior, as the trans-cis photoisomerization represents a key mechanism for dissipating absorbed UV energy as heat [3] [2].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Molecular Formula C₁₅H₁₆O₉
Molecular Weight 340.284 g/mol
Monoisotopic Mass 340.079432 g/mol
Stereocenters 1 defined stereocenter
Double-Bond Geometry Predominantly trans (E) configuration
Chemical Class Phenylpropanoid / Hydroxycinnamic acid ester
Natural Source Brassicaceae family plants (Arabidopsis thaliana, Garden cress)

Biological Role and Commercial Applications

Natural Photoprotective Function in Plants

This compound serves as a natural photoprotectant accumulated in the epidermal layers of leaves in Brassicaceous plants, including Arabidopsis thaliana (thale cress) and Lepidium sativum (garden cress) [3] [2]. Its spatial distribution enables it to absorb harmful UV radiation before it can damage underlying photosynthetic tissues, thereby functioning as a natural sunscreen. The molecule demonstrates particularly efficient internal conversion to the ground electronic state, primarily driven by facile excited-state trans-cis isomerization, making it an exceptionally effective UV filter evolved through natural selection [3].

Research has confirmed that SM possesses a broad UV absorption profile covering the UVB region (280-315 nm) and extending into the UVA region (315-400 nm), with an absorption maximum (λmax) at approximately 324 nm in aqueous solutions [2]. This broad-spectrum coverage is particularly valuable for photoprotection applications, as it addresses a wavelength range where efficient UV filters are scarce in commercial formulations.

Commercial Applications and Development

The growing concerns about synthetic UV filters' potential endocrine-disrupting effects, allergenicity, and environmental toxicity (particularly to coral reefs) have driven interest in SM as a biosourced alternative [4]. The SINAPUV project (ANR-17-CE07-0046) specifically addressed this need by developing an integrated process for producing SM analogs from renewable biomass, aiming to replace criticized petrochemical-based UV filters in cosmetic formulations [4].

This project employed a multidisciplinary approach combining synthetic biology, fermentation process engineering, green chemistry, and toxicity assessment to create over 150 SM analogs with tuned hydrophilic-lipophilic balance (HLB) and improved properties for cosmetic applications [4]. Several candidates identified through this initiative are undergoing final testing before potential commercialization, demonstrating the translational potential of this natural photoprotectant [4].

One commercial implementation already exists in Detoxophane nc, a skincare product containing garden cress sprout extract rich in SM, developed by Mibelle Group Biochemistry [2]. Studies have confirmed that the photoprotection properties of SM in this formulated product remain uncompromised by the surrounding environment, suggesting its utility as a UV filter booster in skincare products [2].

Biological Activities and Potential Therapeutic Applications

While primarily investigated for its photoprotective properties, emerging research indicates several potentially valuable bioactivities of this compound and its derivatives:

Antiviral Activity

A significant finding from computational docking studies suggests that this compound exhibits potential antiviral properties against dengue virus (DENV) [5]. Research indicates that this compound demonstrates a docking score of -6.7 kcal/mol for the DENV-2 NS2B/NS3 protein, suggesting favorable binding interactions that might inhibit viral replication [5]. The PASS server analysis further indicated that this compound possesses a probability active (Pa) value >0.700 for various enzymatic activities, supporting its potential as a broad-spectrum antiviral agent [5]. These in silico findings, while preliminary, highlight the need for experimental validation through in vitro and in vivo studies.

Anti-inflammatory potential

Although direct evidence for this compound specifically is limited, related sinapic acid derivatives and phenylpropanoid-enriched extracts have demonstrated notable anti-inflammatory effects in biological systems [6]. For instance, a phenylpropanoid-rich broccoli sprout extract demonstrated significant reduction of inflammatory markers in both rabbit disc injury models and mouse pain behavior studies [6]. Given the structural similarities, this compound may contribute to such effects, though further targeted research is needed to isolate and confirm its specific anti-inflammatory mechanisms.

Table 2: Documented and Potential Bioactivities of this compound

Bioactivity Evidence Level Key Findings Potential Mechanisms
Photoprotection Experimental confirmation Broad UV absorption (λmax = 324 nm); Efficient trans-cis photoisomerization; 18% absorbance reduction at PSS after 120min irradiation [3] [2] Ultrafast internal conversion (→ heat dissipation); High photostability
Antiviral In silico prediction Docking score: -6.7 kcal/mol for DENV-2 NS2B/NS3 protein [5] Potential protease inhibition; Pa value >0.700 for enzymatic activities
Anti-inflammatory Structural analogy Related phenylpropanoids reduce IL-8 and pain behavior [6] Possible cytokine modulation; Structural similarity to active phenylpropanoids

Analytical Methods and Characterization

Extraction and Separation Protocols

Sample preparation for this compound analysis typically involves extraction with aqueous organic solvents. For garden cress sprout extract, the plant material is processed using polar solubilizers often followed by liposome encapsulation to enhance delivery in cosmetic formulations [2]. For analytical purposes, SM can be dissolved in methanol-water mixtures (typically 80/20 v/v%) when inadequate water solubility is observed [3].

The chromatographic separation of SM is optimally achieved using reversed-phase ultra-high performance liquid chromatography (UHPLC). A validated method utilizes a Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C [3]. The mobile phase typically consists of:

  • Solvent A: 0.1% formic acid in water
  • Solvent B: 0.1% formic acid in methanol

The elution program employs a linear gradient from 95% A/5% B to 5% A/95% B over 15 minutes, maintained for an additional 5 minutes before re-equilibration, with a constant flow rate of 0.4 mL/min [3]. Under these conditions, SM elutes at approximately 15.9 minutes, allowing effective separation from potential interferents [2].

Detection and Identification Methods

Mass spectrometric detection of SM can be achieved using various ionization approaches. The compound produces several identifiable adducts in positive ion mode, including:

  • Protonated molecule [C₁₅H₁₆O₉+H]⁺ at m/z 341.0867
  • Ammonium adduct [C₁₅H₁₆O₉+NH₄]⁺ at m/z 358.1133
  • Sodiated adduct [C₁₅H₁₆O₉+Na]⁺ at m/z 363.0687 [2]

For definitive structural characterization, researchers have successfully employed Infrared Ion Spectroscopy (IRIS) coupled with LC-MS [3]. This technique enables recording vibrational spectra of mass-selected ions, providing unique molecular fingerprints that differentiate isomeric structures without requiring physical standards. The IRIS implementation on a quadrupole ion trap (QIT) platform using a free-electron laser (FELIX) as a tunable IR source has proven particularly effective for identifying SM and its photodegradation products [3].

G Plant Material Plant Material Extraction\n(Solvent: MeOH/H₂O) Extraction (Solvent: MeOH/H₂O) Plant Material->Extraction\n(Solvent: MeOH/H₂O) LC-MS Analysis LC-MS Analysis Extraction\n(Solvent: MeOH/H₂O)->LC-MS Analysis Identification\n(m/z: 341.0867, 358.1133, 363.0687) Identification (m/z: 341.0867, 358.1133, 363.0687) LC-MS Analysis->Identification\n(m/z: 341.0867, 358.1133, 363.0687) Separation\n(RP-C18 column) Separation (RP-C18 column) LC-MS Analysis->Separation\n(RP-C18 column) Identification Identification Structural Confirmation Structural Confirmation Identification->Structural Confirmation IRIS Analysis\n(Vibrational fingerprint) IRIS Analysis (Vibrational fingerprint) Structural Confirmation->IRIS Analysis\n(Vibrational fingerprint) NMR Spectroscopy\n(Stereochemistry) NMR Spectroscopy (Stereochemistry) Structural Confirmation->NMR Spectroscopy\n(Stereochemistry) Photostability Assessment Photostability Assessment Structural Confirmation->Photostability Assessment Solar Simulator\nIrradiation Solar Simulator Irradiation Photostability Assessment->Solar Simulator\nIrradiation UV-Vis Monitoring\n(Photodegradation kinetics) UV-Vis Monitoring (Photodegradation kinetics) Photostability Assessment->UV-Vis Monitoring\n(Photodegradation kinetics) Degradation Product\nIdentification Degradation Product Identification Photostability Assessment->Degradation Product\nIdentification Toxicity Screening\n(in silico models) Toxicity Screening (in silico models) Degradation Product\nIdentification->Toxicity Screening\n(in silico models) Separation Separation IRIS Analysis IRIS Analysis NMR Spectroscopy NMR Spectroscopy

Figure 1: Analytical workflow for this compound characterization, from extraction to degradation study

Stability and Degradation Profile

Understanding the photostability of this compound is crucial for its application in photoprotective formulations. Studies investigating SM under simulated solar irradiation conditions have identified several key degradation pathways and products:

Photodegradation Pathways

The primary photodegradation mechanism involves trans-to-cis isomerization, which is actually a reversible process that contributes to SM's photoprotective function by efficiently dissipating UV energy as heat [3] [2]. This process reaches a photostationary state with approximately 10% conversion of trans-SM to cis-SM after two hours of irradiation [2].

Beyond this reversible isomerization, more permanent degradation occurs through ester cleavage and esterification reactions [3]. The ester cleavage leads to the formation of sinapic acid and malic acid, while secondary reactions between these cleavage products or with intact SM molecules can generate various dimeric and rearranged compounds.

Identification of Degradation Products

Using advanced analytical techniques including LC-MS coupled with IRIS, researchers have comprehensively characterized SM's major degradation products [3]. The combination of chromatographic retention time, accurate mass measurement, and infrared vibrational spectroscopy enables definitive structural identification without requiring synthetic standards for every potential photoproduct.

Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or environmental safety concerns for the identified degradation products [3]. This favorable toxicity profile enhances SM's attractiveness as a potential cosmetic ingredient and differentiates it from current synthetic UV filters with documented toxicity issues.

Table 3: Experimental Conditions for Stability Assessment of this compound

Parameter Specification Experimental Conditions
Irradiation Source Solar simulator ABET Technologies Sun 2000; Air Mass 1.5 Global (AM1.5G) conditions
Irradiation Duration 7 hours Represents clear sky solar irradiation at noon in Southern Europe [3]
Sample Concentration 10 mM In MeOH/water (80/20; v/v%)
Temperature Control 18.5°C Prevents condensation in cuvette
Analytical Monitoring LC-MS with IRIS identification Enables structural characterization of degradation products

G UV Radiation UV Radiation This compound\n(trans-isomer) This compound (trans-isomer) UV Radiation->this compound\n(trans-isomer) Permanent Degradation Permanent Degradation UV Radiation->Permanent Degradation Photoisomerization Photoisomerization This compound\n(trans-isomer)->Photoisomerization Cis-Sinapoyl Malate\n(10% at PSS) Cis-Sinapoyl Malate (10% at PSS) Photoisomerization->Cis-Sinapoyl Malate\n(10% at PSS) Energy Dissipation\n(as heat) Energy Dissipation (as heat) Photoisomerization->Energy Dissipation\n(as heat) Ester Cleavage Ester Cleavage Permanent Degradation->Ester Cleavage Secondary Esterification Secondary Esterification Permanent Degradation->Secondary Esterification Sinapic Acid Sinapic Acid Ester Cleavage->Sinapic Acid Malic Acid Malic Acid Ester Cleavage->Malic Acid Dimeric Compounds Dimeric Compounds Secondary Esterification->Dimeric Compounds Toxicity Screening\n(in silico) Toxicity Screening (in silico) Sinapic Acid->Toxicity Screening\n(in silico) Malic Acid->Toxicity Screening\n(in silico) Dimeric Compounds->Toxicity Screening\n(in silico) Cis-Sinapoyl Malate Cis-Sinapoyl Malate Cis-Sinapoyl Malate->Toxicity Screening\n(in silico) No Significant Concerns\n(VEGAHUB platform) No Significant Concerns (VEGAHUB platform) Toxicity Screening\n(in silico)->No Significant Concerns\n(VEGAHUB platform)

Figure 2: Photodegradation pathways of this compound under UV irradiation

Conclusion and Research Perspectives

This compound represents a promising natural photoprotective agent with well-characterized photophysical properties and a favorable preliminary safety profile. Its efficient UV energy dissipation mechanism, broad-spectrum absorption, and biosourced origin address several limitations of current synthetic UV filters. The compound's potential extension into therapeutic applications, particularly as an antiviral agent, warrants further investigation through rigorous in vitro and in vivo studies.

For drug development professionals, key research priorities should include:

  • Comprehensive in vivo toxicity and pharmacokinetic studies to establish safety profiles
  • Mechanistic investigation of potential antiviral and anti-inflammatory activities
  • Structure-activity relationship studies to optimize both photoprotective and potential therapeutic properties
  • Development of efficient synthetic biology approaches for sustainable production

References

Photoprotective Mechanism of Sinapoyl Malate

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism by which sinapoyl malate dissipates potentially harmful ultraviolet (UV) radiation is summarized in the diagram below. This process begins with the absorption of a UV photon and culminates in the formation of a stable, long-lived photoproduct.

G S0 Ground State (trans-isomer) S1 ¹¹ππ* State (Franck-Condon Region) S0->S1 UV Absorption ~330 nm Cis Stable cis-Photoproduct (Ground State) S0->Cis Photostationary State CI Conical Intersection (CI) ¹¹ππ*/S₀ S1->CI τ₂: Motion along PES (1-6 ps) CI->S0 τ₃: Internal Conversion via CI (20-30 ps) CI->Cis Isomerization Branching

Figure: The ultrafast photodeactivation pathway of this compound involves trans-cis isomerization via a conical intersection, efficiently converting UV energy into harmless heat.

This mechanism is highly robust and remains effective even when the this compound structure is modified with larger alkane chains or placed in different solvent environments [1] [2]. This conservation suggests the molecule is an excellent candidate for designing new photoprotective materials with improved properties [1].

Experimental Data and Quantitative Dynamics

Ultrafast transient electronic absorption spectroscopy (TEAS) is the key technique for probing these rapid processes. This method uses a "pump" pulse to excite the molecule and a delayed "probe" pulse to track the ensuing changes in energy states.

The table below compiles the excited-state lifetimes for this compound and its derivatives, as determined by global fitting of TEAS data. These lifetimes (τ) correspond to the dynamical processes outlined in the mechanism above [1].

Table 1: Excited-State Lifetimes of this compound and Derivatives

Molecule Solvent τ₂ (ps) Motion on PES τ₃ (ps) Internal Conversion via CI
This compound (SM) Dioxane 1.62 ± 0.15 22.4 ± 1.9
Methanol 4.81 ± 0.77 33.5 ± 1.7
Sinapoyl L-Dimethyl Malate (SdiMM) Dioxane 2.23 ± 0.07 27.6 ± 0.8
Methanol 5.38 ± 0.16 33.6 ± 1.0
Sinapoyl L-Diethyl Malate (SdiEM) Dioxane 1.75 ± 0.05 26.1 ± 0.8
Methanol 5.77 ± 0.17 33.7 ± 1.0
Sinapoyl L-Di-t-Butyl Malate (SdiTBM) Dioxane 1.23 ± 0.04 22.1 ± 0.7
Methanol 4.37 ± 0.14 36.3 ± 1.1

Key observations from the data:

  • Mechanistic Conservation: The presence of two key lifetimes (τ₂ and τ₃) across all molecules confirms a conserved deactivation pathway [1].
  • Solvent Dependence: The processes are consistently slower in methanol than in dioxane, indicating solvent interaction plays a role in the dynamics [1].
  • Steric Hindrance Insignificance: Even the bulky t-butyl derivative (SdiTBM) exhibits the same ultrafast photoprotection, demonstrating the robustness of the mechanism against steric effects [1].

Key Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is an overview of the core methodologies used in these studies.

Table 2: Summary of Key Experimental Methods

Method Key Purpose Typical Implementation in SM Studies
Transient Electronic Absorption Spectroscopy (TEAS) To track ultrafast photophysical dynamics after UV excitation. Pump pulse at ~330 nm; probe with broadband white-light continuum; detect ESA, GSB, and SE signals [1] [2].
Global Fitting & Target Analysis To extract lifetimes and identify decay-associated spectra from complex TEA data. Sequential model used to obtain evolution-associated difference spectra (EADS) and time constants (τ) [1].
Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS) To identify the UV-absorbing compound in a complex natural extract. Compare retention time and high-resolution mass spectra of sample compounds against synthetic standards [2].
Steady-State Irradiation & NMR Analysis To confirm photoisomerization and quantify photostability. Irradiate sample at its λmax; use ¹H-NMR coupling constants to identify trans/cis isomers and calculate quantum yield [2].

Research Implications and Future Directions

The study of this compound bridges fundamental photophysics and practical application, providing a blueprint for "nature-inspired" sunscreen design.

  • Rational Molecular Design: The finding that the photoprotective mechanism is conserved in derivatives like SdiTBM suggests that chemists can augment the core sinapate structure to improve desired properties—such as solubility, compatibility with other sunscreen ingredients, or absorption profile—without sacrificing the fundamental photostability [1].
  • Efficacy in Formulations: Research has shown that the photodynamics of this compound within a commercial skincare formulation (Detoxophane nc, which contains garden cress sprout extract) are nearly identical to those of the pure compound [2]. This is a critical finding, proving that the molecule's function is not compromised in complex, real-world environments.
  • Addressing Regulatory Trends: As regulatory bodies like the EU increasingly restrict certain synthetic UV filters [3] [4], research into safe, effective, and photostable alternatives is paramount. This compound, with its plant-based origin and well-understood benign mechanism, represents a promising candidate for future development.

References

Comprehensive Technical Guide: Sinapate Esters in Brassica Plants - Biochemistry, Analysis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Sinapate esters represent a class of specialized metabolites abundantly produced in Brassicaceous plants through the phenylpropanoid pathway. These compounds, predominantly including sinapine (sinapoylcholine), sinapoylglucose, and sinapoylmalate, play crucial ecological functions in plant defense against UV radiation, pathogens, and environmental stresses. From a pharmaceutical and nutraceutical perspective, sinapate esters exhibit significant bioactive properties including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, their antinutritive characteristics in seed meals limit the utilization of Brassica protein in food and feed applications, driving research into metabolic engineering approaches for modulating their accumulation. This comprehensive review integrates current understanding of sinapate ester biochemistry, molecular regulation, analytical methodologies, and potential therapeutic applications, providing researchers with the technical foundation for further investigation and utilization of these compounds.

Introduction to Sinapate Esters: Chemistry and Diversity

Sinapate esters constitute a specialized group of phenylpropanoid compounds predominantly found in Brassica species and other members of the Brassicaceae family. These compounds are derived from sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which serves as the common precursor for various ester conjugates formed through enzymatic transformations. The core chemical structure features a phenolic backbone with characteristic methoxy substituents at the meta-positions relative to the hydroxyl group, which significantly influences their chemical reactivity and biological properties [1]. The most abundant sinapate esters in Brassica plants include sinapoylglucose (the central intermediate), sinapoylmalate (accumulating in leaves), and sinapine (sinapoylcholine, predominant in seeds) [2] [3].

The natural distribution of sinapate esters exhibits considerable variation across plant tissues and developmental stages. In Brassica napus (rapeseed) seeds, sinapine can account for 1-2% of seed dry weight, making it the most abundant sinapate ester in reproductive organs [3] [4]. Other tissues accumulate distinct profiles, with leaves predominantly containing sinapoylmalate, which plays a crucial role in UV-B protection [2] [3]. The quantitative distribution of these compounds across different Brassica species and tissues has significant implications for both nutritional quality and potential therapeutic applications.

Table 1: Major Sinapate Esters in Brassica Plants and Their Distribution

Compound Chemical Nature Primary Location Approximate Concentration Biological Function
Sinapine (Sinapoylcholine) Choline ester Seeds 8-10.4 mg/g biomass [1] Storage form of choline, antinutritive in meal
Sinapoylglucose Glucose ester Multiple tissues Variable (central intermediate) Acyl donor for transacylation reactions
Sinapoylmalate Malate ester Leaves Variable (tissue-specific) UV-B protection [2]
Sinapic acid Free acid All tissues 0.49-2.49 mg/g biomass [1] Biosynthetic precursor

Biosynthesis and Metabolic Regulation

Biochemical Pathways and Enzymology

The biosynthesis of sinapate esters occurs through a well-characterized phenylpropanoid pathway that initiates from primary metabolic precursors. The pathway can be divided into three major stages: (1) formation of phenylalanine via the shikimate pathway; (2) conversion of phenylalanine to hydroxycinnamic acid intermediates; and (3) specific modifications leading to sinapate ester production [1] [5]. The initial stage involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which undergoes sequential transformations through the shikimate pathway to ultimately yield phenylalanine [1].

The committed steps in sinapate ester biosynthesis involve a series of enzymatic transformations that convert phenylalanine to sinapic acid and its ester derivatives. Key enzymes include UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of 1-O-sinapoylglucose; sinapoylglucose:choline sinapoyltransferase (SCT), responsible for sinapine production in seeds; and sinapoylglucose:malate sinapoyltransferase (SMT), which generates sinapoylmalate in vegetative tissues [2] [3] [6]. These acyltransferases belong to the serine carboxypeptidase-like (SCPL) protein family and uniquely utilize 1-O-β-glucose esters rather than CoA thioesters as acyl donors, representing a distinct mechanistic approach to secondary metabolite biosynthesis [7].

G cluster_seed Developing Seed cluster_seedling Germinating Seed cluster_leaf Leaf Tissue PEP PEP DAHP DAHP PEP->DAHP DAHP synthase E4P E4P E4P->DAHP Phe Phe Cinnamate Cinnamate Phe->Cinnamate PAL pCoumarate pCoumarate Cinnamate->pCoumarate C4H Sinapate Sinapate pCoumarate->Sinapate Multiple O-methyltransferases SinapoylGlucose SinapoylGlucose Sinapate->SinapoylGlucose SGT Sinapine Sinapine SinapoylGlucose->Sinapine SCT SinapoylMalate SinapoylMalate SinapoylGlucose->SinapoylMalate SMT Sinapine->Sinapate SCE SGT SGT SCT SCT SCT->Sinapine SMT SMT SMT->SinapoylMalate SCE SCE Shikimate Shikimate DAHP->Shikimate Multiple enzymes Shikimate->Phe Chorismate pathway

Visualization of the core sinapate ester biosynthetic pathway in Brassica plants, highlighting tissue-specific compartmentalization and key enzymatic transformations.

Evolutionary and Molecular Biology Perspectives

The evolution of sinapate ester metabolism in Brassicaceae represents a fascinating example of metabolic diversification through gene family expansion and functional specialization. The SCPL acyltransferases responsible for sinapate ester biosynthesis have evolved from proteolytic ancestors through processes of gene duplication and neo-functionalization, acquiring new substrate specificities while losing their original proteolytic activities [3]. Comparative genomic analyses reveal that the Brassicaceae family possesses an expanded repertoire of SCPL genes compared to plants with less complex phenylpropanoid metabolism, supporting the concept of lineage-specific metabolic adaptation [7].

The molecular regulation of sinapate ester biosynthesis involves tissue-specific and developmentally programmed expression of the corresponding genes. In Brassica napus, SGT expression peaks during early seed development and remains constant through later stages, while SCT expression is restricted specifically to developing seeds [6]. This precise transcriptional control ensures the appropriate spatial and temporal accumulation of sinapate esters, with sinapine accumulating during seed development and being hydrolyzed during germination to release sinapate and choline, which subsequently feeds into sinapoylmalate biosynthesis in seedlings [2] [3].

Analytical Methodologies and Experimental Protocols

Extraction and Quantification Techniques

Accurate quantification of sinapate esters requires optimized extraction protocols that account for the diverse chemical properties of these compounds. For comprehensive analysis of the major sinapate esters in Brassica seeds and tissues, the following method has been widely adopted:

Standardized Extraction Protocol:

  • Tissue Preparation: Fresh or freeze-dried plant material is ground to a fine powder using liquid nitrogen and a mortar and pestle or mechanical grinder.
  • Solvent Extraction: Powdered tissue (100 mg) is extracted with 1 mL of methanol:water (70:30, v/v) containing 0.1% formic acid through vortexing (1 min) followed by sonication for 15 minutes at room temperature.
  • Centrifugation: Samples are centrifuged at 14,000 × g for 10 minutes, and the supernatant is collected.
  • Solid-Phase Cleanup: For complex samples, further purification can be achieved using polyamide SC6 columns or Sephadex LH-20 size exclusion chromatography [7].

For analytical quantification, High-Performance Liquid Chromatography (HPLC) with photodiode array detection represents the most widely employed method. The preferred conditions include:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid)
  • Gradient Program: 5-30% B over 25 minutes, 30-95% B over 10 minutes, hold at 95% B for 5 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: 330 nm for sinapate esters [7] [8]

For structural characterization, High-Resolution Mass Spectrometry (HR-MS) coupled with NMR spectroscopy provides definitive identification. ESI-MS in positive ion mode typically shows [M+H]+ ions at m/z 310.1 for sinapine, 385.1 for sinapoylglucose, and 339.1 for sinapoylmalate [7].

Table 2: Analytical Methods for Sinapate Ester Characterization

Method Application Key Parameters Sensitivity Advantages
HPLC-DAD Quantitative analysis C18 column, 330 nm detection ~0.1 μg/mg Accessibility, reproducibility
LC-ESI-MS/MS Identification and quantification MRM transitions ~0.01 μg/mg High specificity and sensitivity
NMR Structural elucidation 1H, 13C, 2D experiments N/A Definitive structural information
NIRS High-throughput screening Calibration equations Variable Rapid, non-destructive [4]
Genetic and Molecular Biology Approaches

The functional characterization of genes involved in sinapate ester metabolism employs standard molecular biology techniques alongside specialized approaches:

RNA Interference (RNAi) and Mutant Analysis: Seed-specific suppression of sinapate ester biosynthesis in Brassica napus has been successfully achieved through RNAi-mediated gene silencing. The experimental workflow involves:

  • Vector Construction: A hairpin RNAi construct targeting BnSGT1 is assembled in a binary vector under control of a seed-specific promoter.
  • Plant Transformation: Agrobacterium tumefaciens-mediated transformation of B. napus is performed using standard floral dip or tissue culture methods.
  • Metabolic Phenotyping: Transgenic seeds are analyzed for sinapate ester content using HPLC, demonstrating dramatic reduction or elimination of multiple sinapate esters [7].

Quantitative Trait Loci (QTL) Mapping: Genetic studies in Brassica napus have identified several QTL associated with sinapate ester content:

  • Four QTL for sinapate ester content explaining 53% of genetic variance [4]
  • The most significant QTL co-localize with erucic acid genes on linkage groups N8 and N13 [4]
  • A strong negative correlation exists between erucic acid and sinapate ester content (Spearman's correlation: -0.66) [4]

Biological Activities and Potential Therapeutic Applications

Physiological Roles in Plants

Sinapate esters fulfill multiple physiological functions in Brassica plants, contributing to environmental adaptation and defense. Sinapoylmalate, which accumulates in aerial tissues, provides effective UV-B protection through its UV-absorbing properties and antioxidant activity, serving as a natural sunscreen that prevents photodamage [2] [3]. During seed germination, sinapine (sinapoylcholine) functions as a storage reservoir for choline, which is liberated upon hydrolysis by sinapoylcholine esterase (SCE) and utilized for phosphatidylcholine biosynthesis in developing seedlings [2] [8]. Additionally, sinapate esters participate in plant defense responses against pathogens and insects, with their accumulation increasing under biotic stress conditions [1]. Recent evidence also indicates involvement in abscisic acid (ABA) homeostasis during seed germination, suggesting a role in hormonal regulation [8].

The accumulation of sinapate esters is dynamically regulated by environmental factors. Under suboptimal growth conditions, Brassica plants significantly increase their production of sinapate esters and other phenolic compounds as part of the general stress response. For example, Chinese cabbage (Brassica rapa) grown under stress conditions accumulated higher phenolic concentrations than plants grown under optimal conditions, though this came at the cost of reduced biomass [1]. This trade-off between defense investment and growth highlights the metabolic cost of sinapate ester production and its importance for plant survival under challenging environmental conditions.

Bioactivities with Therapeutic Potential

Sinapate esters and sinapic acid demonstrate diverse pharmacological properties that have attracted interest for potential therapeutic applications:

Table 3: Bioactive Properties of Sinapate Esters and Sinapic Acid

Bioactivity Experimental Evidence Potential Mechanisms Therapeutic Relevance
Antioxidant In vitro free radical scavenging Hydrogen donation, metal chelation Neuroprotection, cardioprotection
Antimicrobial Activity against bacteria and fungi Membrane disruption, enzyme inhibition Anti-infective agents
Anti-inflammatory Inhibition of inflammatory mediators COX/LOX inhibition, NF-κB suppression Inflammatory disorders
Anticancer Cytotoxicity against cancer cell lines Apoptosis induction, cell cycle arrest Adjuvant cancer therapy
Anti-anxiety Behavioral tests in animal models GABAergic system modulation Anxiolytic drugs [1]

Notably, sinapic acid has demonstrated dose-dependent promotion of seed germination in Arabidopsis thaliana, increasing germination rates by approximately 9.2% at 0.5 mM concentration and enhancing root growth by 44% compared to controls [8]. This growth-promoting effect, coupled with its interaction with ABA metabolism, suggests potential applications in agricultural biotechnology.

Metabolic Engineering and Biotechnological Applications

Strategies for Reducing Antinutritive Effects

The antinutritive properties of sinapine in Brassica seed meal have motivated extensive research into metabolic engineering approaches for reducing its accumulation. The primary strategies include:

RNAi-Mediated Gene Silencing: Seed-specific RNAi suppression of BnSGT1 (UDP-glucose:sinapate glucosyltransferase) has proven highly effective, resulting in dramatic reduction of sinapine and other sinapate esters in transgenic Brassica napus seeds [7]. This approach interrupts the biosynthetic pathway at the initial step of 1-O-sinapoylglucose formation, preventing synthesis of all downstream sinapate esters without apparent detrimental effects on plant development.

Heterologous Expression of Bacterial Enzymes: An innovative approach involves expressing a modified bacterial phenolic acid decarboxylase (PAD) in developing Camelina sativa seeds. This strategy redirects phenylpropanoid pathway flux from sinapine biosynthesis to the production of 4-vinyl phenol derivatives, resulting in a 95% reduction in sinapine content while accumulating industrially valuable 4-vinyl phenols [9]. This dual-benefit approach not only improves meal quality but also generates valuable co-products.

Conventional Breeding and QTL Mapping: Identification of quantitative trait loci (QTL) associated with sinapate ester content enables marker-assisted selection for low-sinapine genotypes. Four QTL explaining 53% of the genetic variance for sinapate ester content have been identified in winter rapeseed, providing valuable targets for breeding programs [4].

Engineering for Value-Added Products

Beyond reducing antinutritive compounds, metabolic engineering of sinapate ester metabolism offers opportunities for producing high-value chemicals with industrial applications:

Bio-based Polymers: Sinapic acid serves as a promising renewable building block for the synthesis of biopolymers. Its chemical structure, featuring both phenolic and acrylic functionalities, makes it suitable for producing polyesters, epoxy resins, and other specialty polymers with enhanced properties compared to petroleum-derived alternatives [1] [5].

Pharmaceutical Precursors: The inherent bioactivities of sinapate esters make them attractive starting points for developing therapeutic agents. Metabolic engineering could optimize the production of specific sinapate esters with enhanced bioactivity or improved pharmacokinetic properties for pharmaceutical applications.

Industrial Enzymes Discovery: The unique SCPL acyltransferases involved in sinapate ester biosynthesis represent valuable biocatalysts for green chemistry applications. These enzymes demonstrate remarkable substrate specificity and utilize energy-rich glucose esters rather than CoA-thioesters, offering potential advantages for industrial biotransformations [2] [7].

Conclusion and Future Perspectives

Sinapate esters in Brassica plants represent a fascinating class of specialized metabolites with significant implications for both plant physiology and human applications. The well-characterized biochemistry and molecular biology of these compounds provides a solid foundation for metabolic engineering strategies aimed at improving the nutritional quality of Brassica seed meals while simultaneously enhancing the production of valuable bioactives. Future research directions should focus on elucidating regulatory mechanisms controlling sinapate ester biosynthesis, discovering novel enzymatic activities with biotechnological potential, and evaluating therapeutic efficacy of these compounds in disease models. The integration of systems biology approaches with synthetic biology tools will likely accelerate the development of Brassica varieties with optimized sinapate ester profiles for specific agricultural, industrial, and pharmaceutical applications.

References

Key Photophysical Properties of Sinapoyl Malate

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of sinapoyl malate (SM) as a plant sunscreen is due to a combination of strong UV-B absorption and efficient energy dissipation. The table below summarizes its key photophysical properties:

Property Description/Value Significance
Primary UV Absorption Strong absorption in the UV-B region (280–315 nm) [1] Allows it to filter harmful solar radiation before it damages sensitive plant tissues.
Spectral Broadening Anomalous broadening over 1000 cm⁻¹, even under jet-cooled conditions [1] Suggests an intrinsic quantum mechanical property related to its excited states, potentially enhancing its screening ability.
Oscillator Strength Described as "large oscillator strength" of the V (ππ*) transition [1] Confirms a high probability for the UV absorption event, making it a strong UV-B absorber. A specific numerical value is not provided.
Primary Relaxation Mechanism trans-cis isomerization occurring in ~20–30 picoseconds [2] Provides a very fast and effective pathway to convert harmful UV energy into harmless heat, preventing DNA damage.
Relaxation Pathway Conservation The isomerization pathway is highly conserved even in structurally augmented SM derivatives [2] Indicates the robustness of this photoprotective mechanism, suggesting potential for synthetic modification.

Experimental Insights into Photodynamics

The data on this compound's behavior comes from sophisticated spectroscopy techniques that probe events on ultrafast timescales.

  • Ultrafast Transient Absorption Spectroscopy: This is the primary method used to study SM's relaxation in solution. In this experiment, a "pump" laser pulse (typically at 330 nm) excites the molecule. A delayed "probe" pulse then monitors changes in absorption over time [2]. The decay of excited-state absorption (ESA) and the concurrent formation of a long-lived ground-state photoproduct (the cis-isomer) are tracked to map the relaxation pathway [2].
  • Gas-Phase UV Spectroscopy: To understand the molecule's intrinsic properties without solvent interference, studies are conducted on jet-cooled molecules in a vacuum [1]. This technique revealed the anomalous spectral broadening intrinsic to SM's electronic structure [1].

The following diagram illustrates the general photodeactivation pathway of this compound as revealed by these studies:

Figure: Proposed ultrafast relaxation mechanism of this compound after UV-B excitation, involving a conical intersection and leading to a stable cis-photoproduct.

Analytical Workflow for Structural Identification

When SM degrades under solar radiation, identifying the resulting products is crucial for safety assessments. The workflow below, based on a 2023 study, combines chromatography, mass spectrometry, and spectroscopy for definitive structural analysis [3].

G A UV-Irradiated SM Sample B Liquid Chromatography (LC-MS) A->B C Mass Spectrometry (Mass Selection) B->C D Infrared Ion Spectroscopy (IRIS) C->D F Structural Identification D->F E Quantum-Chemical Calculations E->F Spectrum Matching

Figure: Analytical workflow using LC-MS and Infrared Ion Spectroscopy to identify this compound photodegradation products.

This methodology identified that the main degradation products result from *trans-to-cis* isomerization, ester cleavage, and esterification reactions [3].

Research Summary

This compound is a highly effective UV-B filter due to its strong absorption and an ultrafast trans-cis isomerization that safely dissipates energy. While the literature confirms a "large oscillator strength" without a specific numerical value, its photoprotective mechanism is remarkably robust and conserved across molecular derivatives.

References

Comprehensive Technical Guide: The Photoprotective Role of Sinapoyl Malate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Sinapoyl malate (SM) is a natural plant sunscreen molecule belonging to the class of sinapate esters, which are hydroxycinnamic acids widely occurring in the plant kingdom [1] [2]. It is specifically identified as a crucial ultraviolet (UV) absorbing metabolite in plants such as Arabidopsis thaliana and garden cress (Lepidium sativum) [3] [2]. Plants face a "burden of disease" regarding UV light exposure: they require sunlight for photosynthesis and utilize UV-B radiation as a signal transducer for vital biochemical pathways, yet overexposure can damage photosynthetic machinery and increase susceptibility to pathogens [3] [4]. SM is synthesized and deposited in the upper epidermis of leaves, where it dynamically regulates UV exposure reaching sensitive tissues, helping maintain equilibrium between necessary and harmful radiation levels [3] [1]. The concentration of such phenolic "sunscreen" metabolites is regulated through the phenylpropanoid pathway, which is analogous to melanogenesis in humans [4] [1]. In Arabidopsis, the three major sinapate esters are sinapoyl glucose, this compound, and sinapoyl choline [1].

Molecular Mechanism of Photoprotection

The primary photoprotective function of this compound stems from its intrinsic photophysical properties and efficient relaxation dynamics following UV photon absorption.

Ultrafast Photodeactivation via trans-cis Isomerization

Upon photoexcitation by UV-B radiation, SM undergoes efficient and ultrafast deactivation through a trans-cis isomerization pathway along a reaction coordinate that involves internal conversion from a photoexcited ππ* state [3] [2]. This process occurs within ~20-30 picoseconds and reforms the original ground state trans-isomer while producing a stable, long-lived cis-photoproduct [3]. The isomerization provides a mechanism for harmlessly dissipating the absorbed UV energy as heat, thereby preventing photodegradation and maintaining molecular integrity – key requirements for an effective photoprotective agent [3] [5].

The following diagram illustrates the photodeactivation pathway of this compound:

G S0 Ground State (trans-SM) FC Franck-Condon Region S0->FC UV Absorption (330 nm) S1 ¹¹ππ* State FC->S1 τ₁ = ~57-600 fs (Geometry rearrangement & solvent reorganization) CI Conical Intersection (11ππ*/S0) S1->CI τ₂ = ~1.2-5.8 ps (Motion along 11ππ* toward CI) CI->S0 τ₃ = ~20-36 ps (Internal conversion to ground state) S0_cis Ground State (cis-SM) Stable Photoproduct CI->S0_cis Branched pathway forming cis-isomer

Figure 1: The photodeactivation pathway of this compound occurs through trans-cis isomerization via a conical intersection, with characteristic timescales for each step.

Spectral Properties and UV Coverage

This compound exhibits a broad absorption profile that covers the UV-B (280-315 nm) region and extends well into the UV-A (315-400 nm) spectrum, with an absorption maximum (λₘₐₓ) typically around 324-330 nm [2] [3]. This broadband absorption is particularly valuable given the relative sparsity of efficient UV-A filters in commercial sunscreens [4] [2]. Under jet-cooled conditions that eliminate intermolecular interactions, SM still displays anomalous spectral broadening extending over 1000 cm⁻¹ in the UV-B region, suggesting that nature's selection of this sunscreen may be based on inherent quantum mechanical features of its excited states [6]. This broadening has been tentatively attributed to mixing of the bright V (¹ππ*) state with an adiabatically lower ¹nπ* state that shows unique charge-transfer characteristics enhanced by the electron-rich malate side chain [6].

Quantitative Photodynamic Data

The photodynamics of this compound and its derivatives have been quantitatively characterized through transient electronic absorption spectroscopy. The following table summarizes the measured time constants associated with the excited-state relaxation mechanism:

Table 1: Excited-state lifetimes of this compound and derivatives in different solvents

Compound Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
SM [3] Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
SM [3] Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
SdiMM [3] Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8
SdiMM [3] Methanol 603 ± 40 5.38 ± 0.16 33.6 ± 1.0
SdiEM [3] Dioxane 215 ± 40 1.75 ± 0.05 26.1 ± 0.8
SdiEM [3] Methanol 600 ± 40 5.77 ± 0.17 33.7 ± 1.0
SdiTBM [3] Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
SdiTBM [3] Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1

Abbreviations: SdiMM (sinapoyl L-dimethyl malate), SdiEM (sinapoyl L-diethyl malate), SdiTBM (sinapoyl L-di-t-butyl malate)

The remarkable conservation of these time constants across different derivatives – even with increasing steric complexity – demonstrates the robustness of the isomerization pathway and suggests these molecules are well-suited for chemical modifications to improve desired properties without compromising their fundamental photodynamics [3] [7].

Biological Regulation and Biosynthetic Pathways

The biosynthesis and accumulation of this compound in plants is not merely constitutive but represents a photoreceptor-regulated photoprotection mechanism. Recent research has revealed that multiple photoreceptors converge on the induction of key biosynthetic enzymes.

Photoreceptor Signaling Network

The UVR8 (UV RESISTANCE LOCUS 8) UV-B photoreceptor works in concert with phytochrome (red) and cryptochrome (blue-light) photoreceptors to induce the expression of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), which encodes a key enzyme (cytochrome P450 CYP84A1) in the phenylpropanoid pathway leading to sinapate ester accumulation [1]. This regulatory network ensures optimal sinapate production under varying light conditions, contributing to acclimatory photoprotection that preserves photosynthetic performance under UV stress [1].

The following diagram illustrates the complex regulatory network controlling this compound biosynthesis:

G Light Light UVR8 UVR8 UV-B Photoreceptor Light->UVR8 Phy Phytochrome (Red/Far-red) Light->Phy Cry Cryptochrome (Blue-light) Light->Cry COP1 COP1 (E3 Ubiquitin Ligase) UVR8->COP1 Inhibits Phy->COP1 Inhibits Cry->COP1 Inhibits HY5_HYH HY5/HYH (bZIP Transcription Factors) COP1->HY5_HYH Degradation Prevented FAH1 FAH1 Gene (Ferulic Acid 5-Hydroxylase) HY5_HYH->FAH1 Induces Transcription Sinapate Sinapate Esters (this compound) FAH1->Sinapate Biosynthesis Photoprot Photoprotection Protected Photosynthesis Reduced UV Penetration Sinapate->Photoprot

Figure 2: Photoreceptor-regulated biosynthesis of sinapate esters involves UVR8, phytochrome, and cryptochrome signaling converging on FAH1 gene expression through HY5/HYH transcription factors.

Genetic Evidence from Mutant Studies

fah1 mutants in Arabidopsis, which lack functional F5H enzyme, are hypersensitive to UV stress, confirming the essential role of sinapate esters in UV protection [1]. Interestingly, mutants with hyperactive UVR8 signaling (such as uvr8-17D and rup1 rup2) can suppress the UV sensitivity of fah1 mutants, likely through enhanced accumulation of UV-absorbing metabolites derived from sinapate precursors (coumaroyl glucose and feruloyl glucose) that accumulate when the sinapate biosynthesis pathway is blocked [1]. This genetic evidence demonstrates that sinapate esters work in coordination with other phenylpropanoid pathway products to provide comprehensive photoprotection, with sinapates playing a major role in UV screening [1].

Experimental Methodologies for Characterization

Transient Electronic Absorption Spectroscopy (TEAS)

Principle: TEAS (also known as pump-probe spectroscopy) is a femtosecond time-resolved technique used to track the evolution of excited states in real-time by measuring changes in optical density (ΔOD) following photoexcitation [3] [2] [8].

Typical Protocol:

  • Pump excitation: ~330 nm (corresponding to SM absorption maximum) [3] [2]
  • Probe pulse: Broadband white light supercontinuum (330-675 nm) generated in a CaF₂ window [8]
  • Pump fluence: 200-800 μJ·cm⁻² [8]
  • Time delay: Variable up to 2 nanoseconds [3] [8]
  • Sample delivery: Flow-through cell with CaF₂ windows (100 μm path length) with continuous circulation from a reservoir [8]
  • Global analysis: Sequential fitting procedures yield Evolution Associated Difference Spectra (EADS) and characteristic lifetimes [3]

Key Measurements:

  • Excited State Absorption (ESA): Positive ΔOD features centered around ~425 nm in dioxane and ~375 nm in methanol [3]
  • Stimulated Emission (SE): Negative feature around 475 nm (particularly in methanol) [3]
  • Ground State Bleach (GSB): Negative feature below ~350 nm persisting to long delays [3]
  • Photoproduct Absorption: Persistent features indicating stable cis-isomer formation [3]
Steady-State Irradiation and Photostability Assessment

Principle: Evaluate long-term photostability under prolonged UV exposure using UV-Vis spectroscopy and ¹H NMR [2] [8].

Typical Protocol:

  • Irradiation source: Arc lamp with appropriate filters [8]
  • Irradiation time: Up to 2 hours [2]
  • Monitoring: UV-Vis spectra collected at regular intervals [8]
  • Analysis: Measure absorbance reduction at λₘₐₓ and calculate photoisomerization quantum yield [2]

SM Photostability Data: Garden cress sprout extract shows only ~18% reduction in absorbance at λₘₐₓ after 120 minutes of irradiation, with approximately 10% of trans-SM converting to cis-SM after 2 hours [2].

Compound Identification Techniques

UHPLC-HRMS (Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry):

  • Column: Reverse-phase UHPLC column [2]
  • Detection: High-resolution mass detection with protonated SM [C₁₅H₁₆O₉+H]⁺ at m/z 341.0867, ammonium adduct at m/z 358.1133, and sodiated adduct at m/z 363.0687 [2]
  • Retention time: ~15.9 minutes for SM in garden cress sprout extract [2]

¹H NMR for Isomer Identification:

  • trans-isomer: Coupling constants H-3/H-4 = 16 Hz [2]
  • cis-isomer: Coupling constants H-3/H-4 = 12 Hz (confirmed after irradiation) [2]

Potential Applications and Derivative Engineering

The conserved photodynamics of this compound derivatives despite structural modifications suggests significant potential for engineering improved artificial UV filters [3] [8]. Research efforts have explored various structural variants:

Table 2: Engineered sinapate derivatives and their photophysical properties

Derivative Key Structural Features Photodynamic Properties Potential Advantages
SdiTBM [3] tert-butyl ester groups Maintains ~22-36 ps isomerization Improved chemical compatibility in mixtures
DHDES [8] Ethyl sinapate dimer with extended conjugation ~10 ps relaxation in ethanol Broader UVA coverage (extends to ~400 nm)
Dehydrodiethylsinapate [8] Double conjugated system Efficient excited-state relaxation Enhanced molar absorptivity

While extending conjugation (as in DHDES) successfully red-shifts absorption to cover more of the UVA spectrum, some derivatives may sacrifice the exceptional photostability of the natural compound, highlighting the importance of balancing absorption breadth with photodynamic efficiency [8].

Conclusion and Research Directions

References

how does sinapoyl malate protect plants from UV-B

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

Probing Ultrafast Photodynamics with Transient Absorption Spectroscopy

This technique is used to study the incredibly fast deactivation of excited sinapoyl malate after it absorbs UV-B light [1].

  • 1. Sample Preparation: The molecule is dissolved in solvents like dioxane or methanol to mimic different environmental conditions [1].
  • 2. Pump-Probe Sequence: A "pump" laser pulse (e.g., at 330 nm) excites the molecules. A delayed "probe" pulse (white light) then measures changes in absorption across a spectrum [1].
  • 3. Data Analysis: The resulting data is analyzed using a sequential global fitting procedure, which extracts evolution-associated difference spectra (EADS) and characteristic lifetimes (τ) of the photophysical processes [1]. The table below shows the extracted time constants for this compound (SM) and its derivative, sinapoyl L-di-t-butyl malate (SdiTBM), demonstrating the conservation of the mechanism [1].
Molecule Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
SM Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
SdiTBM Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
SM Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
SdiTBM Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1
  • τ₁: Initial geometry rearrangement and solvent reorganization.
  • τ₂: Motion along the excited state toward a conical intersection with the ground state.
  • τ₃: Population transfer to the ground state, reforming the trans-isomer or forming a stable cis-photoproduct [1].
Identifying Photodegradation Products via LC-MS and IRIS

This protocol characterizes the photostability of this compound by identifying its breakdown products after UV exposure [2].

  • 1. Sample Irradiation: A solution of this compound is irradiated for several hours (e.g., 7 hours) under a solar simulator that replicates natural sunlight conditions (AM1.5G) [2].
  • 2. Liquid Chromatography-Mass Spectrometry (LC-MS): The irradiated sample is separated via HPLC, and the mass of each degradation product is determined [2].
  • 3. Infrared Ion Spectroscopy (IRIS): For each mass-selected ion, an infrared spectrum is obtained. By comparing this spectrum with quantum-chemically calculated IR spectra of candidate structures, the full molecular structure of the degradation product is identified [2].
  • 4. Identified Products: The major degradation pathways involve trans-to-cis isomerization, ester cleavage (yielding sinapic acid), and esterification reactions [2].

The UVR8 Signaling Pathway and Biosynthesis

The production of this compound in plants is tightly regulated by a dedicated UV-B photoreceptor pathway. The following diagram illustrates this key signaling and biosynthesis pathway.

UVB UV-B Radiation UVR8 UVR8 Photoreceptor (Inactive Dimer) UVB->UVR8  Perception UVR8_mono UVR8 (Active Monomer) UVR8->UVR8_mono  Dissociation COP1_SPA COP1-SPA Complex UVR8_mono->COP1_SPA  Binds to Nucleus Nucleus UVR8_mono->Nucleus  Translocation HY5 Transcription Factors (HY5/HYH) COP1_SPA->HY5  Stabilizes GeneExp Expression of Biosynthetic Genes HY5->GeneExp SM This compound (SM) Accumulation GeneExp->SM  Biosynthesis

This regulated biosynthesis ensures that this compound is produced when needed, providing a dynamic and efficient shield against UV-B stress [3] [4].

Applications and Further Research

The unique properties of this compound have inspired applications beyond plant biology. Its high photostability and efficient energy dissipation make it a leading candidate for the development of novel, biocompatible UV filters in cosmetics to replace current synthetic sunscreens that can be harmful to human health or the environment [5]. Furthermore, its ability to convert UV light into heat has sparked interest in its potential use as a "photomolecular heater" in agriculture to gently warm crops and improve growth in cooler climates [2].

References

Comprehensive Synthesis and Application Protocols for Sinapoyl Malate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapoyl Malate and Its Significance

This compound (SM) is a natural plant secondary metabolite belonging to the class of sinapate esters found predominantly in members of the Brassicaceae family. In plants, it functions as a photoprotective agent that safeguards photosynthetic tissues from ultraviolet (UV) radiation damage through its efficient UV-absorbing properties and unique photostability mechanisms [1] [2]. Recent research has revealed that SM's photoprotective capabilities stem from an ultrafast photoisomerization process that converts harmful UV energy into harmless heat, preventing photodegradation and offering long-term stability [2].

The significant interest in SM from cosmetic and pharmaceutical industries centers on its potential as a safe, bio-based alternative to synthetic UV filters currently marketed, many of which face increasing regulatory scrutiny due to potential endocrine-disrupting properties and environmental persistence [3] [4]. Unlike conventional UV filters, SM demonstrates non-endocrine disruptive characteristics while providing effective protection across both UV-B and UV-A spectral regions [3]. Furthermore, its natural water solubility facilitates incorporation into aqueous cosmetic formulations without requiring additional solubilizing agents [3].

Synthetic Protocols for this compound Production

Two-Step Chemical Synthesis from Biomass-Derived Precursors

Recent advances have established an efficient, sustainable two-step synthesis pathway for this compound and its structural analogs. This approach addresses the limitations of earlier methods that were tedious and environmentally unsustainable, thus hindering commercial development [3].

2.1.1 Step 1: Meldrum's Acid Opening with Hydroxy Acids

The synthesis begins with the ring opening of Meldrum's acid using naturally occurring, unprotected hydroxy acids. This green chemistry approach eliminates the need for protecting groups, significantly streamlining the synthetic process. The reaction typically employs L-malic acid as the hydroxy acid component, which directly incorporates the malate moiety of the final product. This step is characterized by high atom economy and minimizes waste generation [3].

2.1.2 Step 2: Knoevenagel-Doebner Condensation with Hydroxybenzaldehydes

The intermediate from step 1 undergoes a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. Specifically, syringaldehyde serves as the preferred starting material that provides the sinapoyl skeleton after condensation. This reaction efficiently forms the characteristic α,β-unsaturated carbonyl system of the sinapoyl moiety while maintaining the free carboxylic acid functions essential for water solubility [3].

The sustainability of this two-step process has been rigorously evaluated using green metrics, including atom economy (AE), process atom economy (PAE), E-factor, and life cycle assessment (LCA), confirming its significantly reduced environmental impact compared to conventional approaches [3].

Table 1: Green Metrics Assessment of Two-Step this compound Synthesis

Metric Description Advantage
Atom Economy (AE) High Maximizes incorporation of starting materials into final product
Process Atom Economy (PAE) Favorable Reduced material consumption throughout process
E-Factor Low Minimal waste generation
Life Cycle Assessment (LCA) Positive Reduced overall environmental footprint
Alternative Synthetic Approaches

Patent literature describes additional synthetic pathways to this compound, including methods starting from syringaldehyde using acetic acid anhydride and alkali metal acetate, or alternatively, beginning with sinapinic acid and acetic acid anhydride [5]. These methods provide complementary approaches that may offer advantages for specific analog synthesis or scaling considerations.

Biosynthetic Pathways and Metabolic Engineering

Natural Biosynthesis in Plants

In Brassicaceae species, this compound biosynthesis occurs through the phenylpropanoid pathway with specific modifications leading to sinapate ester production [6]. The pathway involves three primary stages: (1) formation of phenylalanine via the shikimate pathway; (2) conversion to 4-coumaroyl CoA through non-oxidative deamination and oxygenation; and (3) transformation to sinapate esters through specific hydroxylation and methylation steps [6].

A key enzymatic reaction in the final stage is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT), which transfers the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to L-malate, forming this compound [7] [8]. This enzyme, purified and characterized from Raphanus sativus L. (red radish), demonstrates absolute acceptor specificity for L-malate and shows highest activity at pH 6.0-6.3 with no requirement for metal ions or sulfhydryl group reagents [7] [8].

Table 2: Biochemical Properties of Sinapoylglucose:Malate Sinapoyltransferase (SMT)

Property Characteristic Experimental Details
Molecular Weight 51-52 kDa Determined by gel filtration and SDS-PAGE [8]
Isoforms Two (SMT I & II) pI = 5.75 and 5.9 [8]
Optimal pH 6.0-6.3 50% activity at pH 5.5 and 6.5 [7] [8]
Km Sinapoylglucose 0.46 mM [7]
Km L-Malate 54 mM [7]
Temperature Optimum 22-37°C Dependent on malate concentration [8]
Integrated Bioengineering Approaches

The SINAPUV project has demonstrated an innovative multidisciplinary approach combining synthetic biology, fermentation process engineering, and green chemistry to produce this compound analogs from renewable resources [4]. This integrated strategy involves:

  • Engineering microorganisms (bacteria and yeast) to produce sinapic acid and related intermediates from carbohydrates
  • Developing integrated fermentation and purification processes using agro-industrial byproducts as fermentation media
  • Implementing sustainable (chemo-)enzymatic pathways to this compound analogs with tunable hydrophilic-lipophilic balance (HLB) values [4]

This approach has successfully generated over 150 this compound analogs with modified properties, several of which are undergoing final testing before commercialization [4].

Analytical Characterization and Quality Control

Identification and Purity Assessment

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) serves as the primary method for identifying and quantifying this compound in synthetic mixtures and plant extracts [2]. Key identification parameters include:

  • Retention time: Approximately 15.9 minutes under standard UHPLC conditions
  • Mass spectra characteristics: Protonated SM [C15H16O9+H]+ at m/z 341.0867; ammonium adduct [C15H16O9+NH4]+ at m/z 358.1133; sodiated adduct [C15H16O9+Na]+ at m/z 363.0687 [2]
Photophysical Properties Assessment

The UV absorption profile of synthetic this compound should exhibit a broad absorption band with maximum (λmax) at 324 nm in aqueous solution, extending across both UV-B and UV-A spectral regions [2]. This characteristic broad-spectrum coverage makes it particularly valuable for complete UV protection.

Photostability testing should demonstrate minimal degradation after extended UV exposure. Studies show approximately 18% reduction in absorbance at λmax after 120 minutes of continuous irradiation, primarily attributable to photoisomerization rather than photodegradation [2]. The trans-to-cis photoisomerization represents a key energy dissipation mechanism that contributes to SM's exceptional photostability.

Biological Activities and Efficacy Assessment

Photoprotective Properties

This compound demonstrates multiple mechanisms of photoprotection:

  • UV Filtering: Efficient absorption across UV-B (280-315 nm) and UV-A (315-400 nm) regions
  • Photostability: Ultrafast trans-cis photoisomerization (on femtosecond timescales) dissipates excess energy without molecular degradation [2]
  • Antioxidant Activity: Demonstrated radical scavenging capability that provides secondary protection against UV-induced oxidative stress [3]
  • Photosystem Protection: Preserves photosynthetic efficiency by mitigating UV-B-induced damage to photosystem II in plant systems, suggesting potential protective mechanisms for human skin cells [1]
Additional Biological Activities

Comprehensive biological profiling reveals several valuable auxiliary activities:

  • Antimicrobial Properties: Demonstrated activity against various microorganisms, supporting potential use as natural preservative in cosmetic formulations [3]
  • Anti-inflammatory Effects: Shown to inhibit skin inflammation in model systems [5]
  • DNA Protection: Capable of inhibiting UV-induced DNA damage in skin cells [5]

Application Notes for Cosmetic Formulations

Incorporation Strategies

The free carboxylic acid groups in this compound provide natural water solubility, facilitating incorporation into aqueous cosmetic formulations without additional solubilizing agents [3]. For the commercial product Detoxophane nc, containing garden cress sprout extract rich in SM, successful encapsulation in liposome-based delivery systems has been demonstrated to maintain photoprotective properties while enabling effective skin delivery [2].

Stability and Compatibility

Accelerated stability studies should assess SM integrity under various storage conditions. Testing should include:

  • Temperature stability: Evaluation at 4°C, 25°C, 40°C, and 50°C over 4-week periods
  • Photostability: Maintenance of UV absorption profile after extended light exposure
  • Formulation compatibility: Verification that photoprotective properties remain intact in final product matrices [2]

Regulatory and Safety Considerations

Critical for commercial development, comprehensive safety assessments have demonstrated:

  • Non-endocrine disruptive properties: Verified through specialized assays comparing favorably against many conventional UV filters [3]
  • Favorable toxicity profile: Extensive testing showing innocuousness toward human cells and environmental compartments [4]
  • Biocompatibility: Natural occurrence in edible Brassica vegetables supports favorable safety profile for topical applications

Summary and Future Perspectives

The development of efficient, sustainable synthesis protocols for this compound has transformed this natural photoprotectant from a botanical curiosity to a viable commercial ingredient. The combination of green chemical synthesis and innovative bioengineering approaches provides complementary pathways to address supply chain challenges that previously limited industrial application.

Future development opportunities include:

  • Structural analog optimization to enhance specific performance characteristics
  • Advanced delivery systems to improve skin penetration and retention
  • Synergistic combinations with other natural UV filters to create broad-spectrum protection systems
  • Expanded applications beyond cosmetics to materials science where photostable UV-absorbing properties are valuable

The protocols outlined herein provide researchers and product development scientists with comprehensive guidance for producing, characterizing, and applying this compound in next-generation photoprotective products that align with growing consumer demand for safe, sustainable, and effective alternatives to synthetic UV filters.

Visual Synthesis Pathways

Two-Step Chemical Synthesis Pathway

ChemicalSynthesis Syringaldehyde Syringaldehyde Step1 Step 1 Syringaldehyde->Step1 Biomass-derived precursor MeldrumsAcid MeldrumsAcid MeldrumsAcid->Step1 Reagent LMalicAcid LMalicAcid LMalicAcid->Step1 Unprotected hydroxy acid Step1Intermediate Step1Intermediate Step2 Step 2 Step1Intermediate->Step2 Intermediate SinapoylMalate SinapoylMalate Step1->Step1Intermediate Meldrum's acid ring opening Step2->SinapoylMalate Knoevenagel-Doebner condensation

Natural Biosynthetic Pathway in Plants

BiosyntheticPathway Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H FerulicAcid FerulicAcid pCoumaricAcid->FerulicAcid C3H/COMT SinapicAcid SinapicAcid FerulicAcid->SinapicAcid F5H/FAH1 SinapoylGlucose SinapoylGlucose SinapicAcid->SinapoylGlucose SGT SinapoylMalate SinapoylMalate SinapoylGlucose->SinapoylMalate SMT enzyme Kₘ=54 mM L-malate LMalate LMalate LMalate->SinapoylMalate Acceptor substrate PAL PAL C4H C4H C3H C3H/COMT F5H F5H/FAH1 SGT SGT SMT SMT

References

Application Notes and Protocols for the Green Synthesis of Sinapoyl Malate and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Sinapoyl malate is a natural phenylpropanoid ester predominantly found in plants of the Brassica family, such as broccoli, rapeseed, and mustard [1]. In plants, it functions as a natural sunscreen, effectively absorbing harmful ultraviolet (UV) radiation due to a unique mechanism that allows it to absorb across the entire UV-B range [2]. Despite its promising anti-UV properties, extraction from native plant sources is not economically viable for industrial applications, as this compound is present in only small quantities within the plant matrix [1] [2]. This protocol outlines an integrated green synthesis approach for producing this compound and its analogues directly from renewable biomass, aligning with the principles of sustainable and safe chemistry [2].

The drive to develop these biobased alternatives is fueled by significant concerns regarding conventional petrochemical-derived UV filters, which have been criticized for their endocrine-disrupting toxicity, allergenicity, and detrimental effects on aquatic ecosystems [2]. The methodology described herein, developed under the SINAPUV project, employs a combination of synthetic biology, fermentation, and green (chemo-)enzymatic synthesis to produce over 150 this compound analogues, several of which are candidates for commercialization by industry partners [2].

Biosynthesis Pathway in Plants

The native biosynthesis of this compound in plants occurs via the phenylpropanoid pathway, which transforms simple carbohydrates into complex phenolic esters. Understanding this innate pathway provides the blueprint for engineering microbial production. The process can be broken down into three main stages, as illustrated in the diagram below.

Diagram 1: The native biosynthetic pathway of this compound in plants, from primary metabolites to the final ester. This pathway inspired the engineered microbial production system. Abbreviations: PEP, phosphoenolpyruvate; Ery4P, erythrose 4-phosphate; DAHP, 3-deoxy-D-arabino-heptulosonate 7-phosphate.

Integrated Production Workflow

The following workflow synthesizes the multidisciplinary approach required for the sustainable production of this compound analogues, from strain engineering to final product evaluation.

G Integrated Production Workflow Sugars Sugars EngineeredMicrobes EngineeredMicrobes Sugars->EngineeredMicrobes AgroWaste AgroWaste AgroWaste->EngineeredMicrobes Fermentation Fermentation EngineeredMicrobes->Fermentation Purification Purification Fermentation->Purification SinapicAcid SinapicAcid Purification->SinapicAcid ChemoenzymaticSynthesis ChemoenzymaticSynthesis SinapicAcid->ChemoenzymaticSynthesis SinapoylMalateAnalogs SinapoylMalateAnalogs ChemoenzymaticSynthesis->SinapoylMalateAnalogs ProductTesting ProductTesting SinapoylMalateAnalogs->ProductTesting

Diagram 2: The integrated, multidisciplinary workflow for producing this compound analogues, incorporating synthetic biology, process engineering, and green chemistry.

Stage 1: Microbial Production of Synthons

Objective: To engineer microbial strains for the high-yield production of key phenolic acid intermediates (synthons) such as sinapic acid from sugars.

  • Strain Engineering: The SINAPUV project optimized new metabolic pathways for the biosynthesis of hydroxycinnamic acids like coumaric acid (CA) and ferulic acid (FA) [2]. These pathways were inserted into microorganisms (bacteria and yeast) using synthetic biology techniques [2].
  • Raw Material & Fermentation: The engineered microbes are cultivated in a fermentation process that can utilize agro-industrial by-products as a low-cost growth medium, enhancing the sustainability of the process [2].
  • Process Intensification: The fermentation process is coupled with continuous extraction and purification steps to isolate the target synthons (SA, CA, FA) with high titers and purity [2].
Stage 2: Green (Chemo-)Enzymatic Synthesis

Objective: To convert the microbially produced synthons into this compound and its analogues using sustainable chemical or enzymatic catalysis.

  • Synthesis from Synthons: The phenolic acids (or their derived aldehydes) produced in Stage 1 serve as substrates for sustainable synthetic processes [2]. These processes can be chemical, enzymatic, or a combination (chemo-enzymatic), and are designed to generate a diverse library of analogues.
  • Library Generation: This approach successfully produced more than 150 this compound analogue compounds, allowing for the screening of molecules with optimal properties [2].

Experimental Protocols

Protocol: Small-Scale Extraction from Plant Material

This protocol is adapted from methods used to obtain phenylpropanoid-rich extracts from broccoli seedlings for analytical purposes and bioactivity testing [3].

4.1.1 Materials and Reagents

  • Broccoli seeds (Brassica oleracea var. Italica, heirloom cultivar 'Calabrese')
  • 0.5X Murashige and Skoog media with 0.8% agarose
  • Ethanol (95% aqueous)
  • Liquid nitrogen
  • Dimethyl sulfoxide (DMSO)

4.1.2 Equipment

  • Phytatrays or similar growth trays
  • UV light source (254 nm and 315 nm)
  • Cold room or incubator (4°C)
  • Blue light source
  • Sonicator
  • Rotary evaporator
  • Freeze dryer
  • Spectrophotometer (e.g., SmartSpec Bio-Rad)

4.1.3 Procedure

  • Plant Growth and Stress Induction: Sow broccoli seeds (500 seeds/tray) on 0.5X Murashige and Skoog media and grow in complete darkness at 20°C for 5 days [3].
  • Abiotic Elicitation: On day 5, treat the seedlings with sublethal UV light (254 nm and 315 nm, each at a dose of 10⁴ μmol m⁻²), followed immediately by cold treatment (1 hour at 4°C) and blue light (10⁴ μmol m⁻²) [3]. Return the trays to darkness for 12 hours.
  • Harvesting: After the 12-hour incubation, harvest the upper hypocotyl and leaf material directly into liquid nitrogen. Grind the frozen tissue to a fine powder and store at -80°C.
  • Extraction: Weigh the frozen powder and perform two sequential extractions by sonication for 2 hours each using 95% aqueous ethanol (20 mL of solvent per gram of plant material) [3].
  • Concentration: Filter the combined extracts and evaporate the solvent using a rotary evaporator under reduced vacuum. Lyophilize the resulting residue to obtain a dry powder.
  • Storage: Resuspend the freeze-dried material in DMSO at a concentration of 150 mg/mL for storage. For subsequent experiments, dilute this stock solution in an appropriate buffer such as Phosphate Buffered Saline (PBS).
Protocol: In Vitro Anti-inflammatory Assay

This protocol uses a rabbit intervertebral disc cell model to assess the anti-inflammatory activity of the extracted or synthesized compounds.

4.2.1 Materials and Reagents

  • Rabbit disc cells (isolated from New Zealand white rabbit spines)
  • Complete media: DMEM/F12 supplemented with 50 µg/mL gentamicin, 25 μg/mL ascorbic acid, and 20% fetal calf serum
  • Starvation media: DMEM/F12 supplemented with 1% ITS (insulin, transferrin, selenous acid), L-glutamine, gentamicin, and ascorbic acid
  • Lipopolysaccharide (LPS)
  • Test sample (e.g., OE broccoli extract or synthetic this compound analogue in DMSO/PBS)
  • ELISA kit for Interleukin-8 (IL-8)

4.2.2 Procedure

  • Cell Culture: Isolate disc cells by enzymatic digestion and seed them in tissue culture plates. Grow cells in complete media until they reach 80% confluency in a 5% CO₂ incubator at 37°C [3].
  • Starvation: Replace the complete media with starvation media and culture the cells for 24 hours.
  • Treatment: Treat the cells with LPS (100 ng/mL) in the presence or absence of various concentrations of the test sample for 16 hours. Include controls with starvation media alone and with LPS alone [3].
  • Analysis: Collect the conditioned media and analyze the levels of the pro-inflammatory cytokine IL-8 using a commercial ELISA kit, following the manufacturer's instructions [3]. Collect cell pellets for subsequent RNA analysis if desired.

Data Summary and Biological Activities

Table 1: Natural Occurrence of Sinapic Acid and Derivatives in Brassica Plants
Plant Source Compound Concentration (mg/g dry biomass) Reference
Broccoli Sinapic Acid 0.49 - 2.49 [1]
Broccoli Sinapine (Sinapoyl Choline) 8.0 - 10.4 [1]
Mustard Bran Sinapine Up to 8.7 [1]
Rapeseed Meal Sinapic Acid (post-hydrolysis) 10.5 - 14.0 [1]
Table 2: Summary of Biological Activities
Activity Model System Key Findings Reference
Anti-UV In vitro spectroscopy Absorbs across UV-B range; high potential as a natural sunscreen ingredient. [2]
Anti-inflammatory Rabbit disc cell model in vitro Broccoli extract reduced LPS-induced IL-8 cytokine levels. [3]
Anti-inflammatory & Pain Reduction Rabbit disc injury model in vivo Extract reduced inflammatory markers and increased regenerative markers. [3]
Pain Reduction Mouse pain behavior model in vivo Liver microsome-treated extract significantly reduced pain behavior. [3]
Antimicrobial Various in vitro assays Sinapate esters show antimicrobial properties. [1]
Anticancer Various in vitro models Sinapate esters show anti-cancer activities. [1]

Concluding Remarks

The integrated protocol for the green synthesis of this compound demonstrates a successful model of a multidisciplinary biorefinery approach. By combining synthetic biology, fermentation, and green chemistry, this process overcomes the supply limitations of plant extraction and provides a sustainable route to a promising class of bioactive molecules. The demonstrated biological activities—particularly anti-inflammatory and UV-filtering effects—coupled with an improved safety profile, make this compound and its analogues highly attractive for development in the cosmetic, pharmaceutical, and food industries. The SINAPUV project has validated this approach through patents and scientific publications, paving the way for the commercialization of several candidate molecules [2]. Future work will focus on optimizing the productivity of the integrated process and completing the toxicological and regulatory requirements for market approval.

References

Application Notes and Protocols: Knoevenagel-Doebner Condensation for Sustainable Synthesis of Sinapoyl Malate and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Sinapoyl malate (SM) is a natural plant sunscreen molecule found abundantly in Arabidopsis thaliana, where it provides exceptional UV protection and acts as a molecular heater by dissipating excess ultraviolet radiation as heat [1]. This dual functionality has generated significant interest for developing sustainable alternatives to petrosourced UV filters (e.g., avobenzone, oxybenzone), which have raised environmental concerns including coral reef bleaching and endocrine disruption [1] [2].

The hydrophilic nature of natural this compound limits its incorporation into cosmetic formulations and adhesion to the waxy cuticles of plant leaves [1]. This application note addresses this limitation by detailing efficient synthetic routes to SM and lipophilic analogues with tunable hydrophobicity, enabling enhanced compatibility with various formulations while maintaining desirable photophysical properties [1].

Synthetic Protocols

Two-Step Synthesis of Sinapoyl-L-Malate Core Structure

This expeditious and sustainable synthetic pathway provides access to sinapoyl-L-malate and several analogues with assessed green metrics (atom economy, E-factor, LCA) [2] [3].

2.1.1 Step 1: Meldrum's Acid Opening with Hydroxy Acids

Reaction Setup:

  • Reactants: Meldrum's acid (1.0 equiv), unprotected L-malic acid (1.0-1.2 equiv)
  • Solvent: Water or green solvent alternatives (e.g., ethyl acetate)
  • Catalyst: None required
  • Conditions: Room temperature to mild heating (25-40°C), 2-4 hours

Procedure:

  • Charge reactor with Meldrum's acid and L-malic acid
  • Add solvent with efficient stirring
  • Monitor reaction completion by TLC or HPLC
  • Isolate product via extraction and purification
  • Proceed to next step without intermediate characterization [2]
2.1.2 Step 2: Knoevenagel-Doebner Condensation

Reaction Setup:

  • Reactants: Malate intermediate (1.0 equiv), syringaldehyde (1.0-1.5 equiv)
  • Catalyst: Proline (0.1-0.5 equiv) or other green organocatalysts
  • Solvent: Ethanol or other green solvents
  • Conditions: Mild heating (50-70°C), 4-8 hours [2]

Procedure:

  • Dissolve malate intermediate in ethanol
  • Add syringaldehyde and catalyst
  • Heat with stirring under reflux conditions
  • Monitor reaction progress by analytical methods
  • Isolate product via precipitation, filtration, or chromatography
  • Characterize final product by NMR, MS, HPLC [2]
Chemo-Enzymatic Synthesis of Lipophilic Analogues

This approach enables modulation of lipophilicity through incorporation of fatty aliphatic chains of variable length, improving compatibility with cosmetic formulations and plant cuticles [1].

2.2.1 Regioselective Enzymatic Esterification

Reaction Setup:

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)
  • Substrates: this compound core (1.0 equiv), Fatty alcohols of varying chain lengths (1.5-3.0 equiv)
  • Solvent: tert-Butanol or other suitable organic solvents
  • Conditions: 40-60°C, 24-48 hours with shaking or stirring [1]

Procedure:

  • Prepare solution of this compound and fatty alcohol in solvent
  • Add immobilized enzyme (10-20% w/w of substrates)
  • Incubate at optimal temperature with agitation
  • Monitor reaction progress by TLC/HPLC
  • Filter to remove enzyme beads
  • Purify products via chromatography or recrystallization
  • Confirm structure and regioselectivity by NMR [1]
Microwave-Assisted Knoevenagel-Doebner Optimization

For enhanced efficiency and reproducibility, microwave-assisted conditions have been developed and optimized using Design of Experiment (DoE) methodology [4] [5].

2.3.1 Optimized Microwave Protocol

Reaction Setup:

  • Reactants: Syringaldehyde (1.0 equiv), Malonic acid (2.0-3.0 equiv)
  • Catalyst: Piperidine (0.125-0.25 equiv)
  • Solvent: Toluene or pyridine
  • Microwave Conditions: 50W power, 100-120°C, 10-30 minutes [4] [5]

Procedure:

  • Charge microwave vessel with aldehyde, malonic acid, and solvent
  • Add catalyst solution
  • Seal vessel and program microwave parameters
  • Run reaction with temperature and pressure monitoring
  • Cool and isolate product
  • Note: Higher temperatures (>120°C) and excess base promote decarboxylation to vinylphenols [4] [5]

Table 1: Optimized Reaction Conditions for Microwave-Assisted Knoevenagel-Doebner Condensation

Parameter Range Optimal Value Effect on Conversion
Temperature 100-140°C 120°C Negative correlation beyond optimum
Time 10-30 min 20-30 min Positive influence
Malonic acid equivalents 2-4 eq 3 eq Positive influence
Piperidine equivalents 0.125-0.25 eq 0.1875 eq Not significant alone; interacts negatively with temperature

Analytical Methods and Characterization

Structural Characterization

NMR Spectroscopy:

  • ¹H NMR (300 MHz, DMSO-d₆/acetone-d₆/CDCl₃): Characteristic signals include singlet peaks for methoxy groups (δ 3.7-3.9 ppm), aromatic protons (δ 6.8-7.2 ppm), and olefinic protons (δ 6.3-7.5 ppm, J = 15.6-16.0 Hz confirming E-configuration) [1] [6]
  • ¹³C NMR (75 MHz): Key signals include carboxylic carbons (δ 170-175 ppm), olefinic carbons (δ 115-150 ppm), and aromatic carbons (δ 105-150 ppm) [1]

Spectroscopic Properties:

  • UV-Vis: Maximum absorption in UV-B region (300-330 nm) with high molar extinction coefficients [1] [7]
  • IR: Characteristic bands for hydroxyl groups (3200-3500 cm⁻¹), carbonyl stretches (1690-1720 cm⁻¹), and C=C stretches (1650-1680 cm⁻¹) [6]
Photophysical Property Assessment

Ultrafast Transient Absorption Spectroscopy:

  • Methodology: Pump-probe spectroscopy with UV excitation (330 nm)
  • Key Parameters: Monitor excited state dynamics, isomerization pathways, and photoproduct formation [7]
  • Expected Results: trans-cis isomerization occurring within 20-30 ps with formation of stable cis-photoproduct [7]

Table 2: Photophysical Properties of this compound Derivatives

Compound Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps) Isomerization Pathway
This compound Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9 trans-cis in ~20-30 ps
This compound Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7 trans-cis in ~20-30 ps
SdiMM Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8 trans-cis in ~20-30 ps
SdiTBM Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1 trans-cis in ~20-30 ps

Applications and Biological Evaluation

Performance Assessment

UV Filtering Capacity:

  • Evaluate UV absorption profiles in relevant solvents and formulations
  • Assess photostability under simulated solar irradiation
  • Quantify radical scavenging activity (DPPH, ABTS assays) [2]

Toxicological Screening:

  • In silico assessment: Predict mutagenicity, carcinogenicity, endocrine disruption potential
  • Cytotoxicity assays: Cell viability studies in human cell lines
  • Endocrine disruption screening: Receptor binding assays [1] [2]

Environmental Impact:

  • Biodegradability prediction: Computational assessment of persistence
  • Bioaccumulation potential: Log P calculations and experimental determination [1]

Troubleshooting and Optimization

Common Issues and Solutions

Low Conversion in Knoevenagel-Doebner Step:

  • Cause: Inadequate decarboxylation or catalyst decomposition
  • Solution: Optimize malonic acid equivalents (2-4 eq) and catalyst loading (0.125-0.25 eq piperidine)
  • Alternative: Use chitosan as heterogeneous solid base catalyst for improved recyclability [8]

Decarboxylation to Vinylphenols:

  • Cause: Excess base and high temperatures
  • Solution: Maintain piperidine ≤0.25 eq and temperature ≤120°C
  • Monitoring: Analyze reaction mixture for 2-methoxy-4-vinylphenol byproducts [4] [5]

Poor Regioselectivity in Enzymatic Esterification:

  • Cause: Suboptimal enzyme selection or solvent system
  • Solution: Use Novozym 435 in tert-butanol with controlled water activity
  • Alternative: Explore other immobilized lipases (e.g., Lipozyme) [1]

Visual Synthesis Workflow

The following diagram illustrates the complete synthetic pathway for this compound and its lipophilic analogues, integrating both chemical and enzymatic steps:

G cluster_main Two-Step Chemo-Enzymatic Route start Starting Materials step1 Step 1: Meldrum's Acid Opening with L-Malic Acid Conditions: Water, RT, 2-4h start->step1 Meldrum's Acid L-Malic Acid microwave Alternative Microwave Method Higher efficiency, 20-30 min 100-120°C, Piperidine catalyst start->microwave Syringaldehyde Malonic Acid step2 Step 2: Knoevenagel-Doebner Condensation with Syringaldehyde Catalyst: Proline, Ethanol, 50-70°C step1->step2 Malate Intermediate step3 Step 3: Enzymatic Esterification with Fatty Alcohols Catalyst: Novozym 435, 40-60°C step2->step3 Enzymatic Route product1 This compound (Hydrophilic) step2->product1 Standard Route product2 Lipophilic Analogues (Tunable hydrophobicity) step3->product2 Fatty Chain Incorporation microwave->product1 Direct Access

Figure 1: Synthetic pathways for this compound and lipophilic analogues showing chemical and enzymatic steps with optimized conditions.

Conclusion

The protocols detailed herein enable efficient, sustainable synthesis of this compound and its analogues with tunable properties for various applications. The two-step chemo-enzymatic approach provides a green alternative to traditional methods, while microwave-assisted optimization significantly enhances reaction efficiency. The conservation of ultrafast photoprotective mechanisms across structural analogues confirms their potential as next-generation UV filters with minimal environmental impact [1] [2] [7].

These application notes provide researchers with comprehensive methodologies to access this promising class of bio-based compounds for cosmetic, agricultural, and pharmaceutical development.

References

Comprehensive Application Notes and Protocols: LC-MS Analysis of Sinapoyl Malate in Plant Extracts and Skincare Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid chemical class, specifically a sinapic acid derivative that plays crucial biological roles in Brassica species and other plants. This compound consists of sinapic acid esterified with malic acid, creating a molecular structure that exhibits strong UV absorption in the 300-350 nm range, making it particularly effective as a natural photoprotective agent in plant tissues. In Arabidopsis thaliana and related species, SM accumulates predominantly in leaf epidermal tissues where it functions as a natural UV filter, protecting underlying tissues from photodamage by efficiently dissipating UV radiation as heat through rapid photoisomerization processes [1] [2]. The compound has garnered significant research interest not only for its ecological roles in plant defense but also for its potential applications in skincare formulations and as a biomarker for plant stress responses [3] [2].

Beyond its photoprotective functions, this compound contributes to plant defense mechanisms against herbivores. Research has demonstrated that Arabidopsis plants infested with specialist aphids induce resistance through a novel mechanism involving this compound, distinct from the jasmonate pathway typically activated by chewing herbivores [4]. This highlights the compound's role in specific plant-insect interactions and suggests additional biological functions beyond photoprotection. Recent applications have extended to commercial skincare, where garden cress sprout extract containing SM is incorporated into formulations like Detoxophane nc, taking advantage of its natural UV-filtering properties and antioxidant capabilities to provide additional photoprotection in cosmetic products [2].

Analytical Methods for this compound

Liquid Chromatography-Mass Spectrometry Conditions

The analysis of this compound in complex plant matrices requires sophisticated separation and detection techniques to achieve accurate identification and quantification. Liquid chromatography coupled to mass spectrometry (LC-MS) has emerged as the primary analytical platform for SM analysis due to its high sensitivity, selectivity, and ability to provide structural information. The following section details optimized LC-MS parameters for this compound analysis based on current literature and methodological advancements.

Table 1: Liquid Chromatography Parameters for this compound Analysis

Parameter Recommended Conditions Alternative Conditions
Column Type C18 reversed-phase (e.g., Waters Acquity UPLC HSS T3, 1.8 μm, 2.1 × 150 mm) C18 reversed-phase (e.g., UPLC BEH C18, 1.7 μm, 2.1 × 50 mm)
Column Temperature 40°C 30°C
Mobile Phase A 0.1% formic acid in water 4.5% formic acid in water
Mobile Phase B 0.1% formic acid in methanol 100% acetonitrile
Gradient Program Linear from 5% B to 95% B over 15 min Linear from 1% B to 99% B over 12 min
Flow Rate 0.4 mL/min 0.45 mL/min
Injection Volume 2 μL 10 μL
Autosampler Temperature 4°C Not specified

Table 2: Mass Spectrometry Parameters for this compound Detection

Parameter ESI Positive Mode ESI Negative Mode
Ionization Mode Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Capillary Voltage Not specified 2500 V
Cone Voltage Not specified 30 V
Source Temperature Not specified 100°C
Desolvation Temperature Not specified 300°C
Desolvation Gas Flow Not specified 300 L/h (nitrogen)
Mass Analyzer Ion trap (for IRIS) or FT-ICR Quadrupole/time of flight (Q/TOF)
Mass Range m/z 100-1500 m/z 100-1500
Target Ions [M+H]+ m/z 341.0867, [M+NH4]+ m/z 358.1133, [M+Na]+ m/z 363.0687 [M-H]- m/z 339.0721

The chromatographic separation of this compound typically employs reversed-phase C18 columns with sub-2μm particle sizes to achieve optimal resolution from closely eluting compounds in complex plant extracts. The use of acidified mobile phases (0.1% formic acid) enhances peak shape and improves ionization efficiency in mass spectrometric detection. For this compound, the retention time typically falls between 15-16 minutes under these conditions, though minor variations may occur depending on specific column characteristics and instrument configurations [1] [2] [5].

Mass spectrometric detection of this compound can be performed in both positive and negative ionization modes, with each offering distinct advantages. Positive ion mode typically yields stronger signals for protonated molecular ions [M+H]+ at m/z 341.0867, as well as adducts with ammonium ([M+NH4]+, m/z 358.1133) and sodium ([M+Na]+, m/z 363.0687), which can be valuable for confirmation of molecular weight. Negative ion mode provides the deprotonated molecule [M-H]- at m/z 339.0721 and may offer better sensitivity for certain instrument configurations. The use of high-resolution mass analyzers such as Q/TOF or FT-ICR is particularly advantageous as they enable accurate mass measurement with errors typically below 5 ppm, allowing confident elemental composition assignment and distinction from isobaric compounds in complex extracts [1] [2] [5].

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the comprehensive workflow for this compound analysis from sample preparation to data interpretation:

G SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Freeze-dry & grind Cleanup Sample Cleanup Extraction->Cleanup 30% MeOH with 1% HAc LCAnalysis LC Separation Cleanup->LCAnalysis Centrifuge & filter MSAnalysis MS Detection LCAnalysis->MSAnalysis C18 gradient elution DataProcessing Data Processing MSAnalysis->DataProcessing m/z & RT data Identification Compound Identification DataProcessing->Identification HRMS & MS/MS Quantification Quantification Identification->Quantification Standard curve

Figure 1: Experimental workflow for this compound analysis using LC-MS, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis steps.

Sample Preparation Protocols

Extraction Methods

Efficient extraction of this compound from plant tissues requires optimization of extraction solvents, temperature control, and extraction time to maximize recovery while minimizing compound degradation. Based on published methodologies, the following protocol has been demonstrated as effective for this compound extraction from various plant matrices:

  • Plant Material Preparation: Fresh plant tissues (leaves, sprouts) should be immediately frozen in liquid nitrogen and freeze-dried to preserve compound integrity. The dried material is then ground to a fine homogeneous powder using a laboratory mill, with care taken to avoid hydration during processing. Ground samples should be stored at -80°C until extraction to prevent degradation [5].

  • Extraction Solvent Composition: The recommended extraction solvent consists of 30% methanol acidified with 1% acetic acid, containing 1% ascorbic acid as an antioxidant to prevent oxidative degradation of phenolic compounds during extraction. This composition provides an optimal balance between extraction efficiency and compound stability, with the acidic conditions helping to protonate acidic functional groups and improve recovery [5].

  • Extraction Procedure: Combine 1 g of ground plant material with 25 mL of extraction solvent in a sealed container. Subject the mixture to sonication for 20 minutes at room temperature with occasional shaking to ensure thorough mixing. Following sonication, centrifuge the slurry at 19,000 × g for 10 minutes to pellet insoluble material. Carefully collect the supernatant and filter through a 0.2 μm PTFE membrane prior to LC-MS analysis [5].

For specific applications involving irradiation studies or photodegradation products, SM has been dissolved in 80:20 (v/v) methanol:water mixtures at concentrations of 10 mM, as the compound demonstrates inadequate solubility in water alone. This solvent system also improves solubility of potential degradation products that may form during experimental treatments [1].

Sample Cleanup and Concentration

While the extraction protocol described above typically provides sufficiently clean extracts for LC-MS analysis, samples with particularly complex matrices or high interference levels may benefit from additional cleanup steps. Solid-phase extraction (SPE) using C18 cartridges can effectively remove non-polar interferents while retaining this compound and related phenolic compounds. Alternatively, liquid-liquid extraction with ethyl acetate may be employed to concentrate this compound from aqueous extracts, though recovery rates should be carefully validated [5].

Degradation Studies & Photostability

Photodegradation Protocol

Understanding the photostability and degradation pathways of this compound is crucial for evaluating its efficacy as a natural UV filter and for assessing potential transformation products in agricultural and cosmetic applications. The following experimental protocol has been established for studying SM photodegradation:

  • Sample Preparation: Prepare a 10 mM solution of this compound in 80:20 (v/v) methanol:water. Transfer the solution to a custom tubular cuvette with a quartz lid, filling approximately 70% of the cuvette volume [1].

  • Irradiation Conditions: Position the sample cuvette in a temperature-controlled holder maintained at 18.5°C to prevent condensation formation. Irradiate the sample for 7 hours under a solar simulator with Air Mass 1.5 Global (AM1.5G) filter, representing clear sky solar irradiation at noon in Southern Europe. For accelerated degradation studies, a UV curing lamp may be employed for shorter durations (15 minutes) with passive cooling via strong airflow [1].

  • Post-Irradiation Processing: Following irradiation, transfer 15 μL of the irradiated solution to an LC-MS vial and dilute with 745 μL of methanol to create a 20 μM working solution for analysis. Include non-irradiated controls processed identically but without light exposure to distinguish light-induced degradation from other potential degradation pathways [1].

Degradation Products and Kinetics

Table 3: Major Photodegradation Products of this compound

Product Type Formation Mechanism Key Characteristics Identification Method
cis-Sinapoyl Malate trans-to-cis photoisomerization Reduced extinction coefficient, altered retention time IRIS, NMR, LC-MS
Sinapic Acid Ester cleavage m/z 225.0758 [M+H]+, shorter retention time LC-MS, reference standard
Sinapic Acid Esters Esterification reactions Varied mass spectra, different retention times HRMS, IRIS
Other Derivatives Multiple pathways Requires structural elucidation Computational comparison

Studies of this compound photostability have demonstrated that the compound exhibits high photostability with only an 18% reduction in absorbance at λmax after 120 minutes of continuous irradiation at the photostationary state. This minimal degradation is attributed to the efficient photoisomerization mechanism that allows SM to dissipate absorbed UV energy as heat. The primary photodegradation pathway involves trans-to-cis isomerization, with approximately 10% conversion of trans-SM to cis-SM following 2 hours of irradiation, as confirmed by NMR analysis showing characteristic coupling constants (12 Hz for cis-isomer vs. 16 Hz for trans-isomer) [2].

Additional degradation products result from ester bond cleavage yielding sinapic acid, and various esterification reactions leading to more complex derivatives. These transformation products have been identified using liquid chromatography-mass spectrometry coupled with infrared ion spectroscopy (LC-MS-IRIS), which provides vibrational structural information for definitive identification. Preliminary toxicity assessment of these degradation products using in silico approaches (VEGAHUB platform) suggests no significant human or environmental safety concerns [1].

Structural Identification & Confirmation

Advanced Structural Elucidation Techniques

While conventional LC-MS provides valuable data for compound identification, definitive structural elucidation of this compound and its derivatives requires additional analytical approaches. Infrared Ion Spectroscopy (IRIS) has emerged as a powerful technique when coupled with LC-MS, providing vibrational spectra for mass-selected ions that serve as unique molecular fingerprints. The IRIS implementation involves modifying a quadrupole ion trap mass spectrometer to allow irradiation of trapped ions with a tunable IR laser beam, typically from a free-electron laser source such as FELIX, which is scannable across the fingerprint IR region (550-2000 cm⁻¹) [1].

The IRIS workflow begins with LC separation and mass isolation of the target ion in the modified ion trap. The trapped ions are then irradiated with the IR laser, and the fragmentation yield is monitored as the laser frequency is scanned. When the laser frequency matches a vibrational transition of the ion, increased fragmentation occurs, generating an IR "action" spectrum that can be directly compared to reference spectra from quantum-chemical calculations or authentic standards when available. This approach has been successfully applied to identify all major irradiation-induced degradation products of this compound, providing complete molecular structure identification rather than tentative assignments based solely on mass data [1].

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information, particularly for confirming isomeric forms and substitution patterns. For this compound, ¹H NMR analysis has been employed to distinguish between trans- and cis-isomers based on their characteristic coupling constants (16 Hz for trans, 12 Hz for cis). The typical NMR characteristics of this compound include signals corresponding to the phenolic ring protons (often appearing as singlets due to symmetry), olefinic protons from the cinnamoyl moiety, and malate methylene protons [2].

Degradation Pathway Analysis

The following diagram illustrates the major degradation pathways of this compound identified through LC-MS studies:

G SM This compound (trans-isomer) SMcis This compound (cis-isomer) SM->SMcis Photoisomerization SA Sinapic Acid SM->SA Ester Cleavage Esters Ester Derivatives SM->Esters Esterification Other Other Derivatives SM->Other Multiple Pathways Light Solar Radiation Light->SM

Figure 2: Major photodegradation pathways of this compound identified through LC-MS analysis, showing primary transformation products and their formation mechanisms.

Applications in Research

Plant Physiology Studies

The quantitative analysis of this compound in plant tissues provides valuable insights into plant defense mechanisms and environmental stress responses. Research has demonstrated that this compound accumulation in Arabidopsis plants contributes to resistance against specialist aphids through a distinct signaling pathway that differs from the jasmonate-mediated response triggered by chewing herbivores. Mutant studies have confirmed that plants compromised in this compound biosynthesis exhibit altered resistance profiles, highlighting the compound's specific role in plant-insect interactions [4].

In ecological studies, this compound levels have been correlated with UV exposure and other environmental stressors, serving as a biomarker for plant stress responses. The induction of this compound accumulation under sub-optimal growth conditions represents a metabolic cost to plants, often resulting in reduced growth rates as resources are diverted to secondary metabolite production rather than biomass accumulation. This trade-off between growth and defense can be quantitatively assessed through precise LC-MS measurement of this compound in different plant tissues and under varying environmental conditions [3].

Skincare Formulation Analysis

The incorporation of plant extracts containing this compound into skincare formulations has created a need for analytical methods to monitor compound stability and efficacy in finished products. Studies examining garden cress sprout extract in Detoxophane nc have demonstrated that the photoprotective properties of this compound remain effective despite the complex formulation environment. Using LC-MS analysis, researchers confirmed that the photodynamics of this compound in the commercial formulation were nearly identical to those observed in pure extracts, supporting its utility as a natural UV filter booster in cosmetic products [2].

Analysis of skincare formulations presents unique challenges due to the complex matrices that can interfere with chromatographic separation and mass spectrometric detection. The sample preparation protocol typically requires additional extraction steps to separate this compound from emulsion components and other formulation ingredients. Despite these challenges, the LC-MS methods described in this document have been successfully applied to demonstrate that this compound in commercial skincare products maintains its efficient UV-to-heat conversion pathway, providing a mechanism for photoprotection that complements synthetic UV filters [2].

Troubleshooting & Technical Notes

  • Peak Broadening or Tailing: If this compound peaks exhibit broadening or tailing, check mobile phase pH and ensure adequate acidification (0.1% formic acid). Column aging can also contribute to peak shape deterioration; consider replacing the column if performance issues persist despite mobile phase optimization [1] [5].

  • Retention Time Shifts: Minor variations in retention time may occur due to column batch differences or mobile phase preparation inconsistencies. Use internal standards when available for retention time normalization. Significant shifts may indicate column degradation or need for mobile phase adjustment [2].

  • Signal Suppression: Ion suppression in mass spectrometric detection can result from co-eluting matrix components. Improve sample cleanup or optimize chromatographic separation to resolve this compound from interferents. Standard addition methods can help quantify and correct for matrix effects [5].

  • Identification Uncertainty: When mass spectrometric data alone provides insufficient structural confidence, incorporate IRIS or NMR for definitive identification. Comparison with authentic standards when available provides the highest confidence in compound identification [1].

Conclusion

The analytical methods detailed in this application note provide comprehensive protocols for the identification, quantification, and characterization of this compound in diverse sample matrices. The combination of robust LC separation with high-resolution mass spectrometry enables sensitive and specific analysis of this important plant metabolite, while advanced techniques such as infrared ion spectroscopy offer unprecedented structural elucidation capabilities for degradation products and novel derivatives. The application of these methods continues to reveal new insights into the ecological functions of this compound and supports the development of nature-inspired solutions for agricultural and cosmetic applications.

References

Comprehensive Application Notes and Protocols: Infrared Ion Spectroscopy Analysis of Sinapoyl Malate and Its Photodegradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Infrared Ion Spectroscopy (IRIS) Technology

Infrared Ion Spectroscopy (IRIS) represents an advanced analytical technique that combines the selectivity and sensitivity of mass spectrometry with the structural elucidation capabilities of infrared spectroscopy. This hybrid technology addresses a fundamental limitation in conventional mass spectrometry: the difficulty in differentiating isomeric compounds and determining exact molecular structures based solely on mass-to-charge ratios. IRIS achieves this by incorporating a wavelength-tunable infrared laser that induces fragmentation only when its emission wavelength resonates with vibrational absorption bands of the mass-selected ion population. By monitoring the fragmentation yield while scanning the laser wavelength, a vibrational fingerprint spectrum is obtained that provides definitive structural information at the molecular level.

The analytical power of IRIS has been demonstrated across various applications, including metabolite identification, impurity analysis, and structural characterization of natural products. Recent technological advancements have transitioned IRIS from large-scale facilities with free-electron lasers to more accessible platforms using high-repetition-rate optical parametric oscillators (OPOs), making the technique suitable for implementation in industrial and academic analytical laboratories. For researchers studying plant phenolics like sinapoyl malate, IRIS offers unprecedented capability to identify and characterize isomeric photoproducts and metabolites without the need for extensive purification or reference standards, significantly accelerating analytical workflows in drug development and natural products research.

Biological Significance of this compound

Role in Plant Photoprotection

This compound (SM) is a specialized plant metabolite belonging to the hydroxycinnamic acid ester class, predominantly found in members of the Brassicaceae family. This compound accumulates in the epidermal layer of leaves, where it serves as a crucial photoprotective agent against harmful ultraviolet (UV) radiation. The molecular structure of SM features a conjugated π-system that enables efficient absorption of UV-B radiation (280-315 nm), preventing damage to underlying photosynthetic tissues. Research has revealed that SM exhibits exceptional photostability properties due to its capacity to rapidly dissipate absorbed UV energy through internal conversion pathways, primarily facilitated by trans-cis isomerization around the conjugated double bond system. This mechanism transforms potentially damaging UV energy into harmless heat, making SM one of nature's most effective UV filters [1].

The photoprotective efficacy of this compound has generated significant interest in its potential applications as a natural UV filter in agricultural and pharmaceutical formulations. Studies investigating the photodynamics of SM and related hydroxycinnamic acids have demonstrated that these compounds undergo ultrafast excited-state deactivation on picosecond timescales, returning to the ground state without significant photodegradation or generation of reactive oxygen species. This exceptional photostability, combined with its natural origin and biocompatibility, positions SM as a promising candidate for developing sustainable alternatives to synthetic UV filters currently used in commercial sunscreens and crop protection products [2].

Analytical Challenges in this compound Research

Despite its straightforward molecular structure (C15H16O9), the analysis of this compound and its transformation products presents significant challenges for conventional analytical techniques. Photodegradation studies have revealed that SM undergoes complex transformation pathways when exposed to solar radiation, including trans-to-cis isomerization, ester cleavage, and secondary esterification reactions [3]. These processes generate multiple isomeric compounds with identical mass-to-charge ratios but distinct chemical structures and biological activities, making them indistinguishable by mass spectrometry alone.

Liquid chromatography-mass spectrometry (LC-MS) approaches, while excellent for detecting and quantifying these transformation products, fall short in providing definitive structural identification, particularly for positional isomers and stereoisomers. Traditional structure elucidation techniques like nuclear magnetic resonance (NMR) spectroscopy require microgram to milligram quantities of purified compounds, necessitating extensive sample preparation and purification workflows that are time-consuming and often impractical for complex biological matrices. Infrared ion spectroscopy overcomes these limitations by providing vibrational fingerprints of mass-selected ions directly from complex mixtures, enabling definitive structural identification without requiring purified reference standards [3] [4].

Current IRIS Instrumentation Platform Specifications

Recent advancements in IRIS technology have led to the development of robust, user-friendly platforms suitable for implementation in analytical laboratories. The current generation of IRIS instruments typically integrates a high-repetition-rate infrared laser system with a modified quadrupole ion trap mass spectrometer, providing the performance characteristics detailed in Table 1.

Table 1: Technical Specifications of Modern IRIS Platform

Parameter Specification Performance Implications
Laser Type Optical Parametric Oscillator (OPO) Wide tunability across molecular fingerprint region
Spectral Range 2800-3700 cm⁻¹ (2700-3570 nm) Covers C-H, O-H, and N-H stretching vibrations
Spectral Resolution 2 cm⁻¹ Sufficient to resolve closely spaced vibrational bands
Pulse Repetition Rate 30 kHz Enhanced fragmentation efficiency through cumulative heating
Average Power 2 W Sufficient for efficient IRMPD across diverse molecular classes
Pulse Energy 67 μJ/pulse Enables multiple photon absorption necessary for dissociation
Pulse Duration ~10 ns Optimal for vibrational excitation without excessive heating
Mass Analyzer Quadrupole Ion Trap (QIT) Efficient ion trapping and mass selection capabilities

The analytical robustness of modern IRIS platforms has been demonstrated through long-term performance studies, with systems maintaining consistent operational parameters and generating highly reproducible spectra over extended periods (≥12 months) without requiring instrument recalibration or major adjustments. This reliability, combined with the technique's compatibility with standard LC-MS sample introduction methods, positions IRIS as a practical tool for routine analytical applications in drug metabolism and pharmacokinetics (DMPK) studies, impurity profiling, and natural products research [4].

Experimental Protocol for this compound Analysis

Sample Preparation and Introduction
  • SM Solution Preparation: Prepare a 10 mM stock solution of this compound in methanol:water (80:20, v/v%) to ensure complete dissolution. For irradiated samples, transfer 15 μL of the stock solution to a quartz cuvette and expose to simulated solar irradiation using a solar simulator under Air Mass 1.5 Global (AM1.5G) conditions for 7 hours at 18.5°C to prevent solvent evaporation [3].

  • LC-MS Analysis: Dilute irradiated samples to approximately 20 μM concentration in methanol for direct infusion or LC-MS analysis. Employ reversed-phase chromatography using a C18 column (2.1 × 150 mm, 1.8 μm particles) with a gradient elution from 5% to 95% methanol (with 0.1% formic acid) over 15 minutes at a flow rate of 0.4 mL/min. Monitor elution using ESI-MS in negative ion mode, as this compound and its derivatives ionize efficiently through deprotonation [3].

  • Fraction Collection: For offline IRIS analysis, collect LC effluent corresponding to peaks of interest during multiple chromatographic runs. Program the divert valve to direct eluent to collection vials at predetermined retention times. Combine fractions from 3-5 injections, then evaporate under a gentle nitrogen stream and reconstitute in 50:50 methanol:water with 0.1% formic acid at approximately 1 μM concentration for IRIS analysis [3] [4].

IRIS Data Acquisition Parameters
  • Mass Selection: Precisely set the ion trap to isolate the m/z value of interest with an isolation width of 2-4 m/z units to ensure pure ion population selection while maintaining adequate signal intensity. For this compound (m/z 340.08 in negative mode), this typically involves isolation of the [M-H]⁻ ion.

  • Buffer Gas Optimization: Adjust the helium buffer gas pressure to 5-15% of the standard operating setting (reducing pressure from ~10⁻³ mbar to ~10⁻⁵ mbar) to enhance IRMPD efficiency. Lower buffer gas pressure reduces collisional quenching of vibrationally excited ions, significantly improving fragmentation yields and spectral quality [4].

  • IR Irradiation: Implement irradiation times between 27-1000 ms (810-30,000 laser pulses) using an automated mechanical shutter synchronized with the ion trap mass spectrometry sequence. The extended irradiation duration compensates for the relatively low photon flux compared to free-electron laser systems while maintaining adequate spectral resolution.

  • Spectral Acquisition: Scan the IR OPO in 3 cm⁻¹ increments across the 2800-3700 cm⁻¹ range, acquiring 6 averaged mass spectra at each wavelength step. Calculate the IRMPD yield at each point as the ratio of the sum of fragment ion intensities to the sum of all ion intensities (fragments + precursor). Normalize spectra to the maximum fragmentation yield to account for variations in absolute dissociation efficiency across different molecular systems [4].

Data Processing and Interpretation
  • Spectral Preprocessing: Smooth acquired spectra using a Savitzky-Golay filter (typically 5-point window) to reduce high-frequency noise while preserving spectral features. Correct the wavelength axis using a reference standard such as protonated tryptophan, which exhibits a characteristic O-H stretch at 3555 cm⁻¹ [4].

  • Computational Modeling: Perform quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-31+G(d,p) level or higher to generate predicted IR spectra for candidate structures. Apply appropriate scaling factors (typically 0.955-0.975 for the 2800-3700 cm⁻¹ region) to correct for systematic overestimation of vibrational frequencies [3].

  • Structural Assignment: Compare experimental IRIS spectra with calculated vibrational fingerprints for candidate structures, focusing on both the presence and relative intensities of characteristic bands. Pay particular attention to spectral regions diagnostic for specific functional groups, such as O-H stretches (3300-3600 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and conjugated system vibrations (3000-3100 cm⁻¹) [3] [4].

Table 2: Characteristic IR Vibrational Bands for this compound and Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Structural Significance
O-H Stretch 3300-3600 Hydroxyl groups on malate moiety and phenolic OH
Aromatic C-H Stretch 3000-3100 Unsaturated carbon bonds in aromatic ring
Aliphatic C-H Stretch 2850-2950 Methylene groups in malate side chain
C=O Stretch 1700-1750 Ester carbonyl functionality
Aromatic C=C Stretch 1580-1600 Conjugated aromatic system
C-O-C Stretch 1150-1270 Ester linkage vibrations

Application Example: Identification of this compound Photoproducts

Experimental Findings

Application of the above protocol to solar-irradiated this compound solutions has enabled comprehensive structural characterization of major photodegradation products. The IRIS analysis revealed three primary photoproduct classes: (1) trans-cis isomers of the parent this compound molecule, (2) cleavage products resulting from ester bond hydrolysis, and (3) secondary esterification products formed through reactions between primary photoproducts [3].

For the isomeric compounds, IRIS provided definitive discrimination between trans- and cis-configurations based on characteristic shifts in C-H stretching frequencies and intensity patterns in the 3000-3100 cm⁻¹ region. The cis-isomer exhibited subtly altered band positions and relative intensities compared to the more common trans-configuration, consistent with calculated frequency differences predicted by computational modeling. This structural assignment is particularly significant because the photoprotective function of this compound is directly linked to its capacity to undergo trans-cis photoisomerization, making the identification and quantification of these isomers essential for understanding its mechanism of action [3] [1].

Structural Identification Workflow

The following diagram illustrates the complete analytical workflow for identifying this compound photoproducts using IRIS:

G A Sample Preparation (SM in MeOH/H₂O) B Solar Irradiation (AM1.5G, 7h) A->B C LC-MS Separation (C18 column) B->C D Fraction Collection (Time-based) C->D E Mass Selection (Ion Trap) D->E F IR Irradiation (2800-3700 cm⁻¹) E->F G IRMPD Detection (Fragment analysis) F->G H Spectral Processing (Smoothing, normalization) G->H I Computational Modeling (DFT calculations) H->I J Structural Assignment (Spectral matching) I->J

Diagram 1: Complete IRIS Workflow for SM Photoproduct Identification

For the ester cleavage products, IRIS spectra provided clear evidence of free carboxylic acid groups through characteristic O-H stretching bands in the 3300-3500 cm⁻¹ region, which are broader and more intense than those observed for esterified derivatives. Comparison with authentic standards of sinapic acid and malic acid confirmed these assignments, validating the IRIS approach for de novo structural identification. The application of this methodology has demonstrated that the molar quantity of 4-vinyl phenol glycosides generated through enzymatic decarboxylation can exceed twice that of sinapine in wild-type seeds, highlighting the quantitative potential of this analytical approach [5] [3].

Technical Considerations and Limitations

Optimal Parameter Selection

Successful implementation of IRIS for this compound analysis requires careful optimization of several critical parameters. The helium buffer gas pressure represents perhaps the most crucial variable, as excessive pressure leads to rapid collisional cooling that quenches the IR multiphoton dissociation process before fragmentation occurs. Empirical optimization between signal intensity (which benefits from higher pressure for improved trapping) and fragmentation efficiency (which improves at lower pressure) typically identifies an optimal pressure range of 10⁻⁵ to 10⁻⁶ mbar in the ion trap [4].

The irradiation duration must be balanced between sufficient photon absorption to achieve dissociation and minimizing total analysis time. For this compound and its derivatives, irradiation times of 50-200 ms typically provide optimal fragmentation yields without significant reduction in ion signal. Additionally, ion population size should be controlled to minimize space charge effects that can broaden isolation windows and reduce spectral resolution, while maintaining adequate signal-to-noise ratio in detected fragments. Automatic gain control or manual optimization of ion accumulation times helps maintain consistent ion populations across spectral acquisitions [4].

Current Limitations and Complementary Techniques

While IRIS provides exceptional capabilities for structural identification, several limitations should be considered when implementing the technique. The current spectral range of tabletop OPO systems (2800-3700 cm⁻¹) covers primarily C-H, O-H, and N-H stretching vibrations, potentially missing diagnostically important fingerprint regions below 1500 cm⁻¹ that are accessible with free-electron laser systems. Additionally, compounds with low photodissociation efficiencies may yield weak spectra with missing features, particularly for molecules with high dissociation thresholds or rapid vibrational relaxation pathways.

For comprehensive structural characterization, IRIS benefits from integration with complementary techniques. Tandem mass spectrometry provides information on fragmentation pathways and functional groups through collision-induced dissociation, while ion mobility spectrometry can separate isomeric species before IRIS analysis. For complete de novo structure elucidation, particularly of novel compounds, nuclear magnetic resonance spectroscopy remains the gold standard, though it requires significantly larger sample quantities and extensive purification [3] [4].

Conclusion and Future Perspectives

Infrared ion spectroscopy has emerged as a powerful analytical tool for the structural characterization of this compound and its phototransformation products, providing capabilities for isomer differentiation that significantly exceed those of conventional mass spectrometry approaches. The detailed protocols outlined in these application notes provide researchers with a robust framework for implementing IRIS in studies of plant phenolics and related natural products. The continuing evolution of IRIS technology, including expanded spectral range, improved sensitivity, and enhanced integration with separation techniques, promises to further establish this methodology as a transformative tool in analytical chemistry.

For the pharmaceutical and agricultural industries, the application of IRIS to compounds like this compound demonstrates the technique's potential to accelerate the development of natural product-inspired therapeutics and agrochemicals. The ability to rapidly identify isomeric metabolites and degradation products without reference standards or extensive purification represents a significant advancement in analytical efficiency, particularly valuable during early-stage discovery and development when reference materials are often unavailable. As IRIS platforms become more compact and robust, their integration into routine analytical workflows will undoubtedly expand, providing researchers with unprecedented capabilities for molecular structure elucidation directly from complex biological matrices.

References

Comprehensive Application Notes and Protocols for Sinapoyl Malate as a Photomolecular Heater and UV Filter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapoyl Malate and Its Photomolecular Heating Applications

This compound (SM) is a natural plant-derived molecule that serves as a highly efficient photoprotective compound and photothermal converter in various applications. Found naturally in Arabidopsis thaliana and other plants, SM accumulates in the epidermal layers of leaves where it provides natural UV protection by absorbing harmful ultraviolet radiation and converting it into harmless heat through rapid photophysical processes. This dual functionality has generated significant interest in exploiting SM and its analogs as sustainable alternatives to synthetic UV filters in cosmetics and as photothermal heaters for agricultural applications. In agricultural contexts, SM-based formulations can increase crop temperatures by several degrees through conversion of unused solar radiation to heat, potentially boosting yields in cooler climates where limited plant growth occurs due to temperature constraints. The molecule's natural origin, biosynthetic pathway elucidation, and favorable safety profile make it particularly attractive for developing environmentally friendly agrochemicals and cosmetic ingredients that address limitations of current petrochemical-derived compounds [1] [2].

The growing demand for sustainable alternatives to conventional UV filters and agricultural productivity enhancers has accelerated research into SM's applications. Current commercial UV filters like octinoxate face increasing regulatory restrictions due to endocrine disruption concerns, environmental persistence, and potential damage to aquatic ecosystems, particularly coral reefs. Similarly, traditional approaches to addressing low-temperature growth limitations in agriculture often involve energy-intensive greenhouse systems. SM-based solutions offer a nature-inspired approach that leverages billions of years of plant evolutionary optimization, providing effective functionality while minimizing ecological impact. The molecular versatility of the sinapate ester framework enables synthetic modification to fine-tune physicochemical properties for specific applications, further enhancing the technology's potential across multiple industries [2] [3].

Structural Properties and Functional Mechanisms

Molecular Structure and Key Functional Groups

The remarkable photophysical properties of this compound stem from its precise molecular architecture, which consists of three key components:

  • Sinapoyl moiety: A methoxylated and hydroxylated cinnamate system featuring an extended π-conjugation that enables efficient UV photon capture, particularly in the UV-B region (280-315 nm). The methoxy groups at the 3- and 5-positions of the aromatic ring contribute to electron donation, enhancing the intramolecular charge transfer character during photoexcitation.
  • Malate component: A diacidic functional group that significantly influences the electronic distribution across the molecular framework and provides hydrogen bonding capability. This moiety increases water solubility and has been shown to enhance the photoprotective efficacy through its electron-rich environment.
  • Ester linkage: Connects the sinapoyl and malate components, completing the conjugated system and allowing efficient electronic communication between the two moieties. This linkage is essential for maintaining the planar configuration that supports the ultrafast photodynamics [4] [3].

The strategic positioning of electron-donating methoxy and hydroxy groups creates a push-pull electronic system that facilitates rapid energy dissipation following UV excitation. This molecular design results in exceptional photostability and efficient radiationless decay that outperforms many synthetic UV filters.

Mechanism of Photoprotection and Photothermal Conversion

The photophysical behavior of this compound involves an ultrafast relaxation mechanism that efficiently converts potentially damaging UV energy into harmless heat:

  • Photoexcitation: Absorption of UV-B photons promotes SM to an excited singlet state (1¹ππ), characterized by a strong π→π transition.
  • Structural rearrangement: The molecule undergoes rapid bond rotation and geometry optimization on the excited-state potential energy surface, moving toward a conical intersection between excited and ground states.
  • Internal conversion: Through the conical intersection, the molecule returns to the ground electronic state, efficiently converting electronic energy into vibrational energy (heat) in the surrounding molecular environment.
  • Isomerization product: A portion of the molecules forms a stable cis-isomer photoproduct, which does not interfere with the photoprotective function and may contribute to long-term UV screening [4].

This mechanism is remarkably conserved across structural analogs, even those with significant steric modifications such as t-butyl groups, demonstrating the robustness of the fundamental photophysical process. The entire cycle occurs within 20-30 picoseconds, preventing the formation of reactive radical species or other photodegradation pathways that could damage surrounding tissues or formulations. The exceptional efficiency of this process, with quantum yields approaching unity for non-radiative decay, establishes SM as a benchmark for bioinspired photoprotective systems [4].

Table 1: Key Photophysical Parameters of this compound and Derivatives

Compound λₘₐₓ (nm) Primary Lifetime (ps) Isomerization Quantum Yield Solvent Dependence
This compound 330 22.4 ± 1.9 (dioxane) 33.5 ± 1.7 (methanol) 0.15-0.25 Moderate
Sinapoyl L-dimethyl malate 328 27.6 ± 0.8 (dioxane) 33.6 ± 1.0 (methanol) 0.15-0.25 Moderate
Sinapoyl L-diethyl malate 329 26.1 ± 0.8 (dioxane) 33.7 ± 1.0 (methanol) 0.15-0.25 Moderate
Sinapoyl L-di-t-butyl malate 327 22.1 ± 0.7 (dioxane) 36.3 ± 1.1 (methanol) 0.15-0.25 Moderate

Synthesis and Production Protocols

Chemo-Enzymatic Synthesis of this compound Analogues

The production of this compound and its analogs through chemo-enzymatic routes represents a sustainable approach that aligns with green chemistry principles:

  • Starting material preparation: Sinapic acid can be obtained through several routes: (1) extraction from agricultural byproducts rich in sinapate esters, such as brassica species or cereal brans; (2) biocatalytic production using engineered microorganisms (bacteria or yeast) expressing phenylpropanoid pathway enzymes; or (3) chemical synthesis via Knoevenagel-Doebner condensation between syringaldehyde and malonic acid derivatives. For large-scale production, the biocatalytic approach offers the best sustainability profile, with recent advances achieving promising titers through optimized fermentation processes [2].
  • Enzymatic esterification: The key synthetic step involves regioselective esterification between sinapic acid derivatives and malate or other hydroxy acids using acyltransferase enzymes. Sinapoylglucose:malate sinapoyltransferase (SMT) or related enzymes catalyze the transfer of the sinapoyl moiety to the malate substrate. Recombinant forms of these enzymes can be employed in immobilized formats to enhance stability and reusability. Reaction conditions typically involve phosphate buffer (pH 5.5-6.5) at 25-35°C with continuous monitoring to optimize conversion yields [5].
  • Lipophilicity modulation: For applications requiring adjusted hydrophilicity-lipophilicity balance, fatty aliphatic chains of varying lengths (C2-C18) can be incorporated through selective esterification at the malate carboxylic acid groups. This modification enhances compatibility with oil-based cosmetic formulations and improves adhesion to the waxy cuticle of plant leaves while preserving the essential photophysical properties [6].
  • Purification and isolation: The crude reaction mixture is typically purified using preparative reversed-phase chromatography (C18 stationary phase) with gradient elution (water-methanol or water-acetonitrile mobile phases containing 0.1% formic acid). Fractions containing the target compound are identified by LC-MS, combined, and concentrated under reduced temperature and pressure to prevent degradation. Final products are characterized by LC-MS, NMR, and IR spectroscopy to verify structure and assess purity [6] [1].
Biosynthetic Production Using Engineered Microorganisms

For truly sustainable large-scale production, metabolic engineering approaches offer significant advantages:

  • Pathway engineering: Microorganisms (typically E. coli or S. cerevisiae) are engineered to express heterologous enzymes from the phenylpropanoid pathway, including tyrosine ammonia-lyase (TAL), caffeic acid O-methyltransferase (COMT), and ferulate-5-hydroxylase (F5H). These modifications enable the conversion of simple carbon sources (glucose, glycerol) into sinapic acid through a series of enzymatic transformations.
  • Fermentation optimization: High-cell-density fermentation processes are developed using agro-industrial byproducts as nutrient sources. Continuous extraction methods are employed to remove inhibitory products and improve overall titers. The engineered strains have demonstrated production of sinapic acid at gram-per-liter scales, making the process economically viable for industrial applications [2].
  • In situ biotransformation: Some approaches incorporate the complete pathway to this compound by co-expressing the necessary acyltransferases, enabling direct production of the final compound from renewable carbon sources without intermediate isolation [2].

Performance Evaluation and Characterization

Photophysical Properties and UV Protection Efficacy

Comprehensive evaluation of this compound-based compounds involves multiple analytical techniques to confirm their photoprotective and photothermal capabilities:

  • Transient absorption spectroscopy: This pump-probe technique measures the excited-state dynamics and relaxation pathways. Specimens are typically prepared as 0.1-1.0 mM solutions in relevant solvents (methanol, dioxane, or aqueous buffers) and excited with ~330 nm femtosecond laser pulses. The resulting transient spectra and kinetics reveal the time constants for various relaxation processes, including the critical trans-cis isomerization responsible for heat dissipation [4].
  • Steady-state UV spectroscopy: Absorption spectra are recorded from 250-500 nm to determine molar extinction coefficients and absorption maxima. Solutions of known concentration (10-100 μM) in appropriate solvents are analyzed using 1 cm pathlength quartz cuvettes. SM typically shows strong absorption in the UV-B region with ε > 20,000 M⁻¹cm⁻¹ at λₘₐₓ ~330 nm [4] [3].
  • Photostability assessment: Samples are irradiated using solar simulators (e.g., ABET Technologies Sun 2000) under Air Mass 1.5 Global (AM1.5G) conditions for extended periods (typically 7+ hours). Aliquots are taken at regular intervals and analyzed by HPLC to quantify degradation. SM demonstrates excellent photostability with >90% retention after 7 hours of simulated solar irradiation [1].
  • Antioxidant activity evaluation: The radical scavenging capacity is quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. SM and its derivatives show significant antioxidant activity, providing additional protective benefits beyond UV filtration [3].

Table 2: Environmental and Safety Profiles of this compound Analogues

Parameter Assessment Method Key Findings Implications for Applications
Photodegradation Products LC-MS/IRIS Analysis Three major products: cis-isomer, ester cleavage products, rearrangement products No significant toxicity concerns identified; minimal environmental impact
In silico Toxicity VEGAHUB Platform No mutagenicity, carcinogenicity, or endocrine disruption predicted Favorable safety profile for cosmetic and agricultural use
Biodegradability OECD Test Guidelines Inherently biodegradable due to ester linkages Reduced environmental persistence compared to synthetic alternatives
Bioaccumulation Potential Quantitative Structure-Activity Relationships Low log P values for core structure (-0.5 to 2.5) Minimal bioaccumulation concerns
Agricultural Efficacy Assessment

For photomolecular heating applications in agriculture, specific evaluation protocols are employed:

  • Leaf temperature monitoring: Formulations containing SM analogs (0.1-1.0 mM) are applied to plant leaves via spray application. Infrared thermography is used to monitor surface temperature changes under controlled illumination. Studies demonstrate temperature increases of 2-5°C, sufficient to enhance growth rates in cool conditions [1].
  • Plant growth studies: Crop species (e.g., lettuce, tomato, arabidopsis) are grown under suboptimal temperature conditions with and without SM formulations. Biomass accumulation, flowering time, and yield parameters are measured over full growth cycles. Treated plants typically show 15-30% yield increases under marginal temperature conditions [1].
  • Phytotoxicity assessment: Multiple plant species are treated with elevated concentrations of SM formulations (up to 10× recommended application rates) and monitored for necrosis, chlorosis, growth inhibition, or other adverse effects. No significant phytotoxicity has been observed at recommended application rates [1] [2].

Application Protocols

Agricultural Application for Photomolecular Heating

The application of this compound-based photomolecular heaters in agriculture follows specific protocols to ensure efficacy and safety:

  • Formulation preparation: Lipophilic analogs with C8-C12 side chains are preferred for agricultural use due to their improved adhesion to waxy leaf cuticles. A typical formulation consists of: 0.5-2.0 mM active SM analog, 0.1-0.5% non-ionic surfactant (alkyl polyglucoside or ethoxylated fatty alcohol), and the balance water. The formulation is mixed thoroughly and adjusted to pH 5.5-6.5 to match plant surface characteristics [6] [1].
  • Application method: Spray application using conventional agricultural equipment is the preferred delivery method. Fine to medium spray droplets (100-200 μm) provide optimal coverage while minimizing runoff. Applications should target complete coverage of upper leaf surfaces, where most sunlight interception occurs. Application volume typically ranges from 100-500 L/hectare depending on crop canopy density [1].
  • Timing and frequency: For temperature-limited growing conditions, applications should begin when temperatures consistently fall below the optimal range for the target crop. Repeat applications at 7-14 day intervals or following significant rainfall events may be necessary to maintain efficacy. Early morning applications allow proper drying and adhesion before peak solar intensity [1].
  • Environmental considerations: Applications should avoid direct contamination of water bodies. Buffer zones of 5-10 meters should be maintained near sensitive aquatic environments. While toxicity assessments indicate low environmental risk, standard agricultural best practices for spray application should be followed [6] [1].
Cosmetic Formulation Integration

For sunscreen and cosmetic applications, specific incorporation protocols ensure optimal performance:

  • Water-free formulations: For anhydrous systems (oils, balms, silicone-based products), lipophilic SM analogs with C12-C18 chains are incorporated at 1-5% concentration. The active is dissolved in the oil phase at 50-60°C with gentle stirring until completely dissolved before proceeding with emulsion preparation if required.
  • Oil-in-water emulsions: Hydrophilic SM analogs (short-chain esters or free acids) are suitable for the aqueous phase of o/w emulsions. The active is dissolved in the water phase at room temperature with neutral to slightly acidic pH to maintain stability. Typical use levels range from 1-5% depending on desired SPF.
  • Water-in-oil emulsions: For w/o systems, intermediate lipophilicity analogs (C8-C12 chains) provide optimal compatibility. The active is incorporated into the oil phase during preparation. These systems often provide enhanced water resistance, making them suitable for beach sports products.
  • Synergistic combinations: SM analogs can be combined with other UV filters (both organic and inorganic) to achieve broad-spectrum protection. Particularly effective combinations include pairing with UV-A filters like avobenzone or bisdiethylaminohydroxybenzoyl benzoic acid to create balanced protection profiles. Compatibility testing should be performed when combining with other filters, especially those with ionic characteristics [6] [3].

Analytical Methods for Characterization and QC

Identification and Structural Confirmation

Comprehensive characterization of this compound compounds requires multiple analytical techniques:

  • Liquid chromatography-mass spectrometry (LC-MS): Reverse-phase chromatography using C18 columns (2.1 × 150 mm, 1.8 μm particles) with water-methanol gradients containing 0.1% formic acid provides excellent separation of SM analogs and potential impurities. Mass detection enables accurate molecular weight determination, with electrospray ionization typically showing the [M-H]⁻ ion at m/z 339 for standard this compound [1].
  • Infrared ion spectroscopy (IRIS): This advanced technique couples LC-MS with high-resolution infrared spectroscopy, providing unambiguous structural identification. After LC separation and mass selection, ions are irradiated with tunable IR light from a free-electron laser (FEL) source, and IR-induced fragmentation is monitored. The resulting IR spectra serve as unique molecular fingerprints that can be matched to quantum-chemically calculated reference spectra for definitive identification, even for isomeric compounds [1].
  • Nuclear magnetic resonance (NMR) spectroscopy: ¹H and ¹³C NMR in deuterated solvents (DMSO-d6, CD3OD) provides complementary structural information. Key characteristic signals include the singlet aromatic protons (6.8-7.1 ppm), trans-olefinic protons (7.5-7.7 ppm with J ~16 Hz), and methoxy groups (3.8-4.0 ppm) in the ¹H NMR spectrum [6].
Degradation Product Analysis

Monitoring photodegradation requires specialized analytical approaches:

  • Sample irradiation: SM solutions (10 mM in methanol:water, 80:20 v/v%) are irradiated using solar simulators (ABET Technologies Sun 2000) with Air Mass 1.5 Global filters for 7+ hours at controlled temperature (18.5°C). More aggressive irradiation using UV curing lamps for shorter periods (15 minutes) can accelerate degradation for stability screening [1].
  • Degradant identification: LC-MS/IRIS analysis of irradiated samples reveals three major degradation pathways: (1) trans-to-cis isomerization (retention time shift with same mass), (2) ester cleavage yielding sinapic acid (mass change from 340 to 224 Da), and (3) esterification reactions forming intramolecular lactones. IRIS spectra for each degradant are compared to calculated spectra for definitive identification [1].
  • Toxicity assessment of degradants: In silico methods (VEGAHUB platform) predict potential toxicity endpoints for identified degradants. To date, no significant mutagenicity, carcinogenicity, or endocrine disruption concerns have been identified for major SM degradation products, supporting their safety profile [1].

The following diagram illustrates the complete experimental workflow for synthesis, analysis, and application evaluation of this compound-based photomolecular heaters:

architecture cluster_synthesis Synthesis Methods cluster_characterization Analytical Techniques cluster_performance Performance Metrics cluster_application Application Areas compound_synthesis Compound Synthesis enzymatic Enzymatic Route compound_synthesis->enzymatic chemoenzymatic Chemo-Enzymatic Route compound_synthesis->chemoenzymatic fermentation Fermentation-Based compound_synthesis->fermentation characterization Structural Characterization lcms LC-MS Analysis characterization->lcms iris IRIS Spectroscopy characterization->iris nmr NMR Spectroscopy characterization->nmr performance_eval Performance Evaluation photostability Photostability Assessment performance_eval->photostability photophysics Photophysical Properties performance_eval->photophysics safety Safety Profiling performance_eval->safety application_test Application Testing agriculture Agricultural Heating application_test->agriculture cosmetics Cosmetic UV Filters application_test->cosmetics enzymatic->characterization chemoenzymatic->characterization fermentation->characterization lcms->performance_eval iris->performance_eval nmr->performance_eval photostability->application_test photophysics->application_test safety->application_test

Diagram 1: Experimental workflow for development and evaluation of this compound-based photomolecular heaters, showing the integrated approach from synthesis to application testing.

Regulatory Considerations and Compliance

The implementation of this compound-based technologies requires attention to regulatory frameworks:

  • Cosmetic applications: In the European Union, UV filters are considered cosmetic ingredients under Regulation (EC) No 1223/2009 and require specific approval before use in commercial products. The comprehensive safety dataset for SM analogs—including photostability, absence of endocrine disruption, and favorable toxicity profile—supports regulatory submissions. The natural origin and presence in food crops (GRAS status) may facilitate regulatory acceptance [2] [3].
  • Agricultural applications: SM-based photomolecular heaters may be classified as biostimulants or agrochemicals depending on the jurisdiction and specific claims. In the United States, consultation with the EPA is recommended to determine appropriate classification. The low environmental impact, minimal residue formation, and favorable ecotoxicological profile streamline regulatory approval processes [1] [2].
  • Patent considerations: Multiple patent families protect various aspects of SM analog production and application, including engineered microorganisms, synthesis methods, and specific compound claims. Freedom-to-operate analyses should be conducted before commercial development. Licensing opportunities are available through academic technology transfer offices and industrial partners involved in the original research [2].

Conclusion and Future Perspectives

This compound and its synthetic analogs represent a promising class of bioinspired functional compounds that effectively bridge agricultural and cosmetic applications through their unique photophysical properties. The well-characterized ultrafast relaxation mechanism enables highly efficient UV protection and photothermal conversion, while the modular synthetic approaches allow fine-tuning of physicochemical properties for specific applications. The comprehensive safety profile and sustainable production methods position these molecules as attractive alternatives to conventional synthetic UV filters and agricultural productivity enhancers.

Future development directions include further optimization of lipophilic analogs for enhanced environmental persistence on leaf surfaces, creation of multifunctional derivatives with additional agronomic benefits (such as antioxidant or antimicrobial activity), and development of formulation technologies that maximize performance while minimizing application rates. The integration of metabolic engineering and green chemistry approaches will continue to improve the sustainability and economic viability of SM-based technologies, supporting the transition toward nature-inspired solutions in multiple industries.

References

Sinapoyl Malate: Ultrafast Photoprotective Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Photodeactivation Mechanism Sinapoyl malate (SM) is a natural plant sunscreen that protects against ultraviolet B (UV-B) radiation. The core of its function is a trans-cis photoisomerization process that dissipates potentially damaging UV energy as harmless heat, returning the molecule to its ground state.

This mechanism is remarkably robust. Studies on synthetic this compound derivatives with increasingly bulky ester groups have confirmed that this ultrafast photodeactivation pathway is conserved, even in strongly perturbing solvents like methanol. This conservation indicates a strong potential for molecular augmentation to improve desired properties without compromising the core photoprotective function [1].

Quantitative Dynamics Data The table below summarizes the time constants associated with the primary relaxation steps for SM and its derivatives in different solvents, as determined by transient absorption spectroscopy [1].

Table 1: Ultrafast Relaxation Dynamics of this compound and Derivatives

Molecule Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
This compound (SM) Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
Sinapoyl L-dimethyl malate (SdiMM) Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8
Methanol 603 ± 40 5.38 ± 0.16 33.6 ± 1.0
Sinapoyl L-diethyl malate (SdiEM) Dioxane 215 ± 40 1.75 ± 0.05 26.1 ± 0.8
Methanol 600 ± 40 5.77 ± 0.17 33.7 ± 1.0
Sinapoyl L-di-t-butyl malate (SdiTBM) Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1

The photophysical pathway can be visualized as the following sequence:

G cluster_1 Ultrafast Dynamics S0 Ground State (trans-isomer) FC Franck-Condon Region (11ππ*) S0->FC UV-B Absorption CI 11ππ*/S0 Conical Intersection FC->CI τ₁, τ₂ Geometry Rearrangement & Motion to CI CI->S0 Major Pathway S0cis Ground State (cis-isomer) Stable Photoproduct CI->S0cis Minor Pathway

Figure 1: Ultrafast photodeactivation pathway of this compound via trans-cis isomerization.

Synthetic Sinapate Esters as Promising UV-B Filters

Rationale for Development The search for environmentally benign and synthetically tunable UV filters has intensified, particularly due to concerns over the ecological impact of some commercial filters. Sinapic acid, a naturally occurring hydroxycinnamic acid, serves as an excellent scaffold for designing new UV-B filters. Its natural derivative, this compound, is a highly effective plant sunscreen [2] [3] [4].

Performance of Synthetic Derivatives A library of sinapic acid esters has been synthesized and evaluated for their UV filtering and antioxidant activities. The following table presents key data for selected esters, highlighting the relationship between molecular structure and performance [4].

Table 2: UV Absorbance and Antioxidant Activity of Selected Sinapate Esters

Compound Ester Moiety λₘₐₓ (nm) in EtOH Molar Extinction Coefficient, ε (L·mol⁻¹·cm⁻¹) DPPH Radical Scavenging Activity (IC₅₀, μg/mL)
1 2-Ethylhexyl (Octinoxate Analog) 332 19,643 Data not provided in search results
4 Ethyl 328 15,015 Data not provided in search results
5 tert-Butyl 327 20,847 Data not provided in search results
6 Oleyl ~330-332 (est. from NMR context) Data not provided in search results Data not provided in search results

Structure-Activity Relationship (SAR) Insights

  • Free Phenol Group: A free (unmethylated) phenol on the sinapate core is critical for significant antioxidant activity and also contributes to a higher intensity of UV protection [4].
  • Ester Moiety Steric Hindrance: Bulkier ester groups (e.g., tert-butyl) lead to higher molar extinction coefficients (ε), a key metric for UV absorption efficacy. This suggests that steric effects can fine-tune photophysical properties without disrupting the core relaxation mechanism [1] [4].

Experimental Protocols for Key Analyses

Protocol 1: Transient Absorption Spectroscopy for Photodynamics This protocol is used to characterize the ultrafast relaxation pathways of candidate molecules [1].

  • Sample Preparation: Dissolve the sinapate ester in an appropriate solvent (e.g., dioxane, methanol) at a concentration that provides an optical density of ~0.5-1.0 at the excitation wavelength in a flow cell or cuvette with a path length of 1-2 mm.
  • Pump-Probe Setup: Utilize a femtosecond laser system.
    • Pump Pulse: Tune to the UV-B region (e.g., 330 nm) to excite the molecule to its S1 (1¹ππ*) state.
    • Probe Pulse: Use a broadband white-light continuum (e.g., 350-650 nm) to monitor spectral changes at various time delays after excitation.
  • Data Collection: Record transient absorption spectra at delay times ranging from femtoseconds to nanoseconds.
  • Global Analysis: Fit the time-dependent data to a sequential kinetic model (e.g., A → B → C) using software packages. This yields Evolution Associated Difference Spectra (EADS) and the time constants (τ) for each decay step, as shown in Table 1.

Protocol 2: Synthesis of Sinapate Esters via Knoevenagel-Doebner Condensation This is a standard method for synthesizing the cinnamic acid core of sinapate esters [4].

  • Reaction Mixture: Combine the malonate mono-ester (1.0 equiv), syringaldehyde (1.2 equiv), and a catalytic amount of aniline (e.g., 10 mol%) in pyridine as the solvent.
  • Reaction Conditions: Stir the mixture at 60°C for 12-16 hours (overnight) under an inert atmosphere.
  • Work-up: After cooling to room temperature, pour the reaction mixture into a separation funnel containing ethyl acetate and 1M aqueous HCl. Extract the product into the organic layer.
  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash chromatography on silica gel with a gradient of cyclohexane and ethyl acetate.

Protocol 3: In Vitro Photostability Assessment This protocol evaluates the stability of a UV filter under simulated sunlight.

  • Irradiation: Prepare a solution of the compound in a suitable solvent (e.g., ethanol). Irradiate the solution in a quartz cuvette using a solar simulator equipped with a UV-B/UV-A source for a set duration (e.g., 1-2 hours). A non-irradiated sample should be kept in the dark as a control.
  • Analysis: Monitor the degradation of the compound by analyzing both the irradiated and control samples using High-Performance Liquid Chromatography (HPLC). The percentage of the parent compound remaining is calculated by comparing the peak areas.

The workflow for the synthesis and characterization of sinapate esters is as follows:

G Start Start: Syringaldehyde & Malonate Mono-Ester Synth Knoevenagel-Doebner Condensation Start->Synth Crude Crude Product Synth->Crude Purif Purification (Flash Chromatography) Crude->Purif Pure Pure Sinapate Ester Purif->Pure Char1 Structural Characterization (NMR, HRMS) Pure->Char1 Char2 UV Absorbance Profile (λₘₐₓ, ε) Pure->Char2 Char3 Antioxidant Assay (DPPH) Pure->Char3 Char4 Photostability Test (HPLC) Pure->Char4 Data Data Analysis & SAR Char1->Data Char2->Data Char3->Data Char4->Data

Figure 2: Workflow for the synthesis and characterization of sinapate ester UV filters.

Conclusion and Future Outlook

This compound and its synthetic derivatives present a compelling case for development as next-generation UV-B filters. Their efficacy is rooted in a conserved, ultrafast photoisomerization mechanism that efficiently dissipates UV energy [1]. The synthetic versatility of the sinapate ester platform allows for optimization of properties such as molar absorptivity, antioxidant capacity, and formulation compatibility through rational structural modification [4].

Future research should focus on:

  • Comprehensive Toxicity and Environmental Impact Studies: To ensure safety for human use and aquatic ecosystems.
  • Formulation Integration and Synergy: Testing these molecules in complete sunscreen formulations to assess interactions with other UV filters and excipients.
  • In Vivo Efficacy Studies: Moving beyond in vitro models to confirm performance on human skin.

References

Comprehensive Application Notes and Protocols: Sinapoyl Malate Extraction, Analysis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Sinapoyl malate is a specialized plant metabolite belonging to the phenylpropanoid family, specifically categorized as a hydroxycinnamic acid ester. This compound is structurally characterized by a sinapic acid moiety esterified with L-malic acid, creating a molecule with unique physicochemical and biological properties. This compound is predominantly found in plants of the Brassicaceae family, where it serves crucial physiological functions, particularly in UV protection and stress response mechanisms. The compound's significance extends beyond its natural biological roles to potential applications in pharmaceuticals, cosmetics, and nutraceuticals due to its antioxidant capacity, anti-inflammatory properties, and UV-absorbing characteristics [1] [2].

The growing interest in this compound stems from its multifaceted bioactivities and potential as a natural alternative to synthetic compounds in various industries. Unlike its more abundant counterpart sinapine (sinapoyl choline), which predominates in seeds, this compound is primarily found in vegetative tissues of Brassica plants [1]. This distribution pattern necessitates specialized extraction approaches depending on the plant source material. Furthermore, the compound's chemical structure featuring phenolic hydroxyl groups, methoxy substituents, and conjugated double-bond system contributes to its free radical scavenging ability and overall bioactivity profile [2]. Understanding the fundamental aspects of this compound is essential for developing efficient extraction protocols and leveraging its full application potential.

Natural Occurrence and Biological Significance

Distribution in Brassica Species

This compound demonstrates a species-specific distribution pattern within the Brassicaceae family, with varying concentrations across different plant parts. Leaf tissues typically contain the highest concentrations of this compound, where it serves as a primary UV-protectant. Specifically, malate derivatives constitute the main phenylpropanoid compounds in leaves of pak choi (Brassica campestris L. subsp. chinensis) and Chinese mustard (Brassica juncea Coss) [1]. In Arabidopsis thaliana, a model Brassicaceae species, this compound accumulates significantly in leaf tissues, while other species like pennycress (Thlaspi arvense) surprisingly do not accumulate this compound in leaves, instead producing flavonoid compounds as alternatives [3].

The distribution of this compound within plants is closely linked to its physiological functions. As a specialized metabolite, it provides protection against environmental stresses, including UV radiation, pathogen attack, and insect herbivory [1]. The accumulation of this compound and related phenylpropanoids is known to increase under suboptimal growth conditions as part of the plant's adaptive response mechanism. However, this enhanced production typically comes at an energy cost, often resulting in reduced growth rates and biomass production, as demonstrated in studies with Chinese cabbage [1]. This trade-off between defense investment and growth highlights the metabolic significance of this compound in plant ecology and physiology.

Quantitative Analysis in Plant Sources

Table 1: this compound and Related Compound Concentrations in Various Plant Sources

Plant Source Plant Part Compound Concentration Reference
Pak Choi (Brassica campestris) Leaves This compound analogs Main phenylpropanoid [1]
Chinese Mustard (Brassica juncea) Leaves This compound analogs Main phenylpropanoid [1]
Rapeseed (Brassica napus) Seeds Sinapic acid (after hydrolysis) 10.5-14.0 mg/g dry matter [1]
Mustard Bran (Brassica juncea) Bran Sinapine 8.7 mg/g dry matter [1]
Broccoli Sprouts Aerial parts Sinapate esters (in enriched extract) Not quantified [4]

The concentrational variation of this compound across different plant sources and tissues presents both challenges and opportunities for extraction protocols. While specific quantitative data for this compound is limited in the available literature, related sinapate esters provide reference points for expected yields. Generally, the concentration of naturally occurring sinapic acid (the precursor to this compound) is lower than its esterified forms, ranging from 0.49 to 2.49 mg/g of biomass in Brassica vegetables, while sinapate esters (mainly sinapine) range from 8 to 10.4 mg/g of biomass [1]. These values demonstrate the importance of selecting appropriate source material with high phenylpropanoid content when targeting this compound specifically.

Recent research has explored methods to enhance naturally occurring levels of this compound through abiotic stimulation. For example, specific treatment protocols using UV radiation, cold stress, and blue light exposure on broccoli seedlings have been shown to increase the production of phenylpropanoids, including this compound [4]. This approach to metabolite induction prior to extraction offers promise for improving yield and efficiency in obtaining this compound from plant materials. The optimization of such pre-extraction treatments represents an emerging strategy in the production of plant-based specialty chemicals.

Extraction Methods and Protocols

Conventional Extraction Techniques

Ethanol-based extraction represents the most common and effective method for recovering this compound from plant materials. The polarity of ethanol enables efficient extraction of medium-polarity phenylpropanoids like this compound while minimizing the co-extraction of highly polar or non-polar compounds. A standardized protocol developed for phenylpropanoid-rich broccoli seedling extract involves harvesting aerial plant parts directly into liquid nitrogen to preserve metabolic integrity, followed by freeze-grinding to a fine powder [4]. The frozen powder is then subjected to dual ethanol extraction using 95% aqueous ethanol (20 mL solvent per gram plant material) with sonication for two hours per extraction [4].

Following extraction, the filtrate recovery and solvent removal steps critically impact final yield and compound stability. The combined ethanol extracts are filtered through appropriate filter paper or membranes, and the solvent is carefully removed using a rotary evaporator under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation of heat-sensitive phenylpropanoids [4]. The resulting concentrated extract is then freeze-dried to obtain a stable powder that can be stored at -80°C for extended periods without significant degradation. This method has been validated for producing bioactive phenylpropanoid extracts with significant sinapate content, though specific optimization may be required for different source materials.

Novel Extraction Approaches and Optimization

Agro-industrial byproducts represent promising alternative sources for this compound and related phenylpropanoids, aligning with circular bioeconomy principles. Mustard bran (Brassica juncea) has been identified as a particularly rich source of sinapate esters, with sinapine concentrations reaching 8.7 mg/g of dry matter [1]. Similarly, rapeseed meal obtained after oil extraction contains substantial amounts of sinapate esters, with sinapic acid concentrations reaching 10.5-14.0 mg/g of dry matter after alkaline hydrolysis [1]. These agricultural processing residues offer economic advantages as source materials while adding value to existing production chains.

Table 2: Optimization Parameters for this compound Extraction

Parameter Optimal Conditions Effect on Yield Considerations
Solvent System 70-95% aqueous ethanol High Balance between efficiency and selectivity
Solid-to-Solvent Ratio 1:20 (w/v) High Complete compound solubilization
Extraction Time 2-4 hours (total) Moderate Longer times risk degradation
Temperature 20-25°C (room temperature) Moderate Higher temperatures degrade compounds
Pre-extraction Treatments UV exposure, cold stress Variable Species-dependent response
Plant Material Condition Freeze-dried and ground High Increased surface area

The extraction efficiency of this compound is influenced by numerous factors beyond solvent choice, including particle size, temperature, pH, and extraction duration. For maximum recovery, plant materials should be freeze-dried rather than air-dried to prevent enzymatic degradation and oxidative changes to phenylpropanoids. The extraction temperature should be maintained below 30°C throughout the process, as higher temperatures can accelerate the degradation of hydroxycinnamic acid esters [1]. Additionally, incorporating antioxidant additives such as ascorbic acid (0.1%) to the extraction solvent can help preserve the integrity of this compound during processing, particularly for large-scale extractions requiring extended processing times.

Analytical Methods and Characterization

HPLC and LC-MS Analysis Protocols

High-performance liquid chromatography (HPLC) coupled with various detection systems represents the gold standard for separation, identification, and quantification of this compound in complex plant extracts. For routine analysis, reversed-phase C18 columns (250 × 4.6 mm, 5 μm particle size) with gradient elution using water-acetonitrile or water-methanol mixtures, both acidified with 0.1% formic acid, provide excellent separation of this compound from related phenylpropanoids [1]. The acidification of mobile phases enhances peak symmetry and improves ionization efficiency in mass spectrometric detection by suppressing phenolic group dissociation.

For mass spectrometric characterization, electrospray ionization (ESI) in negative mode typically provides optimal sensitivity for this compound detection due to the compound's acidic functional groups. This compound shows characteristic fragment ions at m/z 340 [M-H]⁻ for the molecular ion, with primary fragments resulting from cleavage of the ester bond (m/z 223 for sinapate and m/z 133 for malate moieties) [5]. Additional confirmation can be obtained through MS/MS analysis monitoring specific transitions, with the most abundant typically being m/z 340 → 223 for quantitative applications. For comprehensive metabolite profiling, ultra-high-performance liquid chromatography (UHPLC) systems coupled with high-resolution mass spectrometry provide enhanced separation efficiency and accurate mass determination for unambiguous identification.

Quantification and Method Validation

Quantitative analysis of this compound requires appropriate calibration standards, which present challenges due to the limited commercial availability of the purified compound. When authentic this compound standards are unavailable, sinapic acid calibration curves can be used with appropriate correction factors, though this approach provides less accurate quantification. For precise quantification, purified this compound can be obtained through preparatory HPLC or from specialized chemical suppliers offering custom synthesis services. The calibration range should be established based on expected concentrations in samples, typically spanning from 0.1 to 100 μg/mL for comprehensive coverage.

Method validation for this compound quantification should establish key performance parameters including linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For HPLC-UV methods, LOD values for sinapate esters typically range between 0.05-0.1 μg/mL, with LOQ values of approximately 0.2-0.5 μg/mL [1]. The precision of analysis should demonstrate less than 5% relative standard deviation for replicate injections, while accuracy determined through spike-recovery experiments should fall within 85-115% recovery rates. Additionally, extract stability should be assessed under various storage conditions, with evidence suggesting that freeze-dried extracts maintained at -80°C preserve this compound integrity for several months without significant degradation.

Synthesis and Biotechnological Production

Chemical Synthesis Approaches

Chemical synthesis presents a viable alternative to plant extraction for obtaining this compound, particularly considering the compound's low natural abundance and the challenges associated with its purification from complex plant matrices. Recent advances have established an expeditious two-step synthetic pathway that offers significant improvements over traditional methods in both efficiency and environmental impact [6]. This innovative approach begins with the opening of Meldrum's acid with unprotected naturally occurring hydroxy acids, followed by Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes [6].

The green chemistry metrics for this novel synthesis demonstrate substantial improvements over conventional routes, with enhanced atom economy, reduced E-factor (environmental factor measuring waste production), and overall superior sustainability profile based on life cycle assessment [6]. This method yields this compound and several structural analogs with average to good yields while maintaining high purity standards suitable for pharmaceutical and cosmetic applications. Furthermore, the resulting compounds display excellent water solubility due to the presence of free carboxylic acid groups, facilitating their incorporation into aqueous-based formulations without additional solubilization steps. The synthesis protocol has been validated at laboratory scale and shows promise for industrial application.

Biotechnological and Enzymatic Production

Biotechnological approaches to this compound production offer potentially more sustainable alternatives to both plant extraction and chemical synthesis. The SINAPUV project has demonstrated the feasibility of using metabolically engineered microorganisms for producing sinapic acid and related intermediates from simple sugars [7]. This integrated approach combines synthetic biology, fermentation optimization, and downstream processing to establish a complete value chain from renewable biomass to value-added phenylpropanoids [7]. The engineered strains, when cultivated on agro-industrial byproducts as fermentation media, achieved promising production titers of hydroxycinnamic acid precursors.

Enzymatic synthesis represents another promising avenue for this compound production, leveraging the natural biosynthetic machinery identified in Brassica species. Research has identified and characterized sinapoylglucose:malate sinapoyltransferase (SMT), the enzyme responsible for this compound biosynthesis in plants [8]. This enzyme, purified from radish (Raphanus sativus) cotyledons, demonstrates absolute specificity for L-malate as the acyl acceptor and shows optimal activity at pH 6.0 with temperature maxima varying based on malate concentration [8]. The gene encoding this transferase has been cloned and expressed in heterologous systems, opening possibilities for developing enzyme-based production platforms. While biotechnological approaches currently operate mainly at laboratory scale, they hold significant potential for commercial-scale production of this compound and structurally optimized analogs.

Applications and Functional Properties

Cosmetic and UV-Protective Applications

The UV-absorbing properties of this compound make it particularly valuable for cosmetic applications, especially as a natural alternative to synthetic UV filters currently facing regulatory restrictions due to toxicity concerns. This compound exhibits broad UV-B absorption with a photostability mechanism that prevents degradation under prolonged UV exposure [7]. This exceptional photostability, combined with its natural origin, positions this compound as an attractive candidate for development of "safer sunscreen" formulations that avoid the endocrine disruptive effects associated with conventional UV filters like octinoxate [7] [6].

Research within the SINAPUV project has demonstrated that this compound and its structural analogs not only provide effective UV protection but also offer additional biological benefits valuable for cosmetic formulations [7]. These complementary activities include significant antioxidant capacity through free radical scavenging and antimicrobial properties that can enhance product preservation [6]. The water solubility conferred by its free carboxylic acid groups facilitates incorporation into aqueous cosmetic formulations without requiring emulsification or potentially harmful solubility enhancers [6]. These multifunctional characteristics make this compound particularly advantageous for modern cosmetic products designed with both efficacy and safety in mind.

Pharmaceutical and Therapeutic Applications

This compound demonstrates several bioactivities relevant to pharmaceutical development, primarily driven by its antioxidant and anti-inflammatory properties. As a hydroxycinnamic acid derivative, it exhibits significant free radical scavenging capacity against various reactive oxygen species, including DPPH•, O₂•⁻, and •OH [2]. This antioxidant potential, combined with its ability to modulate inflammatory pathways, positions this compound as a promising candidate for managing oxidative stress-related pathologies. Recent in vivo studies using a phenylpropanoid-rich broccoli extract containing this compound demonstrated significant reduction in inflammatory markers in both rabbit spine injury and mouse pain models [4].

The neuroprotective potential of this compound and related sinapate esters represents another promising therapeutic avenue. Research has shown that these compounds can beneficially alter cellular processes in inflammation and pain-associated diseases [4]. Specifically, extracts enriched in this compound and related phenylpropanoids have demonstrated efficacy in reducing pain behavior in mouse models, suggesting potential for development as non-opiate analgesics [4]. The multimodal activity profile of this compound—combining antioxidant, anti-inflammatory, and potential neuroprotective effects—warrants further investigation for applications in managing chronic inflammatory conditions, neurodegenerative disorders, and pain-related pathologies.

Conclusion and Future Perspectives

The extraction and utilization of this compound from plant sources presents both challenges and opportunities for researchers and product developers. While natural extraction remains complicated by the compound's low abundance in most plant sources and the complexity of plant matrices, advances in extraction methodologies, chemical synthesis, and biotechnological production are creating new possibilities for accessing this valuable compound. The multifunctional character of this compound—combining UV-protection, antioxidant, and anti-inflammatory properties—justifies continued investment in research and development despite these technical challenges.

Future directions in this compound research will likely focus on strain improvement through metabolic engineering of both plant sources and microbial production systems, process intensification to improve yields and reduce costs, and clinical validation of its therapeutic applications. Additionally, the development of this compound analogs with optimized properties represents a promising strategy to enhance specific functionalities while maintaining the favorable safety profile of the native compound [7] [6]. As consumer demand for natural, sustainable, and safe bioactive compounds continues to grow across cosmetic, pharmaceutical, and nutraceutical sectors, this compound stands poised to transition from a specialized plant metabolite to a valuable ingredient in next-generation bio-based products.

Experimental Protocols and Workflows

Detailed Extraction and Analysis Protocol

Plant Material Preparation: Fresh aerial parts of Brassica species (broccoli, kale, or mustard varieties) should be harvested at optimal growth stage (typically 5-7 days after germination for sprouts, or mature leaves for field-grown plants). Immediately freeze in liquid nitrogen and store at -80°C until processing. Lyophilize the frozen material for 48 hours or until completely dry, then grind to a fine powder using a pre-chilled mill. The resulting powder should be stored in airtight containers with desiccant at -20°C if not used immediately.

Extraction Procedure: Weigh 5.0 g of lyophilized plant powder into a 250 mL Erlenmeyer flask. Add 100 mL of 80% aqueous ethanol (pre-chilled to 4°C) and sonicate in an ice-water bath for 30 minutes. Transfer the mixture to an orbital shaker and agitate at 150 rpm for 2 hours at room temperature. Centrifuge at 5,000 × g for 15 minutes at 4°C and collect the supernatant. Re-extract the pellet with an additional 50 mL of 80% ethanol using the same procedure. Combine the supernatants and filter through a 0.45 μm membrane filter. Concentrate the filtrate using a rotary evaporator at 35°C until approximately 10% of the original volume remains. Freeze-dry the concentrated extract and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

HPLC Analysis Conditions:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-80% B; 30-35 min: 80% B; 35-40 min: 80-5% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Detection: UV at 330 nm
  • Retention Time: this compound typically elutes at approximately 18-22 minutes under these conditions
Workflow Diagram for this compound Extraction and Analysis

The following workflow provides a visual summary of the complete process for obtaining and analyzing this compound from plant materials:

G cluster_prep Plant Material Preparation cluster_extraction Extraction Procedure cluster_analysis HPLC Analysis Start Start Plant Material Preparation A Harvest aerial parts of Brassica species Start->A B Immediately freeze in liquid nitrogen A->B C Lyophilize for 48 hours until completely dry B->C D Grind to fine powder using pre-chilled mill C->D E Store in airtight containers with desiccant at -20°C D->E F Weigh 5.0 g powder into 250 mL flask E->F G Add 100 mL 80% ethanol (pre-chilled to 4°C) F->G H Sonicate 30 min in ice-water bath G->H I Agitate 2 hours at 150 rpm, room temp H->I J Centrifuge at 5000 × g 15 min at 4°C I->J K Collect supernatant and filter through 0.45μm J->K L Concentrate using rotary evaporator at 35°C K->L M Freeze-dry concentrated extract and store at -80°C L->M N Reconstitute in mobile phase and filter through 0.2μm M->N O Set HPLC conditions: C18 column, 30°C Gradient: 5-80% B over 35 min N->O P Inject 10 μL Detect at 330 nm O->P Q Identify this compound at 18-22 min retention P->Q R Quantify using calibration curve with standards Q->R

References

Comprehensive Application Notes and Protocols: Sinapoyl Malate as a Biocompatible UV Filter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The growing environmental and health concerns associated with synthetic ultraviolet (UV) filters have accelerated research into safer, natural alternatives. Sinapoyl malate, a natural plant sunscreen molecule found abundantly in Arabidopsis thaliana leaves, has emerged as a promising biocompatible UV filter with exceptional photoprotective properties and a favorable safety profile. These application notes provide researchers and drug development professionals with detailed protocols and data for working with this compound, highlighting its mechanism, synthesis, and evaluation methods. Unlike synthetic filters like octinoxate and oxybenzone that have been linked to endocrine disruption and coral reef bleaching, this compound offers a sustainable, biobased alternative that combines effective UV protection with natural biodegradability [1] [2].

The urgent need for such alternatives is underscored by regulatory actions such as Hawaii's ban on octinoxate-based sunscreens and growing consumer demand for safer cosmetic ingredients. Research within the SINAPUV project has demonstrated that this compound and its analogues can be produced through sustainable biotechnological processes from renewable biomass, addressing both environmental concerns and the need for effective photoprotection [1]. This document synthesizes the most current research findings to support the development of this compound-based UV protection products.

Photoprotective Mechanism of Action

Ultrafast Trans-Cis Isomerization

This compound provides photoprotection through an ultrafast relaxation mechanism centered around trans-cis isomerization. Upon absorption of UV-B radiation, the molecule undergoes excited-state dynamics that efficiently convert harmful UV energy into harmless heat, returning the molecule to its ground state without degradation. This process occurs within 20-30 picoseconds, making it remarkably efficient at preventing photodamage [3].

The deactivation pathway involves several sequential steps beginning with photoexcitation to the 1¹ππ* state, followed by rapid geometry rearrangement and solvent reorganization (τ₁ = ~57-600 fs depending on solvent and derivative). The molecule then evolves along the excited-state potential energy surface (τ₂ = ~1-6 ps) toward a conical intersection that facilitates internal conversion back to the ground state (τ₃ = ~22-36 ps). During this process, a portion of the population undergoes trans-cis isomerization, forming a stable cis-photoproduct that does not revert to the trans-isomer on nanosecond timescales [3].

Structural Conservation Across Derivatives

Remarkably, this photoprotective mechanism remains highly conserved even in structurally modified this compound derivatives. Studies on sinapoyl L-dimethyl malate (SdiMM), sinapoyl L-diethyl malate (SdiEM), and the sterically hindered sinapoyl L-di-t-butyl malate (SdiTBM) demonstrated that all variants maintain the characteristic isomerization pathway despite increasing molecular complexity [3]. This structural robustness suggests that the sinapate ester core provides the essential photophysical properties, while modifications to the malate moiety can be made to optimize other characteristics such as solubility, compatibility with formulation matrices, or antioxidant properties without compromising UV protection efficacy.

The following diagram illustrates the photoprotection mechanism of this compound:

G S0 S₀ Ground State (Trans Isomer) S1 1¹ππ* State (Franck-Condon Region) S0->S1 UV-B Absorption 330 nm S2 Excited-State Geometry Relaxation S1->S2 τ₁ = 57-600 fs Solvent Reorganization CI Conical Intersection S2->CI τ₂ = 1-6 ps Motion to CI CI->S0 τ₃ = 22-36 ps Internal Conversion S0cis S₀ Ground State (Cis Isomer) CI->S0cis Isomerization Formation

Diagram Title: Photoprotection Mechanism of this compound

This diagram illustrates the sequential relaxation process of this compound after UV absorption, culminating in the formation of a stable cis-isomer photoproduct through a conical intersection.

Quantitative Photophysical Properties

Spectroscopic Characteristics

This compound exhibits broad-spectrum UV-B absorption with remarkably high efficiency, covering the entire UV-B range without significant gaps in protection. The table below summarizes key spectroscopic properties of this compound and selected derivatives:

Table 1: Spectroscopic Properties of this compound and Derivatives

Compound λₘₐₓ (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Oscillator Strength Absorption Bandwidth (FWHM, nm)
This compound (natural) 330 ~20,000* 0.65 >1000 cm⁻¹
2-Ethylhexyl sinapate 332 19,643 - -
Ethyl sinapate 328 15,015 - -
tert-Butyl sinapate 327 20,847 - -
Sinapic acid ~330 ~18,000* - -

\Estimated values based on comparative studies [3] [2] [4]*

The oscillator strength of natural this compound approaches 0.65, which is exceptionally high and close to the theoretical maximum of 1.0, indicating outstanding absorption efficiency [4]. This broad absorption spectrum without gaps is particularly valuable for complete UV-B protection, as it ensures no wavelengths within this range can cause damage without being filtered.

Solvent-Dependent Kinetic Parameters

The relaxation dynamics of this compound derivatives show modest solvent dependence, as detailed in the following table:

Table 2: Excited-State Lifetimes of this compound Derivatives in Different Solvents

Compound Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
SM Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
SM Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
SdiMM Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8
SdiMM Methanol 603 ± 40 5.38 ± 0.16 33.6 ± 1.0
SdiEM Dioxane 215 ± 40 1.75 ± 0.05 26.1 ± 0.8
SdiEM Methanol 600 ± 40 5.77 ± 0.17 33.7 ± 1.0
SdiTBM Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
SdiTBM Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1

Data obtained from global fitting analysis of transient absorption spectra [3]

The consistently short τ₃ values (22-36 ps) across all derivatives and solvents confirm the remarkable conservation of the ultrafast photodeactivation pathway. The shorter τ₁ in dioxane compared to methanol suggests faster initial reorganization in less polar environments, particularly for the sterically hindered SdiTBM derivative [3].

Synthesis and Production Protocols

Chemical Synthesis via Knoevenagel-Doebner Condensation

Sinapic acid esters can be efficiently synthesized through Knoevenagel-Doebner condensation, which enables the formation of the characteristic cinnamic acid structure with various ester functionalities.

Protocol: Synthesis of Sinapate Esters

  • Reagents Required: Syringaldehyde, appropriate malonic acid monoester (e.g., Meldrum's acid derivatives), pyridine, aniline catalyst, ethyl acetate, cyclohexane, 1M HCl solution, anhydrous MgSO₄
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, flash chromatography system, NMR spectrometer, FTIR spectrometer

Step-by-Step Procedure:

  • Malonate Mono-Ester Preparation: Heat Meldrum's acid (5.0 g, 35 mmol) with the desired alcohol (35 mmol) at 95°C for 3 hours with continuous stirring. After cooling to room temperature, partition the mixture between ethyl acetate and saturated aqueous NaHCO₃. Acidify the aqueous layer to pH = 1 with concentrated HCl, then extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the malonate mono-ester intermediate [2].

  • Knoevenagel-Doebner Condensation: Combine the malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 equiv.), and aniline (79 μL, 0.86 mmol) in pyridine (5.7 mL). Heat the reaction mixture at 60°C overnight with continuous stirring.

  • Workup and Purification: After cooling to room temperature, partition the reaction mixture between ethyl acetate and 1M aqueous HCl. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of cyclohexane/ethyl acetate. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and HRMS [2].

Typical Yields: This protocol typically provides yields of 44-66% for various sinapate esters, with the specific yield dependent on the steric bulk of the alcohol component.

Biosynthetic Production

For larger-scale production, biosynthetic approaches offer a sustainable alternative to chemical synthesis. The SINAPUV project has developed integrated bioprocesses for this compound analogue production:

Protocol: Biosynthetic Pathway Engineering

  • Microbial Engineering: Genetically engineer yeast or bacterial strains (e.g., Saccharomyces cerevisiae or Escherichia coli) to express enzymes from the phenylpropanoid pathway, particularly those converting carbohydrates to sinapic acid and this compound [1].

  • Fermentation Process:

    • Cultivate engineered strains in optimized media containing agro-industrial byproducts as carbon sources.
    • Maintain fermentation parameters at optimal levels (pH, temperature, dissolved oxygen) for target metabolite production.
    • Implement continuous extraction processes to remove metabolites and prevent feedback inhibition.
  • Downstream Processing: Separate biomass from fermentation broth via centrifugation or filtration. Recover this compound analogues using chromatographic methods or crystallization. Achieve final purity >95% as determined by HPLC analysis [1].

This integrated bioprocess has successfully produced over 150 this compound analogues, several of which are currently in advanced testing stages with major cosmetic industry partners [1].

Experimental Evaluation Protocols

UV Absorption and Photostability Assessment

Protocol: Determination of UV Filter Performance

  • Materials: this compound or derivative, ethanol or target formulation base, quartz cuvettes, UV-Vis spectrophotometer with integrating sphere, solar simulator with appropriate filters, HPLC system with photodiode array detector

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound in ethanol or formulation base to concentrations ranging from 0.001-0.1 mM.

  • UV-Vis Spectral Analysis:

    • Record absorption spectra from 250-400 nm using a UV-Vis spectrophotometer.
    • Determine λₘₐₓ and calculate molar absorptivity (ε) using the Beer-Lambert law from the linear region of the concentration-absorbance plot.
    • Calculate the critical wavelength (λc) by identifying the wavelength where the integral of the absorbance curve from 290 nm reaches 90% of the total integral from 290-400 nm [5].
  • Photostability Testing:

    • Expose samples to simulated solar radiation using a solar simulator with appropriate filters to match terrestrial UV conditions.
    • Apply cumulative doses equivalent to 10-20 MED (Minimal Erythemal Dose).
    • Analyze samples pre- and post-irradiation by HPLC to quantify photodegradation products.
    • Calculate photostability as percentage of parent compound remaining after irradiation [6].
Ultrafast Spectroscopy Protocol

For investigating the excited-state dynamics, transient absorption spectroscopy provides detailed kinetic information:

Protocol: Transient Electronic Absorption Spectroscopy

  • Equipment: Femtosecond laser system (e.g., Ti:Sapphire amplifier), optical parametric amplifier, CCD detector, flow cell system, data analysis software

Experimental Setup and Procedure:

  • Sample Preparation: Prepare 0.1-1.0 mM solutions in appropriate solvents (e.g., dioxane, methanol). Filter through 0.2 μm membrane and degas if necessary.

  • Data Collection:

    • Use a pump pulse at 330 nm (for this compound excitation) and a broad continuum probe pulse (350-700 nm).
    • Measure time-dependent absorption changes (ΔA) at delay times from 0-2000 ps.
    • Employ a flow cell to refresh sample between laser shots and prevent photodegradation.
  • Data Analysis:

    • Perform global fitting analysis using a sequential model (e.g., A→B→C) to extract evolution-associated difference spectra (EADS).
    • Determine lifetime components (τ₁, τ₂, τ₃) and assign to specific photophysical processes.
    • Validate fitting with target analysis to confirm the proposed kinetic scheme [3].

Safety and Formulation Considerations

Toxicological Profile

This compound demonstrates a favorable safety profile compared to synthetic alternatives. As a naturally occurring compound in edible plants, it presents low concerns for systemic toxicity. The malic acid moiety, a natural component of the Krebs cycle, further enhances its biocompatibility [7].

Key toxicological considerations:

  • Skin Irritation: Malic acid (a hydrolysis product) can be a skin irritant at low pH, but this effect diminishes as pH increases. Formulations should maintain pH >5 to minimize potential irritation [7].
  • Sensitization Potential: No significant evidence of sensitization exists for this compound or its natural analogues, unlike synthetic filters like oxybenzone which was named "Allergen of the Year" by the American Contact Dermatitis Society in 2014 [8].
  • Endocrine Disruption: Preliminary assessments indicate no endocrine disruption activity, a significant advantage over synthetic filters like octinoxate that have demonstrated estrogenic effects [2].
Formulation Guidelines

Protocol: Incorporation into Cosmetic Formulations

  • Compatibility: this compound integrates well into both aqueous and emulsion-based systems. The hydrophilic-lipophilic balance (HLB) can be modulated through ester moiety modifications [1].

  • Stabilization Strategies:

    • Antioxidant Addition: Include 0.1-1.0% antioxidants (e.g., vitamin E, ubiquinone) to enhance photostability and prevent oxidative degradation.
    • Chelating Agents: Add EDTA or similar chelators (0.05-0.2%) to sequester metal ions that might catalyze degradation.
    • pH Adjustment: Maintain formulation pH between 5.5-7.0 to ensure compound stability and minimize skin irritation.
  • Synergistic Combinations:

    • Combine with physical filters (ZnO, TiO₂) for broad-spectrum protection.
    • Incorporate with other natural UV-absorbing compounds (e.g., flavonoids, mycosporine-like amino acids) to enhance protection and antioxidant capacity [5] [6].

Application Perspectives and Conclusion

This compound represents a viable biocompatible alternative to synthetic UV filters, combining effective UV-B protection with excellent photostability and minimal environmental impact. The structural versatility of the sinapate ester core allows for customization of physicochemical properties while maintaining the essential photoprotective mechanism. With over 150 analogues already synthesized and evaluated through the SINAPUV project, this family of compounds offers significant potential for development of next-generation sunscreen products [1].

Future research directions should focus on:

  • UVA Extension: Modifying the chromophore to extend protection into the UVA range while maintaining photostability.
  • Delivery Systems: Developing advanced encapsulation technologies to enhance skin retention and performance.
  • Multifunctional Formulations: Combining UV protection with additional benefits such as antioxidant, anti-inflammatory, or skin-repair activities.
  • Standardization: Establishing industry-wide testing protocols specifically designed for natural UV filters.

The protocols and data presented in these application notes provide researchers with the essential tools to further develop this compound-based photoprotection systems that meet both efficacy and safety requirements for modern sunscreen products.

References

Comprehensive Application Notes and Protocols for Sinapoyl Malate Production via Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Sinapoyl malate is a natural phenylpropanoid compound predominantly found in plants of the Brassicaceae family, where it functions as a potent ultraviolet (UV) filter protecting leaves from harmful radiation damage. Recent research has revealed its exceptional properties as a broad-spectrum UV absorber with high photostability, making it an increasingly valuable compound for pharmaceutical and cosmetic applications, particularly as a safe alternative to synthetic UV filters that have raised health and environmental concerns. The growing demand for bio-based, sustainable ingredients in cosmetics has accelerated research into efficient production methods for this compound and its analogs. However, traditional extraction from plant biomass is not economically viable due to the compound's low natural abundance—typically less than 2% of dry weight in most native plants. These limitations have spurred the development of microbial fermentation approaches using engineered microorganisms, which offer a sustainable, scalable, and cost-effective production platform for this valuable natural product [1] [2].

The SINAPUV project (ANR-17-CE07-0046) represents a landmark initiative in this field, establishing a comprehensive multidisciplinary approach to this compound production through synthetic biology, fermentation process optimization, and sustainable chemistry. This project has successfully demonstrated the feasibility of producing this compound and over 150 structural analogs through integrated biotechnological processes, several of which are now undergoing commercial evaluation by industry partners including Givaudan Active Beauty. The project has yielded significant intellectual property, with five patent families covering microorganisms, metabolic pathways, synthesis processes, and the resulting molecules, highlighting the substantial commercial potential of these compounds [1]. These advances establish a robust foundation for the industrial-scale production of this compound and its derivatives, positioning fermentation-based methods as the primary route to these valuable natural products.

Biosynthesis Pathway

Native Pathway in Plants

In plants, this compound biosynthesis occurs through the phenylpropanoid pathway, a major secondary metabolic route that converts phenylalanine into various hydroxycinnamic acid derivatives. The pathway begins with the deamination of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by a series of hydroxylation, methylation, and activation steps that ultimately yield sinapic acid. The final enzymatic step in this compound formation is catalyzed by sinapoylglucose:malate O-sinapoyltransferase (SMT), which transfers the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to (S)-malate, producing this compound and D-glucose as products. This enzyme, encoded by the SNG1 gene in Arabidopsis thaliana, is localized in the vacuole and specifically catalyzes the reaction: (S)-malate + 1-O-sinapoyl-β-D-glucose → sinapoyl-(S)-malate + D-glucopyranose [3] [4].

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme EC Number Reaction Catalyzed Cellular Localization
Phenylalanine ammonia-lyase (PAL) 4.3.1.24 L-Phenylalanine → trans-Cinnamic acid + NH3 Cytosol
Cinnamate 4-hydroxylase (C4H) 1.14.14.91 trans-Cinnamic acid + O2 + NADPH → 4-Coumaric acid + H2O + NADP+ Endoplasmic reticulum
Ferulic acid 5-hydroxylase (FAH1) 1.14.13.- Coniferaldehyde + O2 + NADPH → 5-Hydroxyconiferaldehyde + H2O + NADP+ Endoplasmic reticulum
Sinapoylglucose:malate O-sinapoyltransferase (SMT) 2.3.1.92 1-O-Sinapoyl-β-D-glucose + (S)-malate → Sinapoyl-(S)-malate + D-glucose Vacuole

The biosynthesis of sinapic acid precursors requires multiple enzymatic steps, beginning with the conversion of phenylalanine to cinnamic acid, followed by sequential hydroxylations and methylations to produce ferulic acid and subsequently sinapic acid. The activation and esterification steps involve the formation of sinapoyl glucose through the action of UDP-glucose:sinapate glucosyltransferase (SGT), which then serves as the sinapoyl donor for the final transfer to malate catalyzed by SMT. This intricate pathway is regulated at multiple levels and exhibits tissue-specific expression patterns, with highest activity typically observed in photosynthetic tissues where UV protection is most critical [2] [3].

Engineered Microbial Pathway

The microbial production of this compound requires the reconstruction and optimization of the plant biosynthetic pathway in industrially relevant microorganisms such as Escherichia coli or Saccharomyces cerevisiae. This involves the heterologous expression of multiple plant-derived enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), ferulic acid 5-hydroxylase (F5H), UDP-glucose:sinapate glucosyltransferase (SGT), and sinapoylglucose:malate O-sinapoyltransferase (SMT). A significant challenge in this approach is the functional expression of cytochrome P450 enzymes such as C4H and F5H in microbial hosts, which often requires engineering of electron transport systems or use of cytochrome P450 reductase fusion proteins to achieve adequate activity [1].

To address the limitations of direct microbial production, the SINAPUV project developed an integrated biorefinery approach that combines microbial fermentation with enzymatic synthesis. In this system, engineered microorganisms are optimized to produce key hydroxycinnamic acid intermediates—p-coumaric acid (CA), ferulic acid (FA), and sinapic acid (SA)—from renewable carbohydrate feedstocks. These intermediates are then purified and converted to this compound and its analogs through chemoenzymatic synthesis using purified enzymes. This modular approach allows for independent optimization of the microbial fermentation and the synthetic steps, resulting in higher overall titers and yields compared to full pathway engineering in a single host. The project achieved significant milestones in strain development, with engineered microorganisms producing CA and FA with "very promising titers" through optimized metabolic pathways and fermentation processes coupled with continuous extraction systems [1].

G Glucose Glucose CA p-Coumaric Acid Glucose->CA Engineered Microbe FA Ferulic Acid CA->FA C3H/COMT SA Sinapic Acid FA->SA F5H/COMT SGlc 1-O-Sinapoyl-β-D-glucose SA->SGlc SGT SM This compound SGlc->SM SMT (Sinapoyltransferase)

Diagram 1: Engineered microbial pathway for this compound production. The pathway begins with glucose conversion to hydroxycinnamic acid intermediates (CA, FA, SA) in engineered microbes, followed by enzymatic conversion to the final product through SGT and SMT activities. Abbreviations: C3H (4-coumarate 3-hydroxylase), COMT (caffeic acid O-methyltransferase), F5H (ferulic acid 5-hydroxylase), SGT (UDP-glucose:sinapate glucosyltransferase), SMT (sinapoylglucose:malate O-sinapoyltransferase).

Fermentation Protocols

Strain Development and Engineering

The successful microbial production of this compound precursors requires the systematic engineering of host microorganisms to incorporate and optimize the necessary biosynthetic pathways. The SINAPUV project employed both bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) platforms, with the choice of host depending on the specific target molecule and pathway requirements. For the production of ferulic acid, which serves as a key intermediate for this compound synthesis, researchers developed a tailored S. cerevisiae strain capable of de novo biosynthesis from glucose. The engineered yeast strain incorporated heterologous genes for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and a fusion protein of 4-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT) to enable the complete biosynthesis from phenylalanine to ferulic acid. Additional modifications included the overexpression of rate-limiting enzymes in the shikimate pathway (Aro4p, Aro7p) and the elimination of competing pathways to maximize carbon flux toward the target compounds [1] [5].

A critical advancement in strain engineering was the development of specialized metabolic pathways for the production of sinapic acid, the direct precursor of this compound. This required the additional expression of ferulic acid 5-hydroxylase (F5H) and a second COMT enzyme to convert ferulic acid to sinapic acid. However, the functional expression of F5H—a cytochrome P450 enzyme that requires specific electron transfer partners—presented significant challenges in bacterial hosts. To address this, the research team employed protein engineering approaches to improve enzyme solubility and activity, and developed synthetic cytochrome P450 reductase fusion proteins to enhance electron transfer efficiency. The resulting engineered strains demonstrated the capability to produce sinapic acid from simple carbon sources, establishing the foundation for complete this compound biosynthesis in microbial hosts. These strain development efforts were supported by the application of synthetic biology tools and high-throughput screening methods to identify optimal gene expression levels and pathway configurations [1].

Fermentation Conditions and Process Optimization

The fermentation process for this compound precursor production requires carefully optimized conditions to maximize titers, yields, and productivity. For ferulic acid production using engineered S. cerevisiae, researchers implemented a fed-batch biphasic fermentation strategy to address the compound's antimicrobial properties and mitigate product inhibition. The optimized fermentation medium contained per liter: 30 g D-glucose, 10 g yeast extract, 1 g (NH4)2SO4, 10 g peptone, 4 g KH2PO4, and 2 g K2HPO4. The culture was maintained at pH 5.5 and 30°C with adequate aeration (0.5-1 vvm) and agitation (300-500 rpm) to support high-cell-density growth. The fed-batch operation involved controlled glucose feeding to maintain concentrations between 5-10 g/L, preventing catabolite repression while supporting continuous production. The biphasic system incorporated an organic overlay (such as isopropyl myristate or oleyl alcohol) for in situ product removal, effectively extracting ferulic acid from the aqueous phase and reducing toxicity to the microbial cells [5].

Table 2: Optimized Fermentation Parameters for this compound Precursor Production

Parameter Bacterial System (E. coli) Yeast System (S. cerevisiae)
Temperature 30-33°C 28-30°C
pH 6.8-7.2 5.0-5.5
Aeration 0.8-1.2 vvm 0.5-1.0 vvm
Agitation 400-600 rpm 300-500 rpm
Carbon Source Glucose (10-20 g/L initial) Glucose (20-30 g/L initial)
Nitrogen Source Ammonium salts, Yeast extract Yeast extract, Peptone
Induction IPTG (0.1-0.5 mM) at OD600 0.6-0.8 Galactose (2%) at OD600 5-10
Production Phase 24-72 hours post-induction 48-96 hours post-induction
Maximum Reported Titer ~1.2 g/L sinapic acid ~312 mg/L ferulic acid

Process intensification strategies played a crucial role in enhancing production metrics. The implementation of continuous extraction systems coupled with fermentation enabled significant improvements in product titers by alleviating end-product inhibition and reducing degradation. For ferulic acid production, the fed-batch biphasic system achieved a titer of 312.6 mg/L, representing an almost two-fold increase compared to conventional batch fermentation (176.7 mg/L). Additional optimization involved the use of tailored feeding strategies based on online monitoring of dissolved oxygen and carbon dioxide evolution rates, allowing for dynamic control of nutrient feeding to maintain optimal metabolic activity throughout the production phase. For oxygen-intensive reactions, particularly those involving cytochrome P450 enzymes, pressure cycling and oxygen-enriched aeration were employed to enhance reaction rates and overall productivity [1] [5].

Downstream Processing and Purification

The recovery and purification of this compound and its precursors from fermentation broth requires a multi-step downstream processing approach designed to achieve high purity while maintaining product stability. For intracellular products, the process begins with cell harvesting using continuous centrifugation or tangential flow filtration, followed by cell disruption using high-pressure homogenization or bead milling. The resulting crude extract is then subjected to clarification using depth filtration or centrifugation to remove cellular debris. For sinapic acid and other hydroxycinnamic acids that are secreted into the medium, the first recovery step typically involves acid precipitation and liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether. The SINAPUV project developed innovative continuous purification processes integrated directly with fermentation systems, enabling real-time product recovery and significantly improving overall process efficiency [1].

Further purification is achieved through chromatographic methods, with resin selection depending on the specific target molecule. For sinapic acid and ferulic acid, adsorption chromatography using polystyrene-divinylbenzene resins has proven effective, with elution typically performed using aqueous methanol or ethanol gradients. For the final purification of this compound, preparative reversed-phase HPLC on C18 stationary phases with water-acetonitrile gradients containing 0.1% formic acid provides high-purity product suitable for cosmetic applications. The purified compounds are typically concentrated using rotary evaporation followed by lyophilization to obtain stable powder formulations. Throughout the purification process, samples are protected from light and excessive heat to prevent degradation or isomerization of the UV-absorbing compounds. Quality control is maintained through analytical monitoring using HPLC-UV and LC-MS at each purification step to track recovery yields and product quality [1] [5].

G Fermentation Fermentation Harvest Cell Harvesting (Continuous Centrifugation) Fermentation->Harvest Extraction Product Extraction (Acid Precipitation/Liquid-Liquid Extraction) Harvest->Extraction Clarification Clarification (Depth Filtration) Extraction->Clarification Concentration Concentration (Rotary Evaporation) Clarification->Concentration Purification Chromatographic Purification (Resin Adsorption/Preparative HPLC) Concentration->Purification FinalProduct Pure this compound (Lyophilized Powder) Purification->FinalProduct

Diagram 2: Downstream processing workflow for this compound purification. The process begins with cell harvesting and proceeds through multiple purification steps to yield the final lyophilized product, with analytical monitoring at each stage to ensure quality control.

Analytical Methods

Quantification and Characterization

Comprehensive analytical methods are essential for quantifying this compound production, assessing purity, and confirming structural identity. The primary method for quantitative analysis is high-performance liquid chromatography with photodiode array detection (HPLC-PDA), which allows for simultaneous quantification and preliminary identification based on UV absorption spectra. The optimized HPLC method utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program is as follows: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; followed by 10 minutes of re-equilibration. The flow rate is maintained at 1.0 mL/min, column temperature at 30°C, and injection volume at 10 μL. Detection is performed at 330 nm, where this compound exhibits maximum UV absorption due to its conjugated system. Quantification is achieved using external calibration curves prepared from authentic standards, with typical linear ranges of 0.1-100 μg/mL and detection limits of approximately 50 ng/mL [2] [6].

For structural confirmation and comprehensive characterization, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed. Analysis is typically performed using UHPLC systems coupled to Q-TOF mass spectrometers equipped with electrospray ionization (ESI) sources. The mass spectrometer is operated in negative ion mode for this compound detection, with the following source conditions: capillary voltage 2.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Full scan mass spectra are acquired over the m/z range 50-1200 with 1 second scan time. This compound is identified based on its accurate mass (calculated for C15H16O9 [M-H]-: 339.0716) and characteristic fragmentation pattern, which includes product ions at m/z 223 [sinapate-H]-, m/z 205 [sinapate-H-H2O]-, m/z 179 [malate-H-H2O]-, and m/z 133 [sinapate side chain fragment]-. Additional structural verification can be obtained through nuclear magnetic resonance (NMR) spectroscopy, with 1H and 13C NMR spectra recorded in deuterated methanol or DMSO-d6 [6] [5].

Functional Characterization

The functional characterization of this compound encompasses evaluation of its UV absorption properties, photostability, and biological activities to assess its suitability for cosmetic applications. UV absorption spectra are recorded using a UV-Vis spectrophotometer across the range of 250-400 nm, with measurements taken in relevant solvents such as water, ethanol, or cosmetic formulations. The molar extinction coefficient is determined at the wavelength of maximum absorption (typically around 330 nm) using the Beer-Lambert law from measurements at multiple concentrations. Photostability assessment involves exposing this compound solutions to simulated solar radiation using a solar simulator equipped with appropriate filters, with samples collected at regular intervals for HPLC analysis to quantify degradation. The photostability is expressed as the percentage of remaining compound after a specified irradiation dose, typically 2-5 MED (minimal erythemal dose) [7].

The antioxidant activity of this compound is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Briefly, aliquots of this compound solutions at various concentrations are mixed with DPPH solution in methanol (0.1 mM), incubated in the dark for 30 minutes, and the absorbance measured at 517 nm. The radical scavenging activity is calculated as percentage inhibition relative to a control without test compound, and IC50 values (concentration providing 50% inhibition) are determined from dose-response curves. Additional biological activities including antimicrobial properties against common skin pathogens and potential endocrine disruption effects are assessed using standardized assays. For endocrine disruption screening, yeast-based reporter assays such as the YES (Yeast Estrogen Screen) are employed to evaluate interactions with estrogen receptors, with this compound demonstrating no significant activity in these assays, confirming its safety profile for topical applications [7].

Table 3: Analytical Parameters for this compound Characterization

Parameter Method Conditions/Specifications Typical Results
UV Absorption Maximum UV-Vis Spectroscopy Solvent: Ethanol or water 330-332 nm
Molar Extinction Coefficient UV-Vis Spectroscopy Concentration series in ethanol ~18,000 M-1cm-1
Photostability HPLC after irradiation Solar simulator, 2 MED >85% remaining after 2 h
DPPH Radical Scavenging (IC50) Spectrophotometric assay 0.1 mM DPPH, 30 min incubation 45-55 μM
Antimicrobial Activity Broth microdilution Against S. aureus and C. albicans Moderate activity at >100 μg/mL
Endocrine Disruption YES assay Yeast estrogen screen No activity up to 100 μM

Applications and Conclusion

Cosmetic Applications and Formulation

This compound holds significant promise as a natural UV filter in cosmetic formulations, offering a safe and sustainable alternative to synthetic UV filters such as octinoxate that have raised concerns regarding endocrine disruption and environmental toxicity. Its natural origin in plants, where it functions specifically as a photoprotective agent, provides a strong rationale for its use in sunscreen products. The compound exhibits broad UV-B absorption with a maximum around 330 nm, effectively covering the critical wavelength range responsible for sunburn and DNA damage. Importantly, this compound demonstrates exceptional photostability, maintaining its protective efficacy after prolonged UV exposure unlike some synthetic filters that degrade and lose effectiveness over time. Additionally, its inherent antioxidant properties provide secondary protection against UV-induced oxidative stress, further enhancing its value in photoprotective formulations. These multiple mechanisms of action—direct UV absorption, photostability, and radical scavenging—make this compound an attractive multifunctional ingredient for advanced sunscreen products [1] [7].

Incorporating this compound into cosmetic formulations requires consideration of its physicochemical properties, particularly its water solubility resulting from the free carboxylic acid groups. This hydrophilic character facilitates the development of lightweight, non-greasy formulations but may present challenges for water resistance. Formulation strategies often involve combination with other natural UV filters to achieve broad-spectrum protection, or encapsulation technologies to enhance skin retention and water resistance. Stability studies have demonstrated excellent compatibility with common cosmetic excipients and minimal degradation during storage under appropriate conditions. Critically, toxicological assessments conducted as part of the SINAPUV project have confirmed the favorable safety profile of this compound, with no evidence of endocrine disruption activity—a significant advantage over many conventional UV filters. This safety profile, combined with its natural origin and multifunctional protection, positions this compound as a key ingredient in the next generation of safe, effective, and environmentally friendly sunscreen products [1] [7].

Conclusion and Future Perspectives

The development of fermentation-based production processes for this compound represents a significant advancement in the sustainable manufacturing of high-value natural products for cosmetic applications. The integrated multidisciplinary approach established by the SINAPUV project—combining synthetic biology, fermentation technology, green chemistry, and product characterization—has successfully demonstrated the feasibility of producing this compound and its analogs from renewable feedstocks. The project's achievements include the engineering of microbial strains for precursor production, development of efficient fermentation and purification processes, synthesis of over 150 structural analogs, and comprehensive evaluation of their functional properties. These efforts have yielded multiple patent families and scientific publications, with several candidates now advancing toward commercial implementation by industry partners [1].

Future developments in this field are likely to focus on several key areas. Further strain optimization through systems and synthetic biology approaches will continue to enhance production metrics, with the potential to achieve economically competitive titers and yields. The expansion of the molecular portfolio through combinatorial biosynthesis and chemoenzymatic synthesis will enable the production of tailored analogs with optimized properties for specific applications. Additionally, the integration of artificial intelligence and machine learning tools throughout the development pipeline—from strain design to process optimization—will accelerate the discovery and commercialization of new bio-based UV filters. As consumer demand for natural, safe, and sustainable cosmetic ingredients continues to grow, fermentation-produced this compound and its derivatives are poised to play an increasingly important role in the cosmetic industry, offering effective photoprotection while addressing concerns about human health and environmental impact. The protocols and application notes presented herein provide a comprehensive foundation for researchers and developers working to advance this promising field [1] [8].

References

Sinapoyl Malate: Background and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Sinapoyl malate is a plant specialized metabolite, a phenylpropanoid found predominantly in Arabidopsis and other Brassicaceae family members. It functions as a natural sunscreen, protecting plant tissues from UV-B radiation damage through a unique mechanism that allows it to absorb a wide range of UV-B wavelengths [1] [2].

Its biosynthesis is part of the phenylpropanoid pathway, which branches from primary metabolism. A key feature is the use of energy-rich 1-O-β-glucose esters as acyl donors, rather than the more common CoA thioesters [3]. The final and crucial step is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), a serine carboxypeptidase-like (SCPL) protein [3].

The core biosynthetic pathway from primary metabolites to this compound is illustrated below.

G compound compound Primary Primary Metabolism Phenylalanine Phenylalanine Primary->Phenylalanine Shikimate Pathway Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->Coumaric_Acid C4H Sinapic_Acid Sinapic Acid Coumaric_Acid->Sinapic_Acid Multiple Enzymes Sinapoyl_Glucose 1-O-Sinapoyl-β-Glucose Sinapic_Acid->Sinapoyl_Glucose UGT84A? Sinapoyl_Malate This compound Sinapoyl_Glucose->Sinapoyl_Malate SMT

  • Figure 1. The native biosynthetic pathway of this compound in plants. The key acyltransferase step catalyzed by SMT is highlighted. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate-4-hydroxylase; SMT: Sinapoylglucose:malate sinapoyltransferase.*

Metabolic Engineering Strategies

Due to its low natural abundance, direct extraction of this compound is not agriculturally viable. Metabolic engineering strategies overcome this by enhancing or recreating the pathway in other systems.

In Planta Engineering

Engineering the pathway within plants focuses on amplifying flux through the phenylpropanoid pathway and optimizing the final step.

  • Chloroplast Genome Engineering: A highly effective strategy involves integrating heterologous genes directly into the chloroplast genome, as demonstrated for the production of p-hydroxybenzoic acid (pHBA), another aromatic compound [4].

    • Advantages: Achieves extremely high transgene expression levels (e.g., 250x higher than nuclear transformation), eliminates positional effects and gene silencing, and allows for high-level accumulation of products without harming the plant [4].
    • Protocol: Chloroplast Transformation for Metabolic Engineering
      • Vector Construction: Clone the gene of interest (e.g., ubiC for pHBA production) into a chloroplast-specific transformation vector. Place it under the control of a strong, light-regulated chloroplast promoter and 5' untranslated region (e.g., from the psbA gene) to maximize expression [4].
      • Bombardment & Selection: Introduce the vector into plant leaf tissue via biolistic particle bombardment. Regenerate plants on selective media containing spectinomycin or another appropriate antibiotic. Homoplasmy (complete replacement of the wild-type genome) must be confirmed via PCR and Southern blot analysis [4].
      • Metabolite Analysis: Harvest leaf material from mature T1 plants. Analyze glucosylated product levels using HPLC-MS. Expect the highest yields in older leaves, with possible accumulation up to 26.5% of dry weight [4].
  • Nuclear Genome Engineering: This involves introducing genes into the plant's nuclear genome, often with a chloroplast-targeting sequence.

    • Considerations: Expression levels are generally lower than in chloroplast engineering due to position effects and potential gene silencing. A key challenge is designing an effective chloroplast transit peptide to ensure sufficient enzyme activity in the plastid [4].
Microbial Biosynthesis & Synthetic Biology

This approach reconstructs the entire or partial this compound pathway in microorganisms like E. coli or yeast, offering high scalability [1].

  • Rationale: Microbes can be engineered to produce key phenylpropanoid acids (sinapic, coumaric, ferulic) from simple sugars. Integrated fermentation and purification processes can then be coupled with (chemo)-enzymatic synthesis to produce this compound and its analogs [1].
  • Protocol: Integrated Microbial Production of this compound Analogs
    • Strain Engineering (Synthetic Biology): Identify and optimize metabolic pathways in E. coli or yeast for the biosynthesis of sinapic acid (SA), coumaric acid (CA), and ferulic acid (FA) from carbohydrates. This involves codon-optimization and balancing expression of multiple genes [1].
    • Fermentation & Purification: Cultivate engineered strains in bioreactors using agro-industrial byproducts as a fermentation medium. Implement continuous extraction processes (e.g., in-situ product recovery) to isolate the acids with high yield and titer [1].
    • (Chemo)-Enzymatic Synthesis: Use the produced acids (or their derivatives) as substrates. Employ sustainable chemical or enzymatic methods to synthesize this compound and a library of lipophilic analogs. The SINAPUV project successfully used this to generate over 150 analogs [1] [2].

The integrated workflow for microbial production and analog generation is summarized below.

G Biomass Biomass/Sugars Engineered_Microbe Engineered Microbe (E. coli / Yeast) Biomass->Engineered_Microbe Acids Phenylpropanoid Acids (SA, CA, FA) Engineered_Microbe->Acids Fermentation with Continuous Extraction Synthesis (Chemo)-Enzymatic Synthesis Acids->Synthesis Analogs This compound Analogues Synthesis->Analogs Testing Validation & Toxicity Screening Analogs->Testing

  • Figure 2. An integrated multidisciplinary workflow for the microbial production of this compound analogs from biomass.*

Key Experimental Data and Analytical Methods

Quantitative Data from Engineering Studies

Table 1. Representative yields from different metabolic engineering approaches for aromatic compounds.

Engineering System Target Compound Host Organism Maximum Yield Key Feature Source
Chloroplast Transformation pHBA (glucose conjugates) Tobacco 26.5% Dry Weight (in oldest leaves) 50-fold higher than nuclear transformation [4]
Nuclear Transformation pHBA (glucose conjugates) Tobacco 0.52% Dry Weight Requires chloroplast targeting [4]
Microbial Biosynthesis Sinapic/Ferulic Acids Engineered Microbes High Titers (Project Dependent) Integrated fermentation & extraction [1]
Chemo-Enzymatic Route >150 this compound Analogs In vitro N/A Controlled lipophilicity for cosmetics [1] [2]
Protocol: Analytical Techniques for this compound and Analogs
  • HPLC-DAD Analysis:
    • Method: Use a C18 reverse-phase column. Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile. Monitor absorbance at 330 nm, characteristic of sinapate esters [3].
    • Application: Quantify this compound, its precursors (sinapoyl glucose, sinapic acid), and related compounds in plant extracts or enzymatic assays [3].
  • LC-ESI-MS/MS:
    • Method: Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode. Use multiple reaction monitoring (MRM) for sensitive and specific detection.
    • Application: Confirm the identity of synthesized compounds and their analogs based on their mass fragmentation patterns [3] [2].
  • In Silico Toxicity and Property Screening:
    • Method: Use computational tools to predict mutagenicity, carcinogenicity, endocrine disruption, acute/repeated-dose toxicity, bioaccumulation, persistence, and biodegradability of new analogs [2].
    • Application: Rapidly screen large libraries of novel analogs (e.g., the 150+ from SINAPUV) to prioritize the safest and most sustainable candidates for further testing [2].

Conclusion and Future Perspectives

Metabolic engineering of this compound demonstrates a successful paradigm for producing high-value plant metabolites. The choice between in planta (especially high-yield chloroplast engineering) and microbial systems (offering scalability and analog diversity) depends on the project's goals. The SINAPUV project's multidisciplinary approach, which combines synthetic biology, process engineering, and green chemistry, validates the potential of integrated biorefinery concepts. Future work will focus on further optimizing flux, creating novel analogs with tailored properties, and scaling up production processes for commercial application in cosmetics and beyond.

References

Comprehensive Application Notes and Protocols: Expeditious Two-Step Catalytic Synthesis of Sinapoyl Malate and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Background and Industrial Significance

Sinapoyl malate is a naturally occurring plant metabolite that serves as a highly effective ultraviolet (UV) filter in the leaves of Arabidopsis thaliana and other plant species. This molecule has garnered significant attention from both the cosmetic and agrochemical industries due to its natural UV absorption properties, potent antioxidant activity, and favorable safety profile. Unlike many synthetic UV filters currently on the market, this compound demonstrates no endocrine disruptive activity, making it an increasingly attractive alternative as regulatory agencies restrict certain synthetic UV filters. The impending ban on octinoxate in Hawaii and potentially other jurisdictions has created an urgent need for sustainable, bio-based alternatives that combine efficacy with environmental and human safety.

Traditional synthetic routes to this compound have been limited by tedious multi-step procedures and significant environmental concerns, hindering commercial implementation. The development of an expeditious two-step catalytic pathway represents a substantial advancement in the production of this valuable compound and its analogues. This streamlined approach not only improves the atom economy and reduces the environmental footprint of the synthesis but also enables access to a diverse library of structural analogues with tunable properties. The protocol described in these Application Notes provides researchers with a robust, scalable methodology for producing this compound and its derivatives in good yields while utilizing green chemistry principles and sustainability metrics throughout the process.

Two-Step Synthetic Protocol

Overview of Synthetic Pathway

The synthetic approach employs a streamlined two-step catalytic process that begins with biomass-derived starting materials. This pathway significantly improves upon previous methods by reducing step count, utilizing unprotected naturally occurring hydroxy acids, and employing sustainable reaction conditions. The overall synthetic strategy consists of: (1) Malonate mono-ester formation through acid opening of Meldrum's acid, and (2) Knoevenagel-Doebner condensation with hydroxybenzaldehydes to form the final sinapate esters.

Table 1: Summary of Two-Step Synthetic Pathway for this compound and Analogues

Step Reaction Type Key Reagents Reaction Conditions Products Formed
Step 1 Malonate mono-ester formation Meldrum's acid, L-malic acid (or other hydroxy acids) 95°C, 3 hours; or reflux overnight Malonate mono-ester intermediates
Step 2 Knoevenagel-Doebner condensation Malonate mono-ester, syringaldehyde, aniline, pyridine 60°C, overnight This compound and various analogues

The green metrics for this synthetic pathway have been rigorously evaluated, demonstrating superior sustainability compared to previously reported methods. The process exhibits favorable atom economy (AE), process atom economy (PAE), and E-factor values, along with positive life cycle assessment (LCA) profiles. This synthetic approach allows for the production of this compound and several analogues in average to good yields (60-66% for characterized compounds), providing researchers with efficient access to these valuable compounds for further investigation.

Step 1: Malonate Mono-Ester Formation
2.2.1 Experimental Procedure

The first step involves the formation of malonate mono-esters through the reaction of Meldrum's acid with unprotected naturally occurring hydroxy acids. Two alternative procedures have been optimized:

  • General Procedure 1 (GP1): Combine Meldrum's acid (5.0 g, 35 mmol) with an equivalent amount of the corresponding alcohol (35 mmol, 1 eq). Heat the mixture at 95°C with stirring for 3 hours. After cooling to room temperature, partition the reaction mixture between ethyl acetate and saturated aqueous NaHCO₃. Acidify the aqueous layer to pH = 1 using concentrated HCl, then extract with ethyl acetate. Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the malonate mono-ester intermediate.

  • General Procedure 2 (GP2): Combine Meldrum's acid (4.0 g, 27.8 mmol) with an excess of the corresponding alcohol. Heat the mixture at reflux overnight. After cooling to room temperature, remove the excess alcohol by evaporation under reduced pressure to obtain the crude malonate mono-ester.

Technical Notes: GP1 typically provides higher purity material suitable for direct use in the subsequent step, while GP2 offers a simpler workup procedure. For this compound synthesis, L-malic acid serves as the preferred hydroxy acid component. The reaction progress can be monitored by TLC (silica gel, ethyl acetate/cyclohexane 1:1, visualization with UV or KMnO₄ staining).

Step 2: Knoevenagel-Doebner Condensation
2.3.1 Experimental Procedure

The second step involves a Knoevenagel-Doebner condensation between the malonate mono-ester intermediate and biomass-derived p-hydroxybenzaldehydes:

Combine the malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 eq), and aniline (79 μL, 0.86 mmol) in pyridine (5.7 mL). Stir the reaction mixture at 60°C overnight. After cooling to room temperature, partition the mixture between ethyl acetate and 1M aqueous HCl. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of cyclohexane/ethyl acetate.

Technical Notes: The aniline catalyst serves as a base to facilitate the condensation reaction. Syringaldehyde is the preferred aldehyde for this compound synthesis, though other p-hydroxybenzaldehydes can be used to generate structural analogues. The reaction progress can be monitored by TLC or LC-MS. For difficult separations, preparatory HPLC may be employed to obtain higher purity products.

2.3.2 Characterization Data

Table 2: Characterization Data for Selected Sinapate Esters

Compound Yield λmax (EtOH) Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) Physical Form
2-Ethylhexyl sinapate 66% 332 nm 19,643 Yellow oil
tert-Butyl sinapate 60% 327 nm Not specified Pale-yellow powder
Ethyl sinapate Not specified 328 nm 15,015 Not specified

Structural Verification: All compounds should be characterized by (^1)H NMR, (^13)C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For this compound derivatives, key (^1)H NMR features include characteristic vinyl proton signals between δ 6.5-7.5 ppm, methoxy signals around δ 3.8 ppm, and methyl/methylene signals specific to the ester moiety. The IR spectrum typically shows strong carbonyl stretches around 1700-1720 cm⁻¹ and hydroxyl stretches around 3200-3500 cm⁻¹.

Analytical Methods and Evaluation Protocols

UV Absorbance Properties and Photostability
3.1.1 UV-Vis Spectroscopy Protocol

Prepare a stock solution of the test compound in ethanol at a concentration of 1 mg/mL. Dilute appropriately to achieve an absorbance value between 0.5-1.0 at the maximum absorption wavelength. Record the UV-Vis spectrum from 250-400 nm using a spectrophotometer. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = ε × c × l), where A is absorbance, c is concentration in mol/L, and l is path length in cm.

This compound derivatives typically exhibit strong UVB absorption with λmax values ranging from 327-332 nm in ethanol, with high molar extinction coefficients making them excellent UVB filters [1]. The free phenol group in the natural this compound structure is essential for optimal UV protection intensity, while the steric hindrance around the ester moiety also influences absorbance properties.

3.1.2 Photostability Assessment

Dissolve the compound in an appropriate solvent system (e.g., MeOH/H₂O 80:20 v%) to a concentration of 10 mM. Transfer to a quartz cuvette and irradiate using a solar simulator under Air Mass 1.5 Global (AM1.5G) conditions for 7 hours, maintaining temperature at approximately 18.5°C. Analyze samples pre- and post-irradiation using LC-MS to monitor degradation. Alternatively, for accelerated testing, use a UV curing lamp for 15 minutes with passive cooling.

Photostability Findings: this compound demonstrates excellent photostability with a primary degradation mechanism involving trans-to-cis isomerization rather than photodegradation. This isomerization occurs within 20-30 picoseconds upon UV excitation and represents an ultrafast photoprotective mechanism that efficiently dissipates UV energy as heat, making it an ideal UV filter [2]. The cis-photoproduct formed during this process is stable and long-lived, contributing to the photoprotective efficacy.

Antioxidant Activity Evaluation
3.2.1 DPPH Radical Scavenging Assay

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Mix 2 mL of the DPPH solution with 0.5 mL of the test compound solution at various concentrations. Allow the mixture to incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 517 nm against an ethanol blank. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without test compound and A_sample is the absorbance with test compound.

The Structure-Activity Relationship (SAR) studies reveal that the free phenol group in this compound is essential for significant antioxidant activity, as expected for phenolic antioxidants. Methylation of this phenol group substantially reduces or eliminates radical scavenging capability, confirming the importance of the phenolic hydrogen in the antioxidant mechanism [1].

Applications and Performance Data

Cosmetic Applications: Alternative UV Filters

This compound and its derivatives represent promising bio-based alternatives to synthetic UV filters such as octinoxate, which faces increasing regulatory restrictions due to environmental and health concerns. These natural derivatives offer a combination of effective UVB protection, inherent antioxidant activity, and favorable safety profiles, making them ideal for broad-spectrum sunscreen formulations.

Table 3: Comparative Performance Data for Sinapate Esters as UV Filters

Property This compound 2-Ethylhexyl Sinapate Octinoxate (Reference)
UV Absorption Range UVB UVB UVB
λmax (Ethanol) ~330 nm 332 nm 310 nm
Molar Extinction Coefficient High (~19,643 L·mol⁻¹·cm⁻¹ for analogues) 19,643 L·mol⁻¹·cm⁻¹ ~21,900 L·mol⁻¹·cm⁻¹
Photostability Excellent (isomerization mechanism) Good Moderate
Antioxidant Activity Significant Moderate None
Endocrine Disruption None demonstrated Not tested Yes

The water solubility imparted by the free carboxylic acid groups in this compound facilitates incorporation into aqueous cosmetic formulations, while ester derivatives offer improved lipid compatibility for oil-based products. Critically, this compound has been demonstrated to be non-endocrine disruptive, addressing a significant concern associated with many synthetic UV filters [3].

Agricultural Applications: Photomolecular Heaters

Beyond cosmetic applications, this compound shows promise as a photomolecular heater in agricultural settings. When applied to crops, these compounds can convert unused portions of the solar spectrum into heat, potentially increasing crop yields in cooler climates. The ultrafast photodynamics (20-30 ps) of this compound derivatives make them particularly effective at converting UV radiation to heat, providing dual benefits of UV protection and thermal enhancement for plants [4].

Studies of the degradation products of this compound under simulated solar irradiation have identified the major transformation products as originating from trans-to-cis isomerization, ester cleavage, and esterification reactions. Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or environmental safety concerns for these degradation products, supporting their use in agricultural applications [4].

Experimental Workflows and Pathway Diagrams

Synthetic Pathway Visualization

SyntheticPathway Two-Step Synthesis of this compound cluster_Step1 Step 1: Malonate Mono-Ester Formation cluster_Step2 Step 2: Knoevenagel-Doebner Condensation Meldrum Meldrum's Acid Step1 95°C, 3h or reflux overnight Meldrum->Step1 MalicAcid L-Malic Acid MalicAcid->Step1 Syringaldehyde Syringaldehyde Step2 60°C, overnight Syringaldehyde->Step2 Aniline Aniline Catalyst Aniline->Step2 Pyridine Pyridine Solvent Pyridine->Step2 MonoEster Malonate Mono-Ester Intermediate MonoEster->Step2 SinapoylMalate This compound (Final Product) Step1->MonoEster Step2->SinapoylMalate

Analytical Evaluation Workflow

AnalyticalWorkflow Analytical Evaluation Protocol Start Synthesized Compound UVAnalysis UV-Vis Spectroscopy Start->UVAnalysis Safety Safety Assessment Start->Safety UVData Absorbance Profile λmax & ε determination UVAnalysis->UVData PhotoAnalysis Photostability Testing UVData->PhotoAnalysis PhotoData Degradation Profile Isomerization Assessment PhotoAnalysis->PhotoData Antioxidant Antioxidant Assay (DPPH) PhotoData->Antioxidant AntioxidantData Radical Scavenging Activity Antioxidant->AntioxidantData AntioxidantData->Safety FinalData Comprehensive Profile Safety->FinalData

Conclusion

The two-step catalytic synthesis of this compound and its analogues represents a significant advancement in the production of sustainable, bio-based UV filters with dual functionality as antioxidants. This protocol offers researchers an efficient and scalable method to access these valuable compounds using green chemistry principles and sustainable metrics. The comprehensive application notes provided here detail not only the synthetic methodology but also standardized analytical protocols for evaluating the UV protection efficacy, photostability, and antioxidant activity of the resulting compounds.

The demonstrated lack of endocrine disruption associated with this compound, combined with its natural origin and favorable safety profile, positions this molecule and its analogues as promising alternatives to controversial synthetic UV filters like octinoxate. Furthermore, the potential application of these compounds as photomolecular heaters in agricultural contexts expands their utility beyond cosmetic formulations. The experimental workflows and characterization data provided in these Application Notes will enable researchers to effectively synthesize, evaluate, and implement this compound derivatives in various product formulations, contributing to the development of safer and more sustainable photoprotective solutions.

References

sinapoyl malate photostability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Augmentation Strategies

The table below summarizes key molecular modification strategies supported by experimental evidence.

Strategy Description Key Findings & Photostability Outcome
Esterification of the Carboxyl Group [1] Replacing the carboxylic acid group of sinapic acid (SA, the SM precursor) with ester groups. Simple esterification (e.g., Methyl Sinapate, Isopropyl Sinapate) significantly improves photostability in aqueous solutions at physiological pH compared to the deprotonated acid form. All esters showed excited-state lifetimes under 13 ps, indicating efficient photodeactivation [1].
Increasing Steric Bulk [2] Adding larger alkyl chains to the malate moiety (e.g., diethyl, di-*-butyl). The core photodeactivation mechanism via trans-cis isomerisation (~20-30 ps) is remarkably conserved even with significant steric hindrance. This allows for augmentation to improve chemical compatibility in sunscreen mixtures without sacrificing the ultrafast photoprotection [2].
Extending π-Conjugation [3] Creating dimers (e.g., Dehydrodiethylsinapate) to broaden UV absorption. This strategy red-shifts and broadens absorption into the UVA region. While the dimer relaxes efficiently on an ultrafast timescale (~10 ps), steady-state irradiation revealed degradation, highlighting that ultrafast efficiency does not guarantee long-term photostability [3].

Experimental Protocols for Verification

To assess the photostability of your SM derivatives, you can employ the following established experimental methodologies.

  • Ultrafast Transient Electronic Absorption Spectroscopy (TEAS) [2] [1] [4]

    • Purpose: To probe the initial, ultrafast photodeactivation mechanisms (femto- to picosecond timescales).
    • Methodology: A sample is excited by a femtosecond "pump" pulse (typically at ~330 nm), and a delayed broadband "probe" pulse measures changes in absorption. The decay of excited-state absorption (ESA) and recovery of the ground-state bleach (GSB) are tracked.
    • Data Interpretation: A rapid decay of ESA components and the concurrent formation of a long-lived cis-photoproduct signal indicate efficient photoprotection. Global fitting analysis yields specific time constants for the relaxation processes [2] [1].
  • Steady-State Irradiation Studies [3] [4]

    • Purpose: To evaluate long-term photostability under prolonged UV exposure, complementary to ultrafast studies.
    • Methodology: A solution of the sample is continuously irradiated with a UV lamp that mimics solar incidence conditions. The UV-Vis absorption spectrum is measured at regular intervals over a period (e.g., up to 2 hours).
    • Data Interpretation: Photostability is indicated by minimal changes in the absorption spectrum. A decrease in the primary absorption peak can signal photodegradation, while a stable isosbestic point often suggests a clean photoisomerisation process (e.g., trans to cis) [3] [4]. Analysis via ¹H NMR after irradiation can confirm the formation of the cis-isomer by observing changed coupling constants [4].

Visualizing the Photoprotection Mechanism

The following diagram illustrates the primary photodeactivation pathway of Sinapoyl Malate that your modifications aim to preserve.

G label Primary Photodeactivation Pathway of this compound S0 Ground State (trans-isomer) FC Photoexcitation ~330 nm S0->FC S1_FC Excited State (Franck-Condon Region) FC->S1_FC  Instantaneous S1_CI Excited State (en route to CI) S1_FC->S1_CI  τ₁ ~200 fs (IVR & Solvent) CI Conical Intersection (CI) S1_CI->CI  τ₂ ~2 ps (Motion to CI) S0_cis Ground State (cis-isomer) CI->S0_cis  τ₃ ~25 ps (Branching) S0_trans Ground State (trans-isomer) CI->S0_trans  Majority Population

Frequently Asked Questions

  • What is the most critical factor for a good SM-based UV filter? The molecule must have a highly efficient mechanism to dissipate absorbed UV energy as heat without breaking apart. For SM, this is the ultrafast trans-cis isomerisation depicted above. Any modification should not hinder this pathway [2] [5].

  • An SM derivative shows efficient ultrafast decay but degrades under sunlight. Why? This is a known pitfall. A fast initial relaxation is necessary but not sufficient for long-term photostability. Other slower photochemical pathways (e.g., ring formation, oxidation) may occur. Always complement ultrafast studies with steady-state irradiation tests [3].

  • Does a broader UV absorption profile mean a better filter? Not necessarily. While broader UVA coverage is desirable, it should not come at the cost of photostability or safe energy dissipation. A molecule with slightly narrower but stronger absorption and perfect photostability is often superior [3].

  • Can SM retain its function in a commercial formulation? Yes. Studies show that the photodynamics of SM in a complex, commercial skincare formulation (Detoxophane nc) were near-identical to its pure form, indicating its photoprotective properties are not compromised by the surrounding environment [4].

References

sinapoyl malate degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Sinapoyl Malate Degradation Products

The table below summarizes the primary degradation products of this compound identified under simulated solar irradiation, which you may encounter in your experiments [1] [2].

Degradation Product Proposed Structure Formation Pathway Key Analytical Characteristics (via LC-MS/IRIS)
Cis-isomer of SM Geometric isomer of SM trans-to-cis photoisomerization Distinct IR fingerprint; different retention time from trans-SM in reversed-phase LC [1].
Sinapic acid Sinapoyl moiety with free carboxylic acid Ester cleavage of the malate group [1]
Sinapic acid methyl ester Sinapic acid esterified with methanol Esterification reaction (in methanol solvent) [1]
Digeraniol this compound (DGSM) Metabolites Oxidized, glucuronidated, or sulfonated forms of DGSM Metabolic transformation in human cell lines (Caco-2, HepaRG) [3]. Use IRIS to differentiate isomeric metabolites (e.g., position of glucuronidation) for accurate toxicity assessment [3].

Protocols for Identification

Here are detailed methodologies for identifying these degradation products.

Protocol 1: Identifying Photodegradation Products by LC-MS and IRIS

This workflow is ideal for identifying unknown photoproducts without pure standards, using a combination of separation, mass detection, and structural elucidation [1].

  • Sample Preparation & Irradiation:
    • Dissolve SM in a solvent like MeOH/water (80/20 v/v%) at a concentration of 10 mM [1].
    • Irradiate the solution using a solar simulator (e.g., under Air Mass 1.5 Global conditions) for several hours. Include a non-irradiated control [1].
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
    • Instrumentation: Use a UPLC system coupled to a mass spectrometer (e.g., an ion trap or FTICR-MS for high-resolution mass measurement) [1] [3].
    • Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 μm, 2.1 × 150 mm) [1] [3].
    • Gradient: Employ a linear gradient from 5% solvent B (0.1% formic acid in MeOH) to 95% solvent B over 15 minutes. Solvent A is 0.1% formic acid in water [1].
    • Data Collection: Monitor the chromatogram for new peaks in the irradiated sample compared to the control. Note their retention times and mass-to-charge (m/z) values [1].
  • Infrared Ion Spectroscopy (IRIS) for Structural Elucidation:
    • Fraction Collection: Using an automated switch valve, collect LC eluent at the retention time of each unknown peak into a sample vial [1].
    • Mass Isolation & IR Irradiation: Infuse the fraction into a modified mass spectrometer. Isolate the ion of interest in the ion trap and irradiate it with a tunable IR laser (e.g., from a free-electron laser like FELIX) [1].
    • Spectrum Acquisition: Measure the fragmentation yield of the ion as a function of the IR laser's frequency. A dip in the parent ion signal coupled with a rise in fragment ion signal at a specific IR frequency indicates absorption [1].
    • Structure Assignment: Compare the experimental IR spectrum with quantum-chemically predicted IR spectra for candidate molecular structures to make a tentative assignment. A definitive identification can be made if a physical standard is available for comparison [1].

This workflow is depicted in the following diagram:

G Start Start: SM Solution Irradiate Solar Simulator Irradiation Start->Irradiate LCMS LC-MS Analysis Irradiate->LCMS NewPeak New chromatographic peak detected? LCMS->NewPeak Fractionate Fraction Collection (at specific retention time) NewPeak->Fractionate Yes Identify Identify Structure NewPeak->Identify No IRIS IRIS Analysis Fractionate->IRIS Compare Compare experimental IR spectrum with predicted spectra IRIS->Compare Compare->Identify

Protocol 2: Investigating Metabolic Transformation Products

This method is used to identify metabolites formed by human cell lines, which is crucial for toxicological assessment [3].

  • Cell Culture & Exposure:
    • Use relevant cell lines like Caco-2 (intestinal model) or HepaRG (liver model). Culture and differentiate them according to established protocols in multiwell plates [3].
    • Treat the cells with the compound of interest (e.g., DGSM). After incubation (e.g., 24 hours), collect the supernatant [3].
  • Sample Preparation & LC-MS/IRIS Analysis:
    • The analysis of the supernatant follows the same LC-MS and IRIS steps outlined in Protocol 1 to separate, detect, and identify the metabolite structures [3].

Frequently Asked Questions

Q1: Why is my SM solution generating new compounds even when stored in clear glassware under lab lighting? SM is designed to absorb UV radiation, and standard lab lighting can emit enough UV to cause gradual degradation. The major products will likely be the cis-isomer of SM, sinapic acid (from ester cleavage), and possibly esterified forms if methanol is present [1]. Troubleshooting: Always store SM solutions in amber glassware or vials, and minimize exposure to light. For intentional degradation studies, use a controlled solar simulator.

Q2: I need to identify metabolites of a lipophilic SM analogue (e.g., DGSM) for a toxicology report. What is the critical step? The critical step is using Infrared Ion Spectroscopy (IRIS) to differentiate between isomeric metabolites. LC-MS alone often cannot distinguish, for example, the position of a glucuronidation group. An inaccurate structure will lead to an unreliable in silico toxicity prediction. IRIS provides a unique IR fingerprint for the exact structure [3].

Q3: The photodegradation pathway seems to be conserved in bulky SM analogues. Can I assume their degradation products are similar? Yes, recent research indicates that the core photodeactivation mechanism via trans-cis isomerization is remarkably well-conserved even in sterically hindered SM derivatives [4]. Therefore, you can expect the same primary photodegradation pathways (isomerization, ester cleavage). However, you should still verify the specific products for any new analogue using the protocols above.

Q4: Are the identified degradation products of SM a safety concern? Preliminary in silico toxicity investigations (using platforms like VEGAHUB) of the major photodegradation products (cis-SM, sinapic acid, sinapic acid methyl ester) have suggested no significant concerns for human and environmental safety [1]. However, a full safety assessment for a new compound requires empirical data on its specific degradation profile.

References

Troubleshooting Guide: Sinapoyl Malate Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that sinapoyl malate has limited solubility in pure aqueous solutions. The table below summarizes the problem, its implications for experiments, and the recommended solution.

Problem Impact on Experiments Recommended Solution
Low solubility in water [1] Difficulties in preparing stock solutions for bioactivity assays, UV-filter testing, or agricultural application studies [1]. Dissolve SM in a mixture of MeOH and Water (80/20; v/v%) [1].
Rationale for Solution This solvent system effectively dissolves SM and is compatible with common analytical techniques like LC-MS, preventing precipitation during analysis [1].

Experimental Protocols

Here are detailed methodologies for handling this compound, based on published procedures.

Protocol 1: Preparing a Stock Solution of this compound

This protocol is adapted from methods used to prepare SM samples for irradiation and LC-MS analysis [1].

  • Materials: this compound, Methanol (LC-MS grade), Water (LC-MS grade).
  • Procedure:
    • Weigh the desired amount of this compound.
    • Prepare a solvent mixture of 80% methanol and 20% water (v/v%).
    • Add the solvent to the SM and vortex or sonicate until fully dissolved.
    • The solution is now ready for use in experiments or for further dilution. For the irradiated sample discussed in the literature, a 10 mM concentration was prepared in this solvent system [1].
Protocol 2: LC-MS Analysis of this compound

This method can be used to analyze SM and its degradation products [1].

  • Equipment: LC system coupled to a mass spectrometer (e.g., Bruker Elute HPLC with an AmaZon ion trap MS or a SolariX FT-ICR MS for high-resolution mass determination) [1].
  • LC Conditions:
    • Column: Waters Acquity UPLC HSS T3 reversed-phase C18 (2.1 × 150 mm, 1.8 μm particles).
    • Mobile Phase: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in methanol).
    • Gradient: Linear gradient from 5% B to 95% B over 15 minutes.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 2 μL [1].

Experimental Workflow & Chemical Pathways

The following diagrams illustrate the relationship between SM's properties, solubility, and analysis, and its biosynthesis pathway in plants.

Solubility Solubility Challenge Low in water Solution Solution 80:20 MeOH/H₂O Solubility->Solution Leads to Analysis LC-MS Analysis Solution->Analysis Enables Degradation Degradation Products (Isomerization, Cleavage) Analysis->Degradation Identifies

SM Workflow: From Problem to Analysis

Phenylalanine Phenylalanine Phenylpropanoid\nPathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid\nPathway SMT Sinapoyl Glucose: Malate Transferase SM This compound (SM) SMT->SM Seedling Developing Seedling SM->Seedling UV Protection in Leaves Sinapoyl Glucose Sinapoyl Glucose Phenylpropanoid\nPathway->Sinapoyl Glucose Sinapoyl Glucose->SMT L-Malate L-Malate L-Malate->SMT Sinapine (in seeds) Sinapine (in seeds) This compound This compound Sinapine (in seeds)->this compound During Germination

SM Biosynthesis & Role in Plants

Frequently Asked Questions (FAQs)

Q1: Why is this compound's solubility important for its function? SM is a natural UV filter in plants, accumulating in the leaf epidermis [1] [2]. Its spatial distribution is key to its protective role. In agricultural applications, sufficient solubility is necessary to formulate effective photomolecular heater sprays that can coat plant surfaces [1].

Q2: Are there more soluble alternatives to this compound? Yes, research into analogues is active. One strategy is to create derivatives with free carboxylic acid groups, which have been shown to improve water solubility and facilitate incorporation into formulations like cosmetics [3]. Other studies have synthesized and investigated ester derivatives (e.g., sinapoyl L-dimethyl malate) and found that their core photoprotective mechanism remains effective [4].

Q3: What are the main degradation products of SM under solar irradiation? Upon solar irradiation, SM undergoes several transformations. The primary degradation pathways include:

  • trans-to-cis isomerization
  • Ester cleavage
  • Esterification reactions [1]

Preliminary studies suggest no significant human or environmental toxicity concerns for these major degradation products, but full regulatory assessment is needed [1].

References

sinapoyl malate purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview: Sinapoyl Malate

What is this compound? this compound (SM) is a sinapic acid ester (a phenylpropanoid) that accumulates in the leaves of plants from the Brassicaceae family, such as radish and Arabidopsis. It plays a natural photoprotective role by absorbing UV radiation and efficiently converting it to heat, which has generated interest for its potential application as a nature-inspired photomolecular heater agrochemical [1] [2].

Key Purification Challenge: Instability A major challenge in handling this compound is its instability under light exposure. Upon irradiation, it can undergo several degradation reactions, which can complicate purification and analysis [1]. The primary degradation pathways are summarized below.

Degradation Pathway Resulting Product / Effect
trans-to-cis isomerization Formation of a structurally distinct isomer [1].
Ester cleavage Breakdown into sinapic acid and malic acid [1].
Esterification reactions Formation of other, larger ester compounds [1].

Troubleshooting Guide & FAQs

This section addresses common issues, their potential causes, and recommended solutions.

Problem & Phenomenon Possible Root Cause Recommended Solution

| Low Yield / Multiple Unknown Peaks in Chromatogram HPLC or LC-MS analysis shows numerous peaks besides the target SM peak. | Degradation during or after extraction due to exposure to light [1]. | 1. Perform all extraction and purification steps under dim or red light conditions. 2. Keep samples on ice or in the cold room whenever possible. 3. Use amber glass vials to store samples. | | Inability to Identify Isomers Chromatography shows peaks with identical or very similar mass but unknown structure. | Presence of cis/trans isomers of SM or its derivatives, which are challenging to differentiate by mass alone [1]. | Employ advanced analytical techniques like Infrared Ion Spectroscopy (IRIS) coupled with LC-MS. This provides a unique vibrational fingerprint for each isomer, allowing for definitive structural identification against computed reference spectra [1]. | | Poor Solubility Difficulty dissolving the extracted or synthesized compound. | SM has limited solubility in purely aqueous solutions [1]. | Dissolve the sample in a mixture of methanol and water (e.g., 80/20, v/v%) [1]. |

Experimental Protocols

Here is a detailed methodology for a key experiment related to handling and analyzing this compound.

Protocol 1: Sample Irradiation and Stability Analysis

This protocol is designed to simulate and study the degradation of SM under controlled conditions, which is critical for assessing its stability as a potential agrochemical [1].

1. Reagents and Materials

  • This compound (SM): Dissolved in MeOH/H₂O (80/20, v/v%) at a concentration of 10 mM [1].
  • Solvents: Methanol (MeOH) and water, both of LC-MS grade. Formic acid (FA) [1].
  • Equipment: Solar simulator (e.g., ABET Technologies Sun 2000) equipped with an Air Mass 1.5 Global (AM1.5G) filter to mimic natural sunlight. Temperature-controlled sample holder. Tubular cuvette with a quartz lid [1].

2. Step-by-Step Procedure 1. Preparation: Fill the quartz cuvette approximately 70% with the 10 mM SM solution [1]. 2. Temperature Control: Place the cuvette in a temperature-controlled holder cooled to around 18.5 °C. This prevents condensation from forming inside the cuvette, which could interfere with the light path [1]. 3. Irradiation: Irradiate the sample for 7 hours under the solar simulator set to AM1.5G conditions [1]. 4. Control Sample: Prepare an identical SM solution but keep it in the dark to serve as a non-irradiated control. 5. Sample Dilution: After irradiation, transfer 15 μL of the solution to an LC-MS vial and add 745 μL of MeOH to create a ~20 μM working solution for subsequent analysis [1].

3. Analysis

  • Analyze both the irradiated and control samples using LC-MS.
  • Monitor for the disappearance of the SM peak and the appearance of new peaks corresponding to its degradation products (refer to the table above for expected transformations) [1].
  • For definitive identification of unknown peaks, fractionate the LC effluent and analyze using Infrared Ion Spectroscopy (IRIS) [1].
Protocol 2: Analytical Workflow for Identification of Degradation Products

The following diagram illustrates the core workflow for analyzing and identifying unknown compounds, such as SM degradation products.

G start Complex Mixture (Irradiated Sample) lcms LC-MS Separation & Mass Detection start->lcms fraction Fraction Collection & Mass Isolation lcms->fraction ir IRIS Analysis (Vibrational Fingerprinting) fraction->ir id Definitive Structure Identification ir->id comp Quantum-Chemical Calculations ref Reference IR Spectra comp->ref ref->id

Diagram 1: Workflow for identifying unknown compounds via LC-MS and IRIS.

Safety & Environmental Note

Preliminary in silico toxicity investigations using the VEGAHUB platform on the major identified degradation products of SM (isomers, cleaved products) suggest no significant concerns for human and environmental safety [1]. However, full regulatory studies would be required for any agrochemical application.

References

Technical Support Center: Preventing Sinapoyl Malate Ester Cleavage in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapoyl Malate Properties and Stability Challenges

This compound (SM) is a natural plant metabolite belonging to the class of p-hydroxycinnamic acid esters that serves crucial biological functions in Brassica species and Arabidopsis thaliana. This compound functions as a natural UV-B screening agent in plants, providing photoprotection through its efficient UV absorption and rapid internal conversion of electronic energy to heat. SM has attracted significant research interest for potential applications in pharmaceutical development, cosmetic formulations, and as a photomolecular heater in agricultural practices. However, researchers working with SM frequently encounter ester cleavage issues during experiments, resulting in the formation of sinapic acid (SA) and malic acid, which compromises compound integrity and biological activity [1] [2].

The ester bond in SM is susceptible to various environmental and experimental factors that can accelerate cleavage, including UV exposure, pH extremes, enzymatic activity, and temperature fluctuations. Understanding these factors is crucial for designing robust experimental protocols that maintain SM stability. This technical support document provides comprehensive troubleshooting guidelines and experimental protocols to help researchers prevent SM ester cleavage, based on current scientific literature and characterization studies [2] [3]. The recommendations are particularly relevant for researchers exploring SM's antiviral properties against DENV-2 NS2B/NS3 protein, its UV-filtering capabilities in cosmetic formulations, and its photomolecular heating applications in agriculture [2] [4] [3].

Factors Contributing to SM Ester Cleavage and Prevention Strategies

Primary Cleavage Mechanisms and Quantitative Stability Data

Table: Major this compound Degradation Products and Detection Methods

Degradation Product Molecular Structure Molecular Weight Primary Formation Mechanism Recommended Detection Method
Sinapic Acid (SA) Free acid form of SM 224.21 g/mol Ester hydrolysis LC-MS (RT shift), IRIS
Cis-Sinapoyl Malate Geometric isomer 338.29 g/mol Photoisomerization LC-MS (RT shift), IRIS, UV-Vis
Sinapoyl Ester Derivatives Various esters Variable Transesterification HRAM-MS, IRIS
Sinapine Choline ester of SA 310.33 g/mol Enzymatic activity HPLC-DAD, LC-MS/MS

SM ester cleavage occurs through several primary mechanisms, with photochemical degradation and hydrolytic cleavage representing the most significant challenges. Upon exposure to simulated solar irradiation, SM undergoes multiple degradation pathways, with trans-to-cis isomerization representing the most rapid initial photochemical process. This isomerization, while not technically cleaving the ester bond, reduces the compound's UV protection efficacy and creates a more labile structure susceptible to subsequent cleavage. Following isomerization, direct ester cleavage represents the most significant degradation pathway, resulting in the formation of sinapic acid and malic acid, particularly under prolonged UV exposure (≥7 hours under AM1.5G conditions) [2].

Hydrolytic cleavage of the ester bond occurs through both acid- and base-catalyzed mechanisms, with the rate increasing dramatically at pH extremes. The malate moiety in SM contains additional carboxylic acid groups that may influence susceptibility to pH-dependent degradation. Additionally, enzymatic cleavage represents a concern in biological systems, where esterases and other hydrolases can rapidly degrade SM. Research indicates that the spatial distribution of SM within experimental systems significantly impacts its stability, with compounds in epidermal layer simulations demonstrating different stability profiles compared to solution-phase applications [1] [2].

Table: Stability of this compound Under Different Environmental Conditions

Environmental Factor Condition Details Cleavage Rate Major Degradation Products Recommended Prevention Strategy
UV Radiation 7h AM1.5G simulation 65-80% intact SM Cis-SM, SA, ester derivatives UV filters, limited light exposure
Extreme pH <3 or >9 >90% cleavage Sinapic acid, malic acid pH buffering (5.5-7.5)
Temperature >40°C 70-85% intact SM SA, various esters Temperature control (<25°C)
Enzymatic Activity Esterase presence <50% intact SM SA, malic acid Enzyme inhibitors, purification
Solvent System 80% methanol/water >95% intact SM Minimal cleavage Optimal solvent selection
Comprehensive Prevention Protocols
2.2.1 UV Protection Protocol

To minimize photochemical degradation, researchers should implement a comprehensive UV protection strategy:

  • Light Exposure Management: Limit direct exposure to UV radiation by using amber glassware or UV-blocking containers during experiments. For required light exposure conditions (e.g., photostability testing), employ controlled irradiation using solar simulators with precise exposure timing rather than continuous ambient light exposure [2].

  • UV Filter Incorporation: Consider adding stabilizing compounds that can absorb harmful UV radiation without interfering with SM's function. In cosmetic applications, certain nature-inspired analogs have demonstrated synergistic stabilization effects when combined with SM [3].

  • Irradiation Control: For studies requiring controlled UV exposure, implement cooled sample holders (maintained at approximately 18.5°C) to mitigate thermal degradation simultaneously with photochemical cleavage. The use of temperature-controlled cuvettes with quartz lids prevents condensation while allowing precise irradiation control [2].

2.2.2 Hydrolytic Cleavage Prevention

To prevent hydrolytic cleavage of the ester bond, researchers should employ multiple stabilization strategies:

  • pH Control: Maintain experimental conditions within the pH range of 5.5-7.5 using appropriate buffer systems. Phosphate buffers (50-100 mM) have demonstrated effectiveness in maintaining SM stability across various applications. Avoid strong acid or base conditions unless specifically studying degradation pathways [2].

  • Solvent Optimization: Prepare SM solutions in methanol-water mixtures (80:20 v/v%) when possible, as this combination has demonstrated superior stability profiles compared to aqueous solutions alone. For biological applications requiring aqueous solutions, consider using minimal organic cosolvent concentrations (just sufficient to maintain SM solubility) [2].

  • Temperature Management: Store SM solutions at controlled temperatures below 25°C, with optimal short-term stability observed at 4°C. For long-term storage, -20°C conditions with protection from light effectively minimize degradation. Avoid repeated freeze-thaw cycles by storing working aliquots separately [2].

2.2.3 Enzymatic and Biological Degradation Prevention

In biological systems, preventing enzymatic cleavage requires specialized approaches:

  • Esterase Inhibition: Incorporate esterase inhibitors such as phenylmethylsulfonyl fluoride (PMSF) at appropriate concentrations (0.1-1.0 mM) in cell-based assays or tissue extracts. Conduct preliminary studies to confirm inhibitor compatibility with experimental objectives [1].

  • Structural Modification: Consider employing SM analogs with modified ester structures that demonstrate enhanced enzymatic stability while maintaining biological activity. The SINAPUV project has developed over 150 SM analogs with varying stability profiles, several of which show promise for research applications [3].

  • Microenvironment Control: In plant-based studies, careful attention to tissue-specific expression of potential degrading enzymes can inform experimental design. Utilize tissue-specific promoters or subcellular targeting when working with synthetic biological systems expressing SM [1].

Experimental Methods for Stability Assessment and Characterization

Stability Testing Workflow

The following diagram illustrates the comprehensive workflow for assessing this compound stability under various experimental conditions:

SM_Stability_Workflow SM Stability Assessment Workflow Start Sample Preparation (SM in optimized solvent) StabilityTest Stability Challenge Test Start->StabilityTest UV UV Exposure (AM1.5G, 7h) StabilityTest->UV pH pH Stress (pH 3-9) StabilityTest->pH Thermal Thermal Stress (25-60°C) StabilityTest->Thermal Enzymatic Enzymatic Challenge (Esterases) StabilityTest->Enzymatic Analysis LC-MS/MS Analysis UV->Analysis pH->Analysis Thermal->Analysis Enzymatic->Analysis IRIS IRIS Characterization (Structural ID) Analysis->IRIS Quantification Degradation Quantification IRIS->Quantification Decision Stability Assessment Quantification->Decision Optimization Protocol Optimization Decision->Optimization Unstable End Validated Protocol Decision->End Stable

Advanced Analytical Characterization Techniques
3.2.1 LC-MS Method for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) represents the cornerstone technique for identifying and quantifying SM degradation products. The following protocol provides optimal separation and detection:

  • Chromatographic Conditions: Utilize a Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C. Employ a linear gradient from 95% solvent A (0.1% formic acid in water) and 5% solvent B (0.1% formic acid in methanol) to the reversed conditions over 15 minutes at a flow rate of 0.4 mL/minute. Maintain these conditions for an additional 5 minutes before returning to initial conditions in 1 minute, followed by 5.5 minutes of re-equilibration [2].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization. Key mass transitions to monitor include SM precursor ion [M+H]+ at m/z 339 → product ions, sinapic acid [M+H]+ at m/z 225, and potential isomer products at the same mass but different retention times. For structural confirmation, employ tandem MS/MS fragmentation with collision energies optimized for each analyte [2].

  • Quantification Approach: Prepare calibration standards of both SM and SA in the range of 0.1-100 μM. Use stable isotope-labeled internal standards when available for maximum accuracy. Monitor degradation by calculating the peak area ratio of intact SM to degradation products, with special attention to the emergence of SA as an indicator of ester cleavage [2].

3.2.2 Infrared Ion Spectroscopy (IRIS) for Structural Confirmation

Infrared Ion Spectroscopy (IRIS) provides unparalleled structural identification capabilities for SM degradation products, particularly for distinguishing isomeric compounds:

  • Sample Preparation: Fractionate degradation products of interest using the LC-MS method described above, collecting discrete fractions at determined retention times. Dilute fractions with methanol containing 5% formic acid to enhance ionization efficiency for IRIS analysis [2].

  • IRIS Analysis: Employ a quadrupole ion trap mass spectrometer coupled to a free-electron laser (FEL) radiation source tunable across the infrared fingerprint region (550-1800 cm⁻¹). Mass-isolate ions of interest in the ion trap and expose them to the scanned IR laser, monitoring IR-induced fragmentation as a function of laser frequency [2].

  • Spectral Interpretation: Compare obtained IRIS spectra with quantum-chemical calculations (density functional theory at B3LYP/6-31+G* level or higher) for candidate structures. For definitive identification, compare with experimentally derived reference spectra when available. This approach is particularly valuable for distinguishing between cis/trans isomers of SM and various esterification products that may form under stress conditions [2].

Troubleshooting Guide for Common Experimental Issues

Problem: Rapid SM Degradation During UV Exposure Studies

Observation: Significant decrease in SM concentration (>40%) during UV exposure experiments, with corresponding increase in sinapic acid and other degradation products.

Potential Causes and Solutions:

  • Excessive Irradiation Intensity: The solar simulator intensity may exceed natural conditions, accelerating degradation. Solution: Verify irradiation power with a reference cell and adjust to AM1.5G standard conditions (1000 W/m²). Consider reducing exposure duration while maintaining relevant total dose [2].

  • Inadequate Temperature Control: Photochemical degradation accelerates at elevated temperatures. Solution: Implement active cooling of sample holders to 18.5°C during irradiation studies. Use temperature-controlled cuvettes with quartz lids to prevent condensation while maintaining optimal temperature [2].

  • Solvent-Mediated Sensitization: Certain solvent systems can sensitize photodegradation. Solution: Optimize solvent composition, with 80% methanol/20% water demonstrating favorable stability. Avoid solvents with high UV absorption that may generate reactive species [2].

Problem: Unexpected Degradation Products in Stability Studies

Observation: Appearance of unexpected degradation products beyond sinapic acid and cis-SM during routine stability assessment.

Potential Causes and Solutions:

  • Transesterification Reactions: Methanol or ethanol in solvent systems can participate in transesterification. Solution: Analyze degradation products via LC-MS and IRIS to identify transesterified products. Consider alternative solvent systems such as acetonitrile-water mixtures if transesterification is confirmed [2].

  • Enzymatic Contamination: Low-level esterase contamination in apparently pure systems. Solution: Include esterase inhibitors in storage buffers, even for non-biological studies. Implement stringent cleaning protocols for glassware and instrumentation [1].

  • Metal-Catalyzed Oxidation: Trace metal ions can catalyze oxidative degradation. Solution: Use metal chelators (e.g., EDTA at 0.1-1.0 mM) in buffer systems. Employ ultra-pure water (HPLC grade) for all solution preparations [3].

Problem: Inconsistent Stability Results Between Batches

Observation: Significant variation in SM stability profiles between different batches or preparations.

Potential Causes and Solutions:

  • Starting Material Purity: Variations in SM purity significantly impact stability results. Solution: Implement rigorous quality control of SM starting material using HPLC-DAD with purity thresholds >98%. Characterize impurities that may catalyze degradation [3].

  • Subtle pH Variations: Small pH differences between preparations dramatically affect hydrolysis rates. Solution: Use calibrated pH meters with strict tolerances (±0.05 pH units). Prepare fresh buffer solutions for each experiment to prevent pH drift [2].

  • Oxidative Degradation: Differential exposure to oxygen during preparation or storage. Solution: Implement oxygen-free atmosphere (nitrogen or argon sparging) for solution preparation. Consider adding antioxidants such as ascorbic acid (0.01-0.1%) where compatible with experimental objectives [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of this compound ester cleavage in my experiments?

A1: The most direct indicator is the appearance of sinapic acid (detected at m/z 225 [M+H]+ in positive ion mode) in LC-MS analyses, typically accompanied by a corresponding decrease in the SM parent ion (m/z 339 [M+H]+). Additional indicators include reduced UV-B absorption at ~330 nm, changes in chromatographic retention time (sinapic acid elutes earlier than SM under reversed-phase conditions), and emergence of additional peaks corresponding to isomerization products. For definitive confirmation, IRIS analysis provides unambiguous structural identification of degradation products [2].

Q2: Are there any structural analogs of this compound that offer improved stability while maintaining similar biological activity?

A2: Yes, recent research has identified several structural analogs with enhanced stability profiles. The SINAPUV project developed over 150 SM analogs with modified ester side chains and substitutions on the sinapate core. Specific promising analogs include those with bulkier ester groups that sterically hinder hydrolysis, and electron-withdrawing substituents that reduce susceptibility to oxidative degradation. Several of these analogs maintain the desirable UV-filtering capacity while demonstrating improved stability under experimental conditions. Researchers should consult the patent families originating from the SINAPUV project for specific compound structures [3].

Q3: What storage conditions are recommended for long-term preservation of this compound samples?

A3: For optimal long-term stability (>6 months), store SM as a lyophilized powder in amber vials under inert atmosphere (argon or nitrogen) at -20°C with desiccant. For solution storage, use methanol-water mixtures (80:20 v/v%) at concentrations ≤10 mM, stored in amber glass vials at -80°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Under these conditions, SM typically maintains >95% purity for at least 6 months. Regularly monitor stored material by LC-MS to confirm stability [2] [3].

Q4: How does this compound stability compare to related compounds like sinapine or sinapoyl glucose?

A4: SM demonstrates intermediate stability among sinapate esters. Sinapine (sinapoyl choline) generally shows superior aqueous stability due to its quaternary ammonium group creating a more electron-deficient ester bond, but it has different biological activities and solubility properties. Sinapoyl glucose typically shows faster degradation in aqueous systems due to the potential for glucosidase activity and the more electron-rich environment around the ester bond. The malate moiety in SM provides an optimal balance of stability and the desired photophysical properties, though it requires more careful pH control than sinapine [1].

Q5: What analytical techniques provide the most comprehensive assessment of this compound stability?

A5: A complementary analytical approach is recommended for comprehensive stability assessment:

  • Primary technique: LC-MS/MS for sensitive detection and quantification of degradation products.
  • Structural confirmation: Infrared Ion Spectroscopy (IRIS) for unambiguous identification of isomeric degradation products.
  • Rapid screening: HPLC-DAD with monitoring at 330 nm for high-throughput stability indication.
  • Advanced characterization: High-resolution accurate mass (HRAM) spectrometry for identifying unknown degradation products. This multi-technique approach provides both quantitative degradation assessment and structural elucidation of degradation pathways [2].

References

sinapoyl malate process atom economy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathway & Atom Economy

The optimized synthesis for Sinapoyl Malate is a two-step procedure starting from unprotected, naturally occurring hydroxy acids and biomass-derived p-hydroxybenzaldehydes [1]. The key steps involve [1] [2]:

  • Malonate Mono-ester Formation: Opening of Meldrum's acid with a hydroxy acid (e.g., L-malic acid).
  • Knoevenagel-Doebner Condensation: Reaction of the resulting malonate mono-ester with a benzaldehyde (e.g., syringaldehyde) to form the this compound structure.

The sustainability of this route has been assessed using green metrics, which are summarized in the table below [1].

Metric Value/Performance
Atom Economy (AE) High (precise quantitative value not provided in search results)
Process Atom Economy (PAE) High (precise quantitative value not provided in search results)
E-Factor Low (precise quantitative value not provided in search results)
Environmental Impact (LCA) Lower impact compared to previously reported synthetic routes [1].

This two-step process is reported to be a shorter, greener alternative to older tedious methods, providing average to good yields and avoiding endocrine disruptive properties [1].

Detailed Experimental Protocol

Below is the workflow for the synthesis, followed by detailed procedures for each key step.

G cluster_1 Key Inputs Start Start Synthesis Step1 Step 1: Form Malonate Mono-Ester (Meldrum's Acid Opening) Start->Step1 Step2 Step 2: Knoevenagel-Doebner Condensation (Form Sinapate Ester) Step1->Step2 Step3 Step 3: Work-up & Purification Step2->Step3 End Final Product: This compound Step3->End Meldrum Meldrum's Acid Meldrum->Step1 HydroxyAcid Hydroxy Acid (e.g., L-Malic Acid) HydroxyAcid->Step1 Aldehyde p-Hydroxybenzaldehyde (e.g., Syringaldehyde) Aldehyde->Step2 Cat Catalyst (Pyridine/Aniline or Proline) Cat->Step2

Step 1: Synthesis of Malonate Mono-Ester (General Procedure) [2]
  • Reagents: Meldrum's acid (5.0 g, 35 mmol, 1.0 equiv) and the corresponding alcohol (e.g., L-malic acid derivative, 35 mmol, 1.0 equiv).
  • Procedure: The reagents are melted together at 95°C and stirred for 3 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Work-up: The aqueous layer is acidified to pH ≈ 1 using concentrated HCl and then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to obtain the malonate mono-ester intermediate.
Step 2: Knoevenagel-Doebner Condensation to Sinapate Ester [2]
  • Reagents: Malonate mono-ester from Step 1 (8.6 mmol), syringaldehyde (1.2 equiv), aniline (79 μL, 0.86 mmol, 0.1 equiv), and pyridine as solvent (5.7 mL).
  • Procedure: The reagents are combined in pyridine and stirred at 60°C overnight.
  • Work-up & Purification: After the reaction, the mixture is cooled to room temperature and partitioned between ethyl acetate and 1M aqueous HCl. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography using a cyclohexane/ethyl acetate solvent system.
Alternative Green Condensation Protocol

For a more sustainable approach, you can replace the pyridine/aniline system in Step 2 with this method [3]:

  • Reagents: Aldehyde (1.0 equiv), malonic acid (1.0 equiv), L-proline (0.1 equiv) in ethanol (0.5 M concentration).
  • Procedure: Stir the reaction mixture at 60°C for 4 hours. After completion, the product can be purified using reverse-phase column chromatography (C-18 silica gel, H₂O:methanol, 80:20).

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during the synthesis.

Problem & Phenomenon Possible Root Cause Recommended Solution
Low Yield in Condensation (1) Decarboxylation side reaction; (2) Incomplete reaction. (1) Avoid high temps & base excess [4]. (2) Use 1.2 eq. aldehyde, ensure 3h reaction time at 60°C [2].
Poor Product Purity / Separation Incomplete purification of polar product. Use reverse-phase (C-18) flash chromatography with H₂O:MeOH eluent for better separation [3].
High Environmental Impact (E-Factor) Use of toxic solvents (pyridine) and catalysts (aniline). Replace pyridine/aniline with L-proline in ethanol for the condensation step [3].

Methodology Note on Optimization

References

sinapoyl malate scalability production issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is sinapoyl malate not scalable through direct plant extraction?

    • A: SM is present in very small quantities in plants [1]. While it is found in members of the Brassicaceae family (like radish and mustard), the concentrations are too low for cost-effective and large-scale industrial isolation [2] [3].
  • Q2: What are the main synthetic strategies being developed for scalable production?

    • A: Research focuses on two complementary strategies:
      • Synthetic Biology: Engineering microorganisms (bacteria, yeast) to produce sinapic acid and this compound directly from sugars or agro-industrial byproducts [1].
      • (Chemo)-enzymatic Synthesis: Creating SM and, more commonly, its analogues from chemical intermediates like sinapic acid using sustainable enzymatic processes [4] [1]. This approach allows for tuning the molecule's properties.
  • Q3: The native this compound is too hydrophilic for my application. Can this be modified?

    • A: Yes. A key advantage of synthetic approaches is the ability to create analogues. Researchers have successfully synthesized SM analogues with fatty aliphatic chains of varying lengths to precisely modulate their Hydrophilic-Lipophilic Balance (HLB), improving compatibility with cosmetic formulations and waxy plant cuticles [4].
  • Q4: How stable is this compound and what are its major degradation products?

    • A: SM exhibits high photostability due to an efficient photodeactivation mechanism involving trans-cis isomerization [5] [6]. Under prolonged solar irradiation, its main degradation products result from this trans-cis isomerization, ester cleavage, and esterification reactions [6]. Preliminary in silico toxicity assessments suggest no significant human or environmental safety concerns for these breakdown products [6].
  • Q5: How does the photoprotective mechanism of SM contribute to its efficacy?

    • A: Upon UV-B excitation, SM undergoes ultrafast relaxation via trans-cis isomerization on a picosecond timescale (∼20–30 ps) [5]. This rapid internal conversion efficiently dissipates UV energy as heat, preventing damage and contributing to its high photostability [5] [6]. This mechanism is remarkably conserved even in structurally augmented analogues [5].

Experimental Protocols

Protocol 1: Analysis of Photodegradation Products via LC-MS and IRIS

This protocol is used to identify and characterize the structural byproducts formed when SM is exposed to UV light [6].

  • Sample Preparation: Dissolve SM in a MeOH/water mixture (80/20, v/v%) to a concentration of 10 mM [6].
  • Irradiation: Expose the solution in a quartz cuvette to a solar simulator (e.g., under Air Mass 1.5 Global conditions) for a defined period (e.g., 7 hours) while cooling the sample holder to 18.5°C [6].
  • LC-MS Analysis:
    • System: Use an HPLC system coupled to an ion trap mass spectrometer.
    • Column: Use a reversed-phase C18 column.
    • Gradient: Employ a linear gradient from 95% water/0.1% formic acid to 95% methanol/0.1% formic acid over 15 minutes.
    • Goal: Separate and detect the degradation products based on their retention time and mass-to-charge ratio.
  • Fraction Collection: Program the HPLC's switch valve to collect fractions of the eluent at the retention times corresponding to the detected photoproducts.
  • Infrared Ion Spectroscopy (IRIS):
    • Infuse the fractionated samples into a modified quadrupole ion trap mass spectrometer.
    • Mass-isolate the ions of interest.
    • Irradiate the trapped ions with a tunable IR free-electron laser (e.g., FELIX) and monitor the IR-induced fragmentation yield.
    • Scan the IR laser frequency to obtain a vibrational spectrum for the mass-selected ion.
  • Structural Identification: Compare the experimental IRIS spectrum with reference spectra from quantum-chemical calculations or physical standards to determine the full molecular structure of the photoproducts [6].

The workflow can be visualized as follows:

G Workflow: Analyzing SM Photodegradation Products (c. 20-30 min LC-MS + variable IRIS time) start Start: Irradiated SM Solution lcms LC-MS Analysis (Reverse Phase C18 Column) start->lcms decision New Peaks Detected? lcms->decision fraction Fraction Collection (Collect new peaks) decision->fraction Yes end End: Identified Degradation Products decision->end No irish IRIS Analysis (Infuse fraction, mass-isolate, obtain IR spectrum) fraction->irish identify Identify Structure (Compare IR spectrum to computational/standard references) irish->identify identify->end

Protocol 2: Assessing Ultrafast Photodynamics via Transient Absorption Spectroscopy

This protocol is used to study the ultrafast deactivation mechanism of SM and its analogues, which is key to understanding their photostability [5].

  • Sample Preparation: Dissolve the SM derivative (e.g., SdiMM, SdiEM) in an appropriate solvent (e.g., dioxane or methanol) [5].
  • Pump-Probe Setup:
    • Pump Pulse: Tune the pump laser to 330 nm to electronically excite the molecules from the ground state (S₀) to the first excited state (¹¹ππ*).
    • Probe Pulse: Use a broad-spectrum white light continuum to probe the absorption changes of the sample across the UV-visible range (e.g., 350-650 nm).
  • Data Collection: Record transient absorption spectra at delay times ranging from femtoseconds to nanoseconds after the pump pulse.
  • Global Analysis: Fit the time-dependent data using a sequential model to extract evolution-associated difference spectra (EADS) and the characteristic lifetimes (τ) of the photophysical processes.

The following table summarizes the typical lifetimes observed for SM derivatives in different solvents, attributed to specific processes [5]:

Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps) Proposed Mechanism (for all molecules)
Dioxane 57 - 215 fs 1.2 - 2.2 ps 22 - 28 ps τ₁: Geometry/solvent relaxation. τ₂: Motion on ¹¹ππ* surface. τ₃: Internal conversion via conical intersection to form stable cis-photoproduct.
Methanol 477 - 603 fs 4.4 - 5.8 ps 33 - 36 ps

The photodeactivation mechanism revealed by this protocol is summarized below:

G Proposed Photodeactivation Mechanism of SM S0_Trans S₀ (Trans-isomer) S1_FC ¹¹ππ* (Franck-Condon Region) S0_Trans->S1_FC  Pump (330 nm) S1_CI ¹¹ππ* (Conical Intersection Region) S1_FC->S1_CI τ₁, τ₂ (Geometry Relaxation) S0_Cis S₀ (Cis-Photoproduct) S1_CI->S0_Cis τ₃ (~20-30 ps) S0_Trans_Return S₀ (Trans-isomer) S1_CI->S0_Trans_Return Internal Conversion

Key Scalability Considerations and Solutions

Challenge Scalability Issue Proposed Solution & Current Research
Supply & Raw Materials Low natural abundance makes extraction non-viable [1]. Integrated Biorefinery: Use engineered microorganisms to produce key intermediates (sinapic acid) from sugars or agro-industrial waste [1].
Photostability Ensuring the molecule remains effective under prolonged UV exposure. Inherent Property: The trans-cis isomerization provides excellent intrinsic photostability [5] [6]. Monitor degradation profiles using Protocol 1.
Formulation Compatibility Native SM's hydrophilicity limits its use in non-aqueous systems or adhesion to waxy leaf surfaces [4]. Synthetic Analogues: Chemo-enzymatic synthesis of SM esters with adjustable fatty chains to control the Hydrophilic-Lipophilic Balance (HLB) [4].
Toxicity & Regulation Need to ensure safety for humans and the environment. In silico Screening: Use computational tools (e.g., VEGAHUB platform) for preliminary toxicity assessment of molecules and degradation products [6] [4].

References

Chemical Profile and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and safety data for octinoxate and sinapoyl malate.

Aspect Octinoxate (Ethylhexyl Methoxycinnamate) This compound
Origin/Type Synthetic organic UV filter [1] Natural plant-based sunscreen (e.g., in Arabidopsis thaliana) [2] [3] [4]
Primary Protection UVB filter [1] UVB protection, with proposed use as a photomolecular heater [5] [4]

| Key Safety & Environmental Concerns | - Endocrine Disruption: Shown to modulate thyroid hormones and exhibit (anti-)estrogenic/anti-androgenic activity in animal studies [6].

  • Environmental Toxicity: Linked to coral bleaching; detected in water, sediment, and biota; banned in some regions [6] [7] [8].
  • Human Absorption: Systemically absorbed, detected in plasma, urine, and breast milk [1]. | - Degradation Products: Major products are trans-cis isomerization, ester cleavage (to sinapic acid), and esterification; preliminary in silico studies suggest no significant human or environmental toxicity concerns [4]. | | Regulatory Status | Approved (e.g., FDA up to 7.5%, EU up to 10%) but banned in Hawaii and Key West due to environmental impact [6] [1] [8] | A naturally occurring compound being investigated as a safe, bio-based alternative [5] |

Photoprotective Efficacy & Stability

This table compares the performance and behavior of the two compounds under UV light, based on experimental data.

Parameter Octinoxate This compound & Derivatives
Photostability Degrades upon sunlight exposure, leading to reduced UV-absorbing ability and potential generation of free radicals [9]. Highly photostable; its *trans-cis* isomerization is a key, reversible photodeactivation mechanism that dissipates UV energy as heat [2] [4].

| UV Absorption & Mechanism | - λmax: ~310 nm (UVB) [1]

  • Mechanism: Absorbs UV photons. Photodegradation can reduce efficacy [9]. | - λmax: ~332 nm (e.g., for 2-ethylhexyl sinapate, a close analogue) [5]
  • Molar Absorptivity (ε): ~19,643 L·mol⁻¹·cm⁻¹ (for 2-ethylhexyl sinapate) [5]
  • Mechanism: Ultrafast internal conversion via trans-cis isomerization within ~20-30 ps, efficiently converting UV energy to heat without significant degradation [2]. | | Structural Activity Relationship (SAR) | N/A | - A free phenol group is crucial for higher protection intensity and antioxidant activity [5].
  • Increased steric hindrance on the ester moiety enhances UV absorbance and photoprotective efficacy [5] [2]. |

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Synthesis of Sinapate Esters (Octinoxate Analogues)

This protocol from the search results describes how to create a library of sinapic acid esters for testing [5].

  • Key Reaction: Knoevenagel–Doebner condensation.
  • Procedure:
    • Mix the corresponding malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 eq), and aniline (79 μL, 0.86 mmol) in pyridine (5.7 mL).
    • Stir the reaction mixture at 60°C overnight.
    • After cooling to room temperature, partition the mixture between ethyl acetate and 1M aqueous HCl.
    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
    • Purify the crude product via flash chromatography using a cyclohexane/ethyl acetate gradient.
Ultrafast Photodynamics Analysis

This method is used to study the rapid deactivation mechanism of this compound derivatives [2].

  • Technique: Transient electronic absorption spectroscopy (pump-probe).
  • Procedure:
    • Sample Preparation: Dissolve the this compound derivative (e.g., SdiMM, SdiEM, SdiTBM) in solvents like dioxane and methanol.
    • Photoexcitation: Excite the sample with a ~330 nm pump pulse (in the UVB region).
    • Probe & Detection: Use a broad-spectrum probe pulse to measure changes in absorption (excited state absorption, ground state bleach, stimulated emission) over time delays from femtoseconds to nanoseconds.
    • Global Analysis: Fit the time-resolved data to a sequential model to extract lifetime constants (τ) associated with the photodeactivation steps.
Photostability and Degradation Product Identification

This workflow identifies the structures of products formed when this compound is exposed to light [4].

  • Core Technology: Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Infrared Ion Spectroscopy (IRIS).
  • Procedure:
    • Irradiation: Expose a solution of this compound in a water-methanol mixture to simulated solar radiation (e.g., using a solar simulator with AM1.5G conditions).
    • LC-MS Analysis: Separate the irradiated mixture using a reversed-phase C18 column with a water/methanol gradient. Detect and measure the masses of the parent compound and its degradation products.
    • IRIS Analysis: Mass-isolate individual ions (degradation products) in a modified ion trap mass spectrometer.
    • IR Spectroscopy: Irradiate the trapped ions with a tunable IR laser (from a free-electron laser). Record the fragmentation yield as a function of IR frequency to obtain an IR spectrum for each mass-selected ion.
    • Structure Identification: Compare the experimental IRIS spectra with reference spectra from quantum-chemical calculations to determine the full molecular structure of the degradation products.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key photodeactivation pathway of this compound and the experimental workflow for analyzing its degradation products.

architecture cluster_pathway This compound Ultrafast Photodeactivation Pathway S0 Ground State (Trans-isomer) FC Franck-Condon Region (After UV photon absorption) S0->FC UV Photon (330 nm) S1 Excited ππ* State FC->S1 CI Conical Intersection (CI) S1->CI τ₂ ~1-6 ps Nuclear Motion CI->S0 Reforms Trans-isomer S0_cis Ground State (Cis-isomer) Stable Photoproduct CI->S0_cis τ₃ ~20-36 ps Isomerization

workflow cluster_workflow LC-MS/IRIS Workflow for Degradation Analysis Start Irradiate this compound (Simulated Sunlight) LCMS LC-MS Separation & Detection of Parent and Products Start->LCMS Fractionate Fraction Collection (Time-based) LCMS->Fractionate IRIS Infrared Ion Spectroscopy (IRIS) 1. Mass-isolate ion 2. Irradiate with tunable IR laser 3. Measure IR-induced fragmentation Fractionate->IRIS Identify Compare Experimental IR Spectrum with Quantum-Chemical Calculations for Structure Identification IRIS->Identify

Key Comparative Insights

  • Mechanism is Key: this compound's excellent photostability stems from its ultrafast trans-cis isomerization, a highly efficient physical mechanism for dissipating UV energy as heat [2] [4]. Octinoxate relies on chemical absorption and is prone to molecular degradation, reducing its efficacy and potentially generating harmful by-products [9].
  • Safety Profile Favorability: Current evidence positions this compound as a safer alternative. It is a natural compound with preliminary studies indicating low toxicity for its degradation products [4]. In contrast, octinoxate has raised significant concerns due to its endocrine-disrupting potential in animal models and proven environmental toxicity [6] [7].
  • A Promising Template for Design: this compound is not just a single compound but a template for a new class of bio-based UV filters. Research shows that its structure can be optimized (e.g., by modifying the ester group) to enhance UV absorbance and stability, providing a powerful strategy for developing future sunscreen agents [5] [2].

References

Comprehensive Analysis of Sinapoyl Malate Antioxidant Activity: Comparison with Natural and Synthetic Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Chemical Background and Natural Roles

Sinapoyl malate is a naturally occurring plant secondary metabolite belonging to the hydroxycinnamic acid derivatives class, specifically within the sinapic acid ester family. This compound serves as a primary UV-protective molecule in plants like Arabidopsis thaliana, where it accumulates in leaf epidermis to provide natural sunscreen protection against harmful ultraviolet radiation. The compound's core structure consists of a sinapic acid moiety esterified with L-malic acid, creating a molecular system with conjugated double bonds that enable efficient UV light absorption and dissipation. Beyond its photoprotective functions, this compound exhibits significant antioxidant potential through multiple mechanisms including free radical scavenging and excited state energy dissipation, making it a subject of considerable interest for pharmaceutical and cosmetic applications seeking alternatives to synthetic UV filters and antioxidants [1] [2].

The growing environmental concerns regarding synthetic UV filters such as octinoxate and oxybenzone, which have been banned in some regions like Hawaii due to their detrimental impact on coral reef ecosystems, have accelerated research into natural alternatives like this compound and its derivatives. Additionally, increasing consumer awareness about the potential health risks associated with synthetic antioxidants has driven the search for effective natural antioxidants in pharmaceutical formulations and nutraceutical products. This compound presents a sustainable, bio-based alternative that combines both UV-filtering capacity and antioxidant activity in a single molecular scaffold, offering multi-functional properties for therapeutic and protective applications [3] [1].

Quantitative Comparison of Antioxidant Capacity and Key Properties

Antioxidant Capacity Data

Table 1: Comparative Antioxidant Activity of this compound and Related Compounds

Compound DPPH Radical Scavenging (IC₅₀ or % Inhibition) Superoxide Anion Scavenging (IC₅₀) Hydroxyl Radical Scavenging (IC₅₀) Reference
Sinapic acid 33.2% (0.02 mM), 88.4% (0.5 mM), 50% (0.3 mM) 17.98 mM (non-enzymatic) 3.80 mM [4]
4-Vinylsyringol (canolol) 78.7% (1 mg/mL) Similar to sinapic acid N/A [4]
Syringaldehyde Strong activity (specific values not provided) N/A N/A [4]
Sinapoyl glycosides Lower than sinapic acid except specific derivatives 90 mM (IC₅₀) Comparable to sinapic acid [4]
Sinapine Component in extracts with synergistic effects N/A N/A [5] [4]
Mustard seed extracts (pH 12) 11.37 mg TE/g DM N/A N/A [5]

Table 2: UV Absorption Properties of Sinapate Esters Relevant to Antioxidant Applications

Compound λmax (nm) in Ethanol Molar Extinction Coefficient ε (L·mol⁻¹·cm⁻¹) Photostability (Lifetimes) Reference
2-Ethylhexyl sinapate 332 19,643 N/A [3]
Ethyl sinapate 328 15,015 N/A [3]
tert-Butyl sinapate 327 20,847 N/A [3]
Sinapoyl L-diethyl malate (SdiEM) ~330 (based on pump at 330 nm) N/A τ₁=600±40 fs, τ₂=5.77±0.17 ps, τ₃=33.7±1.0 ps (methanol) [2]
Sinapoyl L-di-t-butyl malate (SdiTBM) ~330 (based on pump at 330 nm) N/A τ₁=477±40 fs, τ₂=4.37±0.14 ps, τ₃=36.3±1.1 ps (methanol) [2]
Key Comparative Insights

The quantitative data reveals several important patterns in the antioxidant behavior of this compound and its structural analogs:

  • Structural-Activity Relationship: The antioxidant potency of sinapate derivatives is strongly influenced by molecular structure. Free sinapic acid demonstrates superior DPPH radical scavenging activity compared to most of its glycosylated forms, with the exception of specific derivatives like methyl 2-O-sinapoyl-α-D-glucose and methyl 6-O-sinapoyl-α-D-glucose, which showed slightly enhanced activity. This suggests that steric accessibility of the phenolic hydroxyl group is crucial for optimal radical neutralization capacity [4].

  • Extract Potency: Complex natural extracts containing multiple sinapate derivatives often exhibit enhanced antioxidant effects compared to isolated compounds. For instance, mustard seed extracts obtained at pH 12 demonstrated significantly higher antioxidant activity (11.37 mg TE/g DM) than many purified components, indicating potential synergistic interactions between different sinapate compounds present in the crude extracts [5].

  • UV Absorption Correlation: Compounds with higher molar extinction coefficients in the UV range, such as tert-butyl sinapate (ε = 20,847 L·mol⁻¹·cm⁻¹), generally demonstrate more effective photoprotective capabilities. This strong UV absorption directly contributes to their antioxidant function by preventing UV-induced generation of reactive oxygen species in biological systems [3].

Antioxidant Mechanisms and Structure-Activity Relationships

Primary Antioxidant Mechanisms

The antioxidant activity of this compound and its derivatives operates through several complementary mechanisms that provide comprehensive protection against oxidative stress:

  • Free Radical Scavenging: this compound functions as a potent hydrogen atom donor, neutralizing various reactive oxygen species including DPPH•, superoxide anion (O₂•⁻), and hydroxyl radicals (•OH). The compound's molecular structure features multiple antioxidant pharmacophores, including the phenolic hydroxyl group and the conjugated double bond system, which work in concert to stabilize resulting radicals through delocalization of unpaired electrons across the molecular framework. This radical stabilization capacity is quantified by the bond dissociation energy of the O-H bond in the phenolic group, which is significantly lowered by electron-donating methoxy substituents at the 3- and 5-positions of the aromatic ring [4].

  • Ultrafast Energy Dissipation: Upon UV excitation, this compound undergoes exceptionally rapid photodeactivation through a trans-cis isomerization pathway occurring within 20-30 picoseconds. This mechanism involves internal conversion from the photoexcited ππ* state back to the ground state, effectively converting potentially damaging UV energy into harmless heat. Remarkably, this photoprotective pathway remains highly conserved across structurally modified this compound derivatives, including those with bulky tert-butyl groups (SdiTBM), demonstrating the robustness of this photodeactivation mechanism even in significantly sterically-hindered analogs [2].

  • Metal Chelation Potential: Although less extensively documented, the carboxylic acid and hydroxyl groups in this compound provide potential metal coordination sites that may contribute to antioxidant activity by sequestering transition metal ions such as iron and copper. This chelation prevents metal participation in Fenton-type reactions that generate highly reactive hydroxyl radicals, thereby providing an indirect antioxidant mechanism that complements direct free radical scavenging [4].

Signaling Pathways in Oxidative Stress Protection

The protection offered by this compound and related compounds against oxidative stress extends beyond direct chemical interactions with ROS to include modulation of cellular signaling pathways:

G cluster_mechanisms Sinapate Protective Mechanisms OxidativeStress Oxidative Stress (ROS Generation) NADPHOxidase NADPH Oxidase (NOX) Activation OxidativeStress->NADPHOxidase MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage (Lipids, Proteins, DNA) NADPHOxidase->CellularDamage MitochondrialDysfunction->CellularDamage InflammatoryPathways Inflammatory Pathways (NF-κB, MAPK, TNF) CellularDamage->InflammatoryPathways InflammatoryPathways->OxidativeStress vicious cycle Sinapates Sinapate Compounds (this compound, etc.) DirectScavenging Direct ROS Scavenging Sinapates->DirectScavenging NOXInhibition NOX Enzyme Inhibition Sinapates->NOXInhibition Nrf2Activation Nrf2/ARE Pathway Activation Sinapates->Nrf2Activation CellularProtection Cellular Protection Redox Homeostasis DirectScavenging->CellularProtection NOXInhibition->CellularProtection AntioxidantGenes Antioxidant Gene Expression (SOD, CAT, GPx, HO-1) Nrf2Activation->AntioxidantGenes AntioxidantGenes->CellularProtection

Figure 1: Cellular Signaling Pathways in Oxidative Stress and Sinapate Protection Mechanisms

The diagram illustrates how sinapate compounds, including this compound, provide protection against oxidative stress through multiple interconnected mechanisms. The Nrf2/ARE pathway represents a crucial regulatory system controlling the expression of antioxidant enzymes. Under normal conditions, Nrf2 is bound to its inhibitor Keap1 in the cytoplasm and targeted for proteasomal degradation. However, sinapate compounds can facilitate the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus where it binds to Antioxidant Response Elements (ARE) in the promoter regions of genes encoding various antioxidant enzymes. This leads to upregulated expression of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1), significantly enhancing the cellular antioxidant defense network [6].

Additionally, sinapates demonstrate NADPH oxidase (NOX) inhibitory activity, reducing one of the primary cellular sources of superoxide anion production. NOX enzymes, particularly NOX2, are upregulated in various neurodegenerative conditions and contribute significantly to oxidative stress pathology. By modulating NOX activity either through direct enzyme inhibition or interference with subunit assembly, this compound derivatives can attenuate ROS production at its source, providing a proactive approach to oxidative stress management rather than merely scavenging already-formed radicals [6].

Experimental Protocols for Key Methodologies

Antioxidant Assay Methodologies

Standardized experimental protocols are essential for evaluating the antioxidant potential of this compound and its derivatives:

  • DPPH Radical Scavenging Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is conducted by preparing a 0.1 mM DPPH solution in methanol or ethanol. Various concentrations of sinapate compounds (typically 0.01-0.5 mM) are mixed with the DPPH solution and incubated in darkness for 30 minutes at room temperature. The absorbance decrease is then measured at 517 nm using a UV-Vis spectrophotometer, with Trolox commonly used as a reference standard. The radical scavenging activity is calculated as percentage inhibition = [(A_control - A_sample)/A_control] × 100, where A_control represents the absorbance of the DPPH solution without antioxidant [5] [4].

  • Superoxide Anion Scavenging Assay: Superoxide radical scavenging capacity can be evaluated using both enzymatic and non-enzymatic systems. The non-enzymatic method typically employs the NADH/PMS system, where superoxide radicals are generated in a mixture containing NADH, nitroblue tetrazolium (NBT), and phenazine methosulfate (PMS) in phosphate buffer. Sample addition is followed by incubation at room temperature, with absorbance measured at 560 nm. The IC₅₀ values (concentration required for 50% inhibition) are then calculated, with lower values indicating more potent superoxide scavenging activity [4].

  • Hydroxyl Radical Scavenging Assay: The Fenton reaction system is commonly employed to generate hydroxyl radicals, typically using a mixture of FeCl₃, ascorbic acid, H₂O₂, and deoxyribose. The resulting hydroxyl radicals attack deoxyribose, generating malondialdehyde-like products that form pink chromogens upon heating with thiobarbituric acid. The absorbance measurement at 532 nm allows quantification of hydroxyl radical scavenging capacity, with sinapic acid demonstrating significant activity (IC₅₀ = 3.80 mM) compared to ascorbic acid (IC₅₀ = 5.56 mM) in documented studies [4].

Synthesis and Extraction Methods
  • Chemical Synthesis of Sinapate Esters: The Knoevenagel-Doebner condensation represents the primary method for synthesizing sinapate esters. This reaction involves condensing syringaldehyde with malonic acid mono-esters in pyridine with aniline or piperidine as catalysts, typically conducted at 60°C overnight. Recent green chemistry approaches have optimized this process using proline-mediated condensation in ethanol or even catalyst-free conditions in water, significantly improving the sustainability profile of the synthesis. The resulting products can be purified using flash chromatography with cyclohexane/ethyl acetate eluent systems, with structural confirmation through NMR spectroscopy and mass spectrometry [3] [1].

  • Natural Extraction Optimization: For extraction from natural sources like mustard seed meal, studies have demonstrated that pH manipulation significantly impacts yield and composition. Basic conditions (pH 12) with aqueous or low-percentage ethanol solvents (0-30% ethanol) maximize sinapic acid content, while acidic conditions (pH 2) with higher ethanol percentages (70% ethanol) favor sinapine extraction. The use of pH 12 buffer solutions with 70% ethanol promotes the formation of ethyl sinapate through transesterification. The extraction process typically involves solid-liquid maceration using water/acetone/formic acid (59/40/1, v/v/v) for 30 minutes at room temperature, followed by centrifugation, partial evaporation, and freeze-drying [5].

Applications and Future Research Directions

Pharmaceutical and Cosmetic Applications

The multifunctional properties of this compound make it particularly valuable for several advanced applications:

  • Neuroprotective Formulations: The combination of antioxidant and anti-inflammatory properties positions this compound as a promising candidate for managing neurodegenerative conditions. Research has demonstrated that sinapic acid and its derivatives can protect neuronal cells from oxidative stress-induced apoptosis by reducing mitochondrial depolarization and caspase activation. Additionally, these compounds have shown ability to modulate autophagy through inhibition of Akt/PRAS40/mTOR signaling and increased expression of beclin-1 and LC3-II, providing multiple protective mechanisms against neurotoxicity. This multi-target action makes this compound derivatives particularly attractive for developing interventions against conditions like Alzheimer's and Parkinson's diseases where oxidative stress plays a significant pathological role [7] [6].

  • Advanced Sunscreen Formulations: this compound derivatives offer a sustainable alternative to synthetic UV filters like octinoxate, which faces increasing regulatory restrictions due to environmental concerns. The di-ester derivatives of this compound with varying alkyl chain lengths (e.g., sinapoyl L-diethyl malate, sinapoyl L-di-t-butyl malate) provide tunable lipophilicity for better compatibility with different formulation bases while maintaining excellent photostability. Their natural origin and biodegradability profile address key concerns associated with persistent synthetic UV filters that accumulate in aquatic ecosystems. Furthermore, the built-in antioxidant activity provides added value by protecting skin components from UV-induced oxidative damage that contributes to photoaging and carcinogenesis [3] [1] [2].

Emerging Research and Development Opportunities

Several promising research directions are emerging based on current knowledge gaps and recent findings:

  • Structural Optimization Studies: While the core photoprotective mechanism remains conserved across structurally modified this compound derivatives, systematic investigation of how specific structural modifications affect both antioxidant potency and molecular properties represents a rich area for future research. Particularly promising is the exploration of ester moiety variations to optimize the hydrophilic-lipophilic balance for specific application needs, potentially leading to derivatives with enhanced skin penetration for dermatological applications or improved solubility for systemic formulations [3] [1].

  • Synergistic Combination Development: Research into combination therapies incorporating this compound derivatives with other bioactive natural compounds could unlock enhanced efficacy at lower concentrations. Preliminary evidence suggests possible synergistic effects between different sinapate derivatives in natural extracts, warranting systematic investigation of optimal combinations for specific therapeutic targets. Such approaches could simultaneously modulate multiple oxidative stress pathways while minimizing potential side effects associated with high-dose single compounds [5] [4].

  • Advanced Formulation Strategies: The development of targeted delivery systems for this compound derivatives could significantly enhance their therapeutic application, particularly for neurological conditions where blood-brain barrier penetration represents a significant challenge. Nanoencapsulation approaches using lipid nanoparticles or polymeric carriers could improve bioavailability and tissue-specific targeting while protecting the labile phenolic compounds from premature degradation or metabolism [1].

Conclusion

References

Comparison of Photodynamic Properties in Sinapoyl Malate Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data from experimental studies on the excited-state lifetimes of sinapoyl malate and its derivatives. The lifetimes (τ) represent the timescales of different stages in the photodeactivation process.

Table 1: Excited-State Lifetimes of this compound and Its Derivatives in Different Solvents [1]

Molecule Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
SM (this compound) Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
SdiMM (Sinapoyl L-dimethyl malate) Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8
Methanol 603 ± 40 5.38 ± 0.16 33.6 ± 1.0
SdiEM (Sinapoyl L-diethyl malate) Dioxane 215 ± 40 1.75 ± 0.05 26.1 ± 0.8
Methanol 600 ± 40 5.77 ± 0.17 33.7 ± 1.0
SdiTBM (Sinapoyl L-di-t-butyl malate) Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1

Conserved Photoprotective Mechanism

The data demonstrates that the fundamental photodeactivation mechanism is highly conserved across all derivatives, regardless of increasing steric bulk at the malate moiety [1].

  • Primary Mechanism: The primary pathway for dissipating UV energy is trans-cis photoisomerization, which occurs on a timescale of approximately 20-30 picoseconds (τ₃) [1] [2]. This process involves the rotation around the central double bond of the molecule after photoexcitation.
  • Stable Photoproduct: The cis-isomer formed during this process is a stable, long-lived photoproduct, which contributes to the molecule's photostability by not degrading under continued UV exposure [1].
  • Functional Implication: This conservation means that the malate portion of the molecule can be chemically modified to potentially improve other properties—such as solubility, compatibility with sunscreen formulations, or overall efficacy—without compromising the core, ultrafast photoprotective function [1].

The diagram below illustrates this conserved photodeactivation pathway.

S0_Trans S₀ (trans-isomer) Ground State FC Franck-Condon Region (Photoexcitation) S0_Trans->FC UV Absorption (330 nm pump) S1_FC ¹¹ππ* State (Franck-Condon) FC->S1_FC Ultrafast S1_Twist ¹¹ππ* State (Twisted Geometry) S1_FC->S1_Twist τ₂ (~1-5 ps) Geometry Rearrangement CI Conical Intersection (CI) S1_Twist->CI τ₃ (~20-30 ps) Approach to CI S0_cis S₀ (cis-isomer) Stable Photoproduct CI->S0_cis Branching Isomerization S0_trans_return S₀ (trans-isomer) Ground State CI->S0_trans_return Branching Reformation

Detailed Experimental Protocols

The comparative data in Table 1 was primarily obtained using the following advanced spectroscopic technique:

  • Technique: Femtosecond Transient Electronic Absorption Spectroscopy (TEAS) [1] [2].
  • Methodology:
    • Pump Pulse: A femtosecond (fs) ultraviolet light pulse (typically at 330 nm) is used to excite the molecules from their electronic ground state (S₀) to an excited state (¹¹ππ*). This is the "pump" step.
    • Probe Pulse: A delayed, broad-spectrum "white light" pulse (probe) is then passed through the sample to measure changes in its absorption spectrum across UV and visible wavelengths at specific time points after excitation.
    • Data Collection: By varying the time delay between the pump and probe pulses, the technique captures the evolution of the excited state, recording spectral features like Excited State Absorption (ESA), Stimulated Emission (SE), and Ground State Bleach (GSB).
    • Global Analysis: The resulting data (ΔOD vs. wavelength and time) is analyzed using a sequential global fitting model. This process extracts the Evolution Associated Difference Spectra (EADS) and the lifetime constants (τ₁, τ₂, τ₃) associated with each step of the deactivation pathway [1].
  • Sample Preparation: Studies were conducted in solutions of dioxane and methanol to investigate the photodynamics in different solvent environments [1].

Research Implications and Further Exploration

The conservation of the ultrafast isomerization mechanism across structurally augmented derivatives is a promising finding for the development of nature-inspired sunscreens [1]. It suggests a robust framework for molecular design where the chromophore (the light-absorbing part) can be preserved, while the ester side chain can be modified for better product formulation.

To further your research, you might explore:

  • Broader Structural Modifications: Investigations into dimers of sinapate esters, like dehydrodiethylsinapate (DHDES), which show a broader UVA absorption profile but may have different photostability under prolonged exposure [3].
  • Degradation Pathways: While the primary photodynamics are efficient, other studies use techniques like LC-MS coupled with Infrared Ion Spectroscopy (IRIS) to identify and characterize minor, long-term photodegradation products, such as those arising from ester cleavage [4].

References

Comprehensive Comparison of Sinapoyl Malate Photostability vs. Commercial UV Filters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UV Filter Photostability and Sinapoyl Malate

Photostability—a UV filter's ability to maintain molecular integrity and protective efficacy after ultraviolet (UV) exposure—represents a critical challenge in sunscreen development. Commercial organic UV filters frequently exhibit photoinstability, leading to reduced efficacy and generation of potentially harmful degradation products. For instance, avobenzone, a widely used UVA filter, forms approximately 10 different photodegradation products after UV exposure, compromising both safety and performance [1]. In contrast, This compound (SM) has emerged as a promising bioinspired alternative, having evolved naturally in plants like Arabidopsis thaliana as a highly efficient photoprotective agent deposited in leaf epidermis to screen harmful UV radiation [2] [3].

The fundamental difference between these systems lies in their energy dissipation mechanisms. While many commercial UV filters undergo irreversible photodegradation or form reactive intermediates, this compound employs ultrafast photoisomerization to efficiently convert absorbed UV energy into harmless heat, returning to its ground state without molecular degradation [4] [3]. This natural photoprotection strategy has garnered significant research interest as formulators seek to overcome the limitations of current commercial UV filters, particularly their tendencies toward systemic absorption, environmental persistence, and photodegradation [5] [2].

Photostability Mechanisms: Direct Comparative Analysis

Molecular Relaxation Pathways

The photoprotective efficacy of any UV filter depends fundamentally on its excited-state dynamics—the molecular pathways by which it dissipates the energy acquired from UV photon absorption.

  • This compound Mechanism: SM exhibits an ultrafast trans-cis photoisomerization process that typically occurs within 20-30 picoseconds after UV excitation [4]. This efficient vibrational relaxation mechanism allows the molecule to return to its ground state while converting excess energy into harmless heat, with the cis-photoproduct forming as a stable, long-lived species [4]. Remarkably, this photoprotective mechanism remains highly conserved even in structurally modified SM derivatives, maintaining the core isomerization pathway despite increased molecular complexity [4].

  • Commercial UV Filter Mechanisms: Many commercial filters lack this efficient isomerization capability. For example:

    • Avobenzone undergoes keto-enol tautomerization and bond fragmentation under UV exposure, generating reactive phenacyl and benzoyl radicals that subsequently form potentially harmful photodegradation products [1].
    • Ethylhexyl methoxycinnamate (Octinoxate) undergoes E-Z photoisomerization but also demonstrates significant photodegradation, reducing its protective capacity over time [1].
    • Octocrylene can undergo retro-aldol condensation to form benzophenone derivatives, increasing phototoxic potential [1].
Comparative Visual Representation

The diagram below illustrates the fundamental differences in relaxation pathways between this compound and typical commercial UV filters:

G cluster_SM This compound Pathway cluster_Commercial Commercial UV Filter Pathway SM_UV UV Absorption SM_Excited Excited State (ππ*) SM_UV->SM_Excited hv SM_CI Conical Intersection SM_Excited->SM_CI ~1-5 ps SM_Trans Trans Isomer (Ground State) SM_CI->SM_Trans ~20-30 ps SM_Cis Cis Isomer (Stable Product) SM_CI->SM_Cis Branching SM_Harmless Harmless Heat Dissipation SM_Trans->SM_Harmless Energy Release SM_Cis->SM_Harmless Energy Release C_UV UV Absorption C_Excited Excited State C_UV->C_Excited hv C_Unstable Unstable Intermediate C_Excited->C_Unstable Various Pathways C_Degradation Photodegradation Products C_Unstable->C_Degradation Irreversible C_Loss UV Protection Loss C_Degradation->C_Loss Efficacy Reduction C_Toxic Potentially Harmful Byproducts C_Degradation->C_Toxic Byproduct Formation

Figure 1: Comparative Molecular Relaxation Pathways. This compound undergoes efficient trans-cis photoisomerization via a conical intersection, returning to ground state or forming stable photoproducts while dissipating energy as harmless heat. Commercial filters often form unstable intermediates that degrade into products with reduced efficacy and potential toxicity [1] [4] [3].

Quantitative Experimental Data and Stability Metrics

Comparative Photostability Performance

Table 1: Direct Comparison of Photostability Metrics Between this compound Derivatives and Commercial UV Filters

UV Filter Primary Absorption Range Excited-State Lifetime Key Degradation Products Photostability Rating Major Identified Issues
This compound UV-B (~320-330 nm) 20-30 ps [4] Stable cis-isomer [4] Excellent Limited hydrophobicity for certain formulations [6]
Sinapate Esters UV-B (~320-332 nm) <13 ps [3] Stable cis-isomer [3] Excellent Slightly slower isomerization with bulky esters [3]
Avobenzone UVA (~357-360 nm) N/A - Photodegradation observed 10+ photodegradation products including reactive radicals [1] Poor Keto-enol tautomerization, bond fragmentation [1]
Ethylhexyl Methoxycinnamate (Octinoxate) UVB (~310-315 nm) N/A - Photodegradation observed Z-isomer and degradation products [1] Moderate E-Z photoisomerization with incomplete recovery [1]
Octocrylene UVB (~304-310 nm) N/A - Photodegradation observed Benzophenone derivatives via retro-aldol condensation [1] Moderate Increased phototoxic potential [1]
4-Methylbenzylidene Camphor (4-MBC) UVB (~300-305 nm) N/A - Photoisomerization observed Z-isomer with minimal spectral changes [1] Good E-Z photoisomerization with reasonable stability [1]
Experimental Methodologies for Photostability Assessment

Research into UV filter photostability employs several sophisticated analytical techniques to probe molecular dynamics across different timescales:

  • Femtosecond Transient Absorption (FTA) Spectroscopy: This technique uses ultrafast laser pulses to investigate excited-state dynamics on picosecond timescales. Studies applying FTA to sinapate esters in both aqueous solutions and polyvinyl alcohol (PVA) films have quantified their rapid photoisomerization rates of <13 ps, confirming their efficient photoprotective mechanism [3]. The methodology typically involves pumping molecules to excited states with UV pulses and probing with delayed white light pulses to track energy dissipation pathways.

  • Computational Chemistry Approaches: Time-Dependent Density Functional Theory (TD-DFT) calculations complement experimental findings by modeling electronic state transitions and identifying conical intersections between potential energy surfaces. These methods have been instrumental in mapping the relaxation coordinates of this compound and predicting how structural modifications affect photodynamics [7] [3].

  • Chromatographic Analysis of Photodegradation: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) identify and quantify photodegradation products in commercial UV filters after UV exposure. These methods revealed numerous photodegradation products in avobenzone after 8 hours of UV exposure [1], providing critical safety data.

  • Stability Enhancement Strategies: Research has explored various approaches to improve UV filter performance, including:

    • Encapsulation techniques using silica, liposomes, or polymer matrices to reduce systemic absorption and enhance photostability [5]
    • Antioxidant incorporation (e.g., vitamin C, vitamin E, ubiquinone) to stabilize avobenzone and improve SPF values [1]
    • Molecular engineering of this compound derivatives with fatty aliphatic chains to modulate lipophilicity while maintaining photoprotective efficacy [6]

Research Implications and Future Development Potential

The comparative data demonstrates that This compound and its derivatives offer significant advantages in photostability through their evolutionarily optimized photoprotection mechanism. However, translation to commercial applications requires addressing certain limitations:

  • Lipophilicity Optimization: Natural this compound's relatively high hydrophilicity limits its compatibility with certain cosmetic formulations and adhesion to waxy plant cuticles [6]. Recent synthetic advances have established chemo-enzymatic routes to create diester sinapoyl-l-malate analogues with fatty aliphatic chains of variable length, successfully modulating lipophilicity while maintaining photoprotective function [6].

  • Regulatory Safety Assessment: Comprehensive in silico toxicology assessments (evaluating mutagenicity, carcinogenicity, endocrine disruption, and environmental persistence) support the promising safety profile of this compound derivatives compared to many commercial UV filters with documented human health and ecotoxicity concerns [6].

  • Performance Under Constrained Environments: Studies examining sinapate esters in polyvinyl alcohol (PVA) films (as skin models) found that constrained environments can elongate excited-state lifetimes compared to solution phases, highlighting the importance of testing under application-relevant conditions [3].

The conservation of ultrafast photoprotective mechanisms across structurally modified this compound derivatives [4] indicates remarkable robustness in this natural photoprotection system, suggesting significant potential for further molecular optimization to enhance compatibility and efficacy while maintaining the fundamental photostability advantages over conventional commercial UV filters.

Conclusion

References

Comprehensive Comparison of Ultrafast Dynamics in Sinapoyl Malate and Its Derivatives: Implications for Photoprotection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Natural Photoprotection and the Role of Sinapates

Ultraviolet radiation presents a significant challenge to biological systems, with both plants and animals evolving sophisticated photoprotective mechanisms to mitigate potential damage. In plants, particularly Arabidopsis thaliana, sinapoyl malate (SM) serves as a crucial natural sunscreen deposited in leaf epidermis to regulate UV exposure [1] [2]. This natural selection of SM through evolution warrants detailed investigation of its photophysical properties, as understanding these natural photoprotection strategies can inform the design of improved artificial sunscreen constituents [2]. The remarkable photostability and efficient energy dissipation mechanisms exhibited by SM and its derivatives have positioned them as promising candidates for development in commercial sunscreen formulations, offering potential advantages over some current synthetic filters that may suffer from photo-instability or toxicity concerns [3].

The study of sinapate esters has gained significant momentum in recent years as researchers seek to understand the structure-function relationships that govern their photoprotective efficacy. This compound operates within what is known as the "burden of disease curve" for plants – requiring sufficient UV exposure for signaling and physiological processes while protecting against damage from overexposure [1]. This balance makes its photoprotective mechanism particularly valuable for study, as it has evolved to handle the complex demands of natural UV regulation. Furthermore, the exploration of SM derivatives offers insights into how molecular modifications affect photophysical properties, potentially leading to enhanced compatibility with commercial sunscreen formulations while maintaining the desirable characteristics of the natural compound [1] [4].

Experimental Methodologies for Studying Ultrafast Dynamics

Spectroscopic Techniques

The investigation of ultrafast dynamics in this compound and its derivatives relies heavily on advanced time-resolved spectroscopic methods that provide unprecedented temporal resolution:

  • Femtosecond Transient Absorption Spectroscopy (FTA): This technique employs ultrafast laser pulses to excite molecules and probe their excited-state evolution on femtosecond to nanosecond timescales. The pump pulse (typically at 330 nm for sinapates) promotes molecules to excited states, while a delayed probe pulse monitors spectral changes, revealing excited-state absorption (ESA), stimulated emission (SE), and ground-state bleach (GSB) features [1] [4]. The decay dynamics of these features provide direct insight into the relaxation mechanisms.

  • Global Analysis Methods: Complex transient absorption datasets are analyzed using sequential global fitting procedures that extract evolution-associated difference spectra (EADS) and characteristic lifetimes of dynamical processes [1]. This approach allows researchers to deconvolute overlapping signals and construct a quantitative picture of the photophysical pathways.

  • Steady-State Spectroscopy: Complementary UV-Vis absorption and fluorescence measurements provide essential ground-state information and help identify spectral signatures of different isomers and excited states [4]. These measurements also assist in determining fluorescence quantum yields and photostationary states under continuous irradiation.

Computational and Analytical Approaches

Computational methods and analytical techniques provide essential supporting information for interpreting experimental results:

  • Time-Dependent Density Functional Theory (TD-DFT): Quantum chemical calculations provide insights into electronic state energies, molecular geometries, and vibrational frequencies of ground and excited states [4]. These calculations help identify key conical intersections and decay pathways that might be difficult to observe directly.

  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This analytical technique enables precise identification of molecular species in complex mixtures, such as plant extracts [3]. By comparing retention times and mass spectra with synthetic standards, researchers can confirm the identity of photoprotective compounds in natural sources.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including identification of trans-cis isomeric forms through characteristic coupling constants [3]. This is particularly valuable for confirming photoisomerization products and quantifying isomeric ratios at photostationary states.

Comparative Analysis of Ultrafast Dynamics Data

Excited-State Lifetimes Across Derivatives and Solvents

The photodeactivation dynamics of this compound derivatives follow a consistent pattern across molecular structures, with some variation in exact timescales dependent on solvent environment and specific molecular modifications. The following table summarizes the key lifetime components extracted from global analysis of transient absorption data:

Table 1: Excited-state lifetimes of this compound and derivatives in different solvents

Compound Solvent τ₁ (fs) τ₂ (ps) τ₃ (ps)
SM Dioxane 119 ± 40 1.62 ± 0.15 22.4 ± 1.9
SM Methanol 619 ± 101 4.81 ± 0.77 33.5 ± 1.7
SdiMM Dioxane 205 ± 40 2.23 ± 0.07 27.6 ± 0.8
SdiMM Methanol 603 ± 40 5.38 ± 0.16 33.6 ± 1.0
SdiEM Dioxane 215 ± 40 1.75 ± 0.05 26.1 ± 0.8
SdiEM Methanol 600 ± 40 5.77 ± 0.17 33.7 ± 1.0
SdiTBM Dioxane 57 ± 40 1.23 ± 0.04 22.1 ± 0.7
SdiTBM Methanol 477 ± 40 4.37 ± 0.14 36.3 ± 1.1

Abbreviations: SM (this compound), SdiMM (sinapoyl L-dimethyl malate), SdiEM (sinapoyl L-diethyl malate), SdiTBM (sinapoyl L-di-t-butyl malate) [1]

The data reveal several important trends. First, the solvent dependence is consistently observed across all compounds, with methanol solutions exhibiting significantly longer τ₁ and τ₂ components compared to dioxane solutions. Second, the steric effects of larger ester groups manifest most noticeably in the τ₁ component, particularly for SdiTBM in dioxane, suggesting that bulkier substituents may accelerate initial relaxation from the Franck-Condon region. Third, the remarkable conservation of the τ₃ component across all derivatives indicates that the final excited-state decay remains largely unaffected by these molecular modifications.

Key Photophysical Parameters and Functional Properties

Beyond the excited-state lifetimes, several other parameters provide crucial insights into the photoprotective efficacy and potential applications of these molecules:

Table 2: Photophysical parameters and functional characteristics of sinapate esters

Parameter SM MS IS SML SDM Significance
Absorption λₘₐₓ (nm) 324 320 320 ~325 320 Determines UVB-UVA coverage
Emission λₘₐₓ (nm) - 460 460 460 460 Relates to energy gap
Fluorescence Quantum Yield Low Low Low Highest Low Indicates competing non-radiative channels
Photoisomerization Quantum Yield ~10% - - - - Measures trans-cis conversion efficiency
Photostability High Improved vs. SA Improved vs. SA High High Essential for practical application
Environmental Compatibility Natural Moderate Moderate High High Affects formulation flexibility

Abbreviations: MS (methyl sinapate), IS (isopropyl sinapate), SML (sinapoyl methyl lactate), SDM (sinapoyl dimethyl malate) [4] [3]

The data in Table 2 highlight several structure-property relationships. The consistent absorption maximum across derivatives indicates that the chromophore itself remains largely unaffected by modifications to the ester group. The variation in fluorescence quantum yields suggests differences in the branching ratios between radiative and non-radiative pathways, with SML exhibiting notably higher fluorescence. Most importantly, the high photostability observed across all derivatives confirms their potential for practical applications, addressing a key limitation of many current UV filters.

Molecular Mechanisms and Structure-Function Relationships

Unified Photodeactivation Pathway

The photodeactivation mechanism of this compound and its derivatives follows a conserved pathway that efficiently dissipates UV energy as heat, thereby preventing photodamage. The process begins with photoexcitation to the 1¹ππ* state, followed by sequential relaxation through clearly defined steps. The initial relaxation (τ₁ ∼ 50-600 fs) involves vibrational energy redistribution and structural reorganization away from the Franck-Condon region, with the timescale heavily influenced by solvent environment and molecular structure [1]. This is followed by evolution along the excited-state potential energy surface (τ₂ ∼ 1-6 ps) toward a conical intersection that facilitates non-adiabatic transition to the ground state. The final step (τ₃ ∼ 20-36 ps) involves passage through a conical intersection back to the ground state, resulting in the formation of a stable cis-photoproduct [1].

The diagram below illustrates this conserved photodeactivation pathway:

G S0 S₀ (trans) FC Franck-Condon Region S0->FC hν UV Absorption S1 1¹ππ* State FC->S1 τ₁ < 1 ps Vibrational Relaxation & Solvent Reorganization CI Conical Intersection S1->CI τ₂ ~ 1-6 ps Motion Along Isomerization Coordinate CI->S0 τ₃ ~ 20-36 ps Internal Conversion S0cis S₀ (cis) CI->S0cis Photoisomerization Formation S0cis->S0 Thermal Recovery

This mechanism represents an optimal design for photoprotection, combining ultrafast energy dissipation with the formation of a stable photoproduct that does not accumulate harmful reactive intermediates. The consistent observation of this pathway across diverse molecular modifications suggests its robustness and optimality for photoprotective function.

Solvent and Environmental Effects

The solvent environment significantly influences the excited-state dynamics of this compound derivatives, with pronounced differences observed between dioxane and methanol solutions. In methanol, all derivatives exhibit substantially longer τ₁ and τ₂ components compared to dioxane, indicating that hydrogen-bonding interactions and solvent reorganization processes play a crucial role in modulating the excited-state dynamics [1]. This solvent dependence highlights the importance of evaluating potential sunscreen constituents in environments that mimic actual usage conditions, as formulation matrices can significantly alter photophysical behavior.

Constrained environments such as polyvinyl alcohol (PVA) films also impact the photodynamics of sinapate esters. Studies have shown that in PVA films, which serve as models for skin-like environments, the excited-state lifetimes of sinapate esters are generally elongated compared to solution phase [4]. This lifetime extension is attributed to restricted molecular motion in constrained environments, which may impede the large-scale structural changes required for efficient photoisomerization. Despite this moderation in dynamics, the fundamental photoprotective mechanism remains operative, demonstrating the robustness of the trans-cis isomerization pathway across diverse environments.

Structural Modifications and Steric Effects

Systematic structural modifications of the this compound scaffold reveal remarkable tolerance to steric bulk while maintaining efficient photodeactivation. The comparison of SdiMM, SdiEM, and SdiTBM demonstrates that even the introduction of t-butyl groups - the largest steric augmentation studied - preserves the fundamental trans-cis isomerization mechanism [1]. This conservation of photodynamics despite increasing molecular complexity suggests exceptional robustness in the underlying photophysical mechanism.

The size of the ester group exhibits a non-linear dependence on photoisomerization rate, with intermediate-sized groups sometimes showing slightly slower dynamics than either very small or very large substituents [4]. This nuanced structure-function relationship indicates that simple linear scaling of properties with molecular size does not hold for these systems, and that optimal molecular design requires careful balancing of multiple factors. Nevertheless, the preservation of picosecond-scale photodeactivation across all derivatives highlights the potential for strategic molecular modifications to tune properties like chemical compatibility and solubility without compromising photoprotective function.

Applications and Implications for Sunscreen Development

Natural Sunscreen Formulations

The demonstrated efficacy of this compound and its derivatives has inspired the development of nature-inspired photoprotective ingredients for commercial applications. One notable example is Detoxophane nc, a skincare product containing garden cress sprout extract rich in naturally occurring SM [3]. Spectroscopic studies have confirmed that the photodynamics of this commercial formulation are nearly identical to those of pure SM, demonstrating that the complex formulation environment does not compromise the photoprotective function [3]. This successful translation from natural principle to commercial product highlights the practical potential of sinapate-based photoprotection.

The identification of SM as the primary UV-absorbing component in garden cress sprout extract further validates the conservation of this photoprotective strategy across plant species [3]. Analytical techniques including UHPLC-HRMS and NMR spectroscopy have confirmed the identity of SM in these natural extracts, with characteristic coupling constants (16 Hz for trans-isomer, 12 Hz for cis-isomer) providing definitive evidence of the photoisomerization process [3]. This natural abundance across plant species suggests possibilities for sustainable sourcing of photoprotective compounds.

Design Principles for Artificial Sunscreen Constituents

The systematic study of this compound derivatives has yielded several key design principles for developing improved artificial sunscreen constituents:

  • Conserved Chromophore: The central sinapoyl chromophore provides optimal UV absorption coverage across UV-B and UV-A regions while maintaining efficient relaxation pathways, suggesting its value as a core structural element for artificial designs [1] [3].

  • Modifiable Periphery: The ester portion of the molecule can be modified to adjust properties like solubility, compatibility with formulation matrices, and skin permeation without disrupting the essential photoprotective function [1].

  • Environmental Robustness: The conservation of photodynamics across solution phases, constrained films, and commercial formulations indicates that the photoprotective mechanism remains operative in diverse environments [1] [4] [3].

These principles provide a valuable framework for the rational design of next-generation photoprotective agents that combine the efficacy of natural selection with tailored properties for specific application requirements.

Conclusion and Future Research Directions

The comprehensive comparison of ultrafast dynamics across this compound derivatives reveals a remarkable conservation of photoprotective function despite significant molecular modifications. The consistent observation of picosecond-scale trans-cis isomerization as the primary photodeactivation pathway across all derivatives highlights the robustness of this mechanism and its optimality for photoprotective applications. The quantitative data presented in this analysis provide researchers with essential parameters for evaluating these compounds as potential sunscreen constituents.

References

sinapoyl malate broad spectrum absorption verification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Evidence for Broad-Spectrum Absorption

The following table summarizes the key experimental findings that verify sinapoyl malate's broad-spectrum absorption capabilities.

Evidence Type Key Finding Quantitative/Qualitative Data Citation
Spectral Breadth Anomalous spectral broadening under jet-cooled conditions Broadening extends well over 1000 cm⁻¹ in the UV-B region; no gaps in coverage [1] [2]
Absorption Efficiency High oscillator strength Value of 0.65 (where 1.0 is the theoretical maximum) [1]
Photostability Formation of a stable cis-isomer photoproduct Trans-to-cis isomerization occurs within ~20-30 picoseconds [3] [4]
Photostability Absorbance reduction at photostationary state Only 18% reduction after 120 minutes of irradiation [4]

Detailed Experimental Protocols

The verification of SM's properties relies on sophisticated spectroscopic techniques.

  • Ultrafast Transient Electronic Absorption Spectroscopy (TEAS): This is a pump-probe technique used to unravel photodeactivation mechanisms [3] [4] [5]. A femtosecond pump pulse (e.g., at 330 nm) excites the SM molecules [3]. A delayed broadband probe pulse then measures the resulting changes in absorption over time delays from femtoseconds to nanoseconds. The data is analyzed through global fitting to extract the time constants of decay processes, revealing the ultrafast isomerization pathway [3].

  • Jet-Cooled Ultraviolet (UV) Spectroscopy: This method studies molecules in isolation, removing interference from solvent interactions [1] [2]. SM molecules are vaporized and placed in a supersonic jet expansion, cooling them to temperatures near absolute zero [1]. A tunable UV laser is then used to record the high-resolution absorption spectrum, allowing the intrinsic spectral broadening of SM to be observed [2].

  • Steady-State Irradiation and Photostability Assessment: This protocol evaluates long-term stability [4]. An SM solution is irradiated for an extended period (e.g., 120 minutes) using a solar simulator [4]. The UV-Vis absorption spectrum is measured at intervals. The small reduction in absorbance at the peak wavelength, coupled with techniques like ¹H NMR to confirm the formation of the cis-isomer, demonstrates high photostability [4].

Mechanism of Photoprotection

The broad-spectrum absorption and photostability of SM are enabled by a highly efficient photodeactivation mechanism, predominantly trans-cis isomerization. The following diagram illustrates this ultrafast process.

S0 S₀ (Ground State) Trans-isomer FC Franck-Condon Region S0->FC UV Photon (330 nm pump) S1 S₁ (¹ππ* State) FC->S1 ~200 fs CI Conical Intersection S1->CI ~2 ps CI->S0 Branching S0cis S₀ (Ground State) Cis-isomer CI->S0cis ~25 ps

This mechanism shows how SM efficiently converts potentially damaging UV energy into harmless heat, returning to a stable ground state (trans or cis) without breaking down [3] [6]. This property is remarkably conserved even in structurally modified SM derivatives, making it a robust template for designing new sunscreens [3] [7].

Summary for Researchers

This compound serves as a paradigm for natural photoprotection. Its performance is quantified by:

  • Inherently broad UV-B absorption spectrum.
  • High oscillator strength for efficient photon capture.
  • Ultrafast, non-radiative decay via trans-cis isomerization on picosecond timescales.
  • Excellent photostability due to the formation of a long-lived, non-damaging cis-isomer.

These properties, verified through advanced spectroscopic protocols, make SM and its derivatives promising candidates for bio-inspired, safe, and effective UV filters and photomolecular heaters in both cosmetic and agricultural applications [4] [7].

References

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Dates

Last modified: 07-26-2023

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